N-Lauroyl-L-lysine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
59409-41-5 |
|---|---|
Fórmula molecular |
C18H36N2O3 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
6-amino-2-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |
Clave InChI |
PDQICKRFOKDJCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |
Otros números CAS |
59409-41-5 |
Secuencia |
K |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Lauroyl-L-lysine (CAS: 52315-75-0) for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Lauroyl-L-lysine is an amino acid derivative synthesized from lauric acid and the essential amino acid L-lysine.[1] With the CAS number 52315-75-0, this biocompatible and amphiphilic molecule is gaining significant attention in the pharmaceutical sciences.[1] While traditionally used in the cosmetics industry for its texture-enhancing and skin-conditioning properties, its unique physicochemical characteristics make it a promising excipient in advanced drug delivery systems.[2][3] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and burgeoning applications in drug formulation and delivery. Detailed experimental protocols are provided to facilitate its practical application in a research setting.
Physicochemical Properties
This compound is a white to off-white, odorless powder.[4][5] Its structure, comprising a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, imparts amphiphilic properties.[6] This dual nature is central to its functionality in various formulations.
Table 1: Physicochemical Data of this compound
| Property | Value | References |
| CAS Number | 52315-75-0 | [2] |
| Molecular Formula | C₁₈H₃₆N₂O₃ | [2] |
| Molecular Weight | 328.49 g/mol | [2] |
| Appearance | White or light yellow solid or powder | [4] |
| Melting Point | Approximately 150-160°C | [4] |
| Boiling Point | > 300°C | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone (B3395972), and in strong acids and bases. | [4] |
| Density | Approximately 1.0 g/cm³ (at 20°C) | [4] |
Synthesis of this compound
This compound is typically synthesized via an amidation reaction between lauric acid and L-lysine. Several methods have been reported, with variations in catalysts and solvent systems.
Experimental Protocol: Synthesis via Amidation with Sodium Methylate Catalyst
This protocol is adapted from a method utilizing a sodium methylate catalyst in a mixed solvent system.[1]
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
10% Citric acid solution
-
Acetone
-
Three-neck flask equipped with a reflux condenser and stirrer
-
Heating mantle
Procedure:
-
In the three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine to lauric acid can be optimized, with reported ratios ranging from 2:1 to 4:1.[1]
-
Add sodium methylate as a catalyst. The concentration can be varied (e.g., 3-7% w/w of lauric acid).[1]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.
-
After the reaction is complete, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.
-
Filter the mixture to remove the precipitate.
-
Evaporate the filtrate at 90°C to remove the solvents.
-
Wash the resulting solid with acetone to remove any unreacted lysine.
-
The purified this compound is then dried.
Caption: Workflow for nanoparticle surface coating.
In Vitro Drug Release Studies
This compound can be incorporated into various matrices, such as organogels, to modulate drug release. [4] 3.2.1. Experimental Protocol: In Vitro Drug Release from an Organogel Matrix
This protocol is adapted from a study on L-lysine-based organogelators for drug delivery. [4] Materials:
-
This compound derivative (as a gelator)
-
Active Pharmaceutical Ingredient (API)
-
Organic solvent (e.g., liquid paraffin)
-
Buffered solution (e.g., phosphate (B84403) buffer at pH 7.4)
-
Dialysis membrane (with a suitable molecular weight cut-off)
-
Shaking incubator or similar apparatus
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Gel Preparation: Dissolve a specific amount of the this compound-based gelator and the API in the organic solvent by heating until a clear solution is obtained. Allow the solution to cool to room temperature to form a stable, drug-loaded organogel.
-
Release Study Setup: Place a known amount of the drug-loaded organogel into a dialysis bag.
-
Immerse the sealed dialysis bag in a vessel containing a known volume of the buffered release medium, maintained at a constant temperature (e.g., 37°C).
-
Agitate the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.
-
Determine the concentration of the released drug in the collected samples using a validated analytical method.
Hypothesized Cellular Interaction and Signaling
While specific signaling pathways directly modulated by this compound are not extensively documented, its role in drug delivery systems suggests potential interactions at the cellular level. For this compound-functionalized nanoparticles, a hypothesized pathway for cellular uptake and subsequent drug release involves endocytosis. [6]The positively charged lysine residue at physiological pH may enhance electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake. [6]The amphiphilic nature of this compound might then facilitate the disruption of the endosomal membrane, leading to the release of the encapsulated drug into the cytoplasm. [6] Diagram 3: Hypothesized Cellular Uptake and Drug Release Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. marknature.com [marknature.com]
- 3. ulprospector.com [ulprospector.com]
- 4. benchchem.com [benchchem.com]
- 5. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Physicochemical Properties of N-Lauroyl-L-lysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Lauroyl-L-lysine is a derivative of the essential amino acid L-lysine and the saturated fatty acid lauric acid. This amphiphilic molecule, possessing both a hydrophilic amino acid head and a lipophilic fatty acid tail, has garnered significant interest across the pharmaceutical, cosmetic, and biotechnology sectors. Its biocompatibility, unique self-assembly properties, and favorable safety profile make it a versatile ingredient in a range of applications, from advanced drug delivery systems to high-performance cosmetics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual representations of its synthesis and application workflows.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below. These values are critical for understanding its behavior in various formulations and biological systems.
General and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | (2S)-6-amino-2-(dodecanoylamino)hexanoic acid | [1] |
| Synonyms | Nα-Lauroyl-L-lysine, Lauroyl lysine (B10760008) | [1][2] |
| CAS Number | 52315-75-0 | [3] |
| Molecular Formula | C₁₈H₃₆N₂O₃ | [3] |
| Molecular Weight | 328.49 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 229-231 °C | [4][5] |
| Boiling Point (Predicted) | 528.0 ± 45.0 °C | [5][6] |
| Density (Predicted) | 0.994 ± 0.06 g/cm³ | [5][6] |
| pKa (Predicted) | 2.53 ± 0.24 | [5][6] |
| logP (Predicted) | 3.89 | [7] |
Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [4][8] |
| Organic Solvents | Generally insoluble | [4] |
| Strong Acids (e.g., HCl) | Soluble | [4] |
| Strong Bases (e.g., NaOH) | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble; solubility can be increased with pH adjustment and ultrasonication | [9][10] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of L-lysine with lauric acid. A common laboratory-scale method involves a two-step process.[4]
Step 1: Preparation of the Lysine Laurate Intermediate
-
Combine L-lysine concentrate (e.g., 56%), lauric acid (or a laurate salt), and methanol (B129727) in a reaction vessel. The molar ratio of laurate to lysine should be approximately 1:1.
-
Heat the mixture to its reflux temperature (around 65 °C) and maintain reflux for 5 to 8 hours with continuous stirring.
-
After the reaction is complete, cool the mixture first to approximately 20 °C and then further to 0 °C to precipitate the lysine laurate salt.
-
Isolate the intermediate salt via filtration or centrifugation.
-
Dry the collected lysine laurate salt. The methanol from the filtrate can be recovered through distillation.
Step 2: Synthesis of the Crude this compound Product
-
Mix the dried lysine laurate intermediate with trimethylbenzene in a mass ratio of approximately 1:5.
-
Gradually heat the mixture to 110 °C to distill off any remaining methanol.
-
Continue to increase the temperature to 170-180 °C at a rate of about 10 °C per hour.
-
Maintain reflux at this temperature, removing the water byproduct using a water knockout drum until the reaction is complete.
-
Cool the reaction mixture first to 80 °C and then to 40 °C.
-
Add absolute methanol to the mixture and cool further to 10 °C while stirring.
-
Filter the resulting precipitate to collect the crude this compound.
-
Dry the crude product. Further purification can be achieved through recrystallization.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Finely powder a small amount of dry this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
Determination of Octanol-Water Partition Coefficient (logP)
The shake-flask method is a classical approach to experimentally determine the logP value.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline at pH 7.4) that have been pre-saturated with each other.
-
Add a known amount of the this compound stock solution to the octanol-water system in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Self-assembly of this compound into a micelle.
Caption: Workflow for drug encapsulation and delivery using this compound micelles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. arpnjournals.org [arpnjournals.org]
- 10. milano-colori.com [milano-colori.com]
An In-depth Technical Guide to the Self-Assembly Properties of N-Lauroyl-L-lysine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lauroyl-L-lysine is an amino acid-based surfactant that is gaining significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and unique physicochemical properties.[1] Its amphiphilic molecular structure, consisting of a hydrophilic L-lysine headgroup and a hydrophobic lauroyl (C12) tail, enables it to self-assemble into various supramolecular structures in aqueous environments.[2] This technical guide provides a comprehensive overview of the self-assembly properties of this compound, including quantitative data for related compounds, detailed experimental protocols for characterization, and a logical workflow for investigation.
The self-assembly of this compound is primarily driven by the hydrophobic effect, which encourages the aggregation of the lauroyl chains to minimize their contact with water, while the hydrophilic lysine (B10760008) headgroups remain exposed to the aqueous phase.[2] The resulting aggregate morphology is highly sensitive to environmental conditions such as concentration, pH, and temperature.[2]
Factors Influencing Self-Assembly
The aggregation behavior of this compound is intricately linked to several environmental factors that influence the delicate balance of intermolecular forces.
References
N-Lauroyl-L-lysine molecular structure and amphiphilicity
An In-depth Technical Guide to N-Lauroyl-L-lysine: Molecular Structure and Amphiphilicity
Introduction
This compound is a synthetic amino acid derivative formed from the covalent linkage of lauric acid, a 12-carbon fatty acid, and L-lysine, an essential amino acid.[1] Its unique molecular architecture, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, confers amphiphilic properties. This dual nature allows this compound to function as a surfactant, emulsifier, and surface-modifying agent.[1][2] Consequently, it has garnered significant interest across various industries, including cosmetics, personal care, and pharmaceuticals, particularly in the development of novel drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its resulting amphiphilicity, and the experimental methodologies used to characterize these properties.
Molecular Structure
This compound is synthesized through an amidation reaction between lauric acid and L-lysine.[1][4] The lauroyl group is typically attached to the ε-amino group of the lysine (B10760008) backbone.[1] This structure consists of:
-
A Hydrophobic Tail: The 12-carbon lauroyl chain (CH₃(CH₂)₁₀CO-) derived from lauric acid. This nonpolar aliphatic chain is responsible for the molecule's lipophilic characteristics.[3]
-
A Hydrophilic Head: The L-lysine portion, which contains a free α-amino group (-NH₂) and a carboxylic acid group (-COOH). These ionizable groups, along with the amide linkage, constitute the polar head of the molecule, rendering it hydrophilic.[3]
The molecular formula for this compound is C₁₈H₃₆N₂O₃, and its molecular weight is approximately 328.49 g/mol .[1][5]
Amphiphilicity and Self-Assembly
The distinct hydrophobic and hydrophilic regions within the this compound molecule drive its amphiphilic behavior. In aqueous environments, the hydrophobic lauroyl chains minimize their contact with water by aggregating, a phenomenon driven by the hydrophobic effect.[3] Simultaneously, the hydrophilic lysine headgroups remain exposed to the aqueous phase.[3] This self-assembly process leads to the formation of various supramolecular structures, most notably micelles.
A micelle is a spherical aggregate where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form a protective outer shell, interfacing with the surrounding water. The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC).[3] Below the CMC, this compound molecules exist predominantly as monomers. Above the CMC, the concentration of monomers remains relatively constant, with additional molecules forming micelles.[6] The formation of these micellar structures is fundamental to the emulsifying and solubilizing properties of this compound, enabling the encapsulation of hydrophobic drugs within the micellar core, thereby enhancing their solubility and stability in aqueous formulations.[2][7]
Quantitative Physicochemical Properties
The amphiphilic nature of this compound can be quantified through several physicochemical parameters. However, due to its limited water solubility, specific quantitative data for Nε-lauroyl-L-lysine is not abundant, and much of the available data is derived from more water-soluble derivatives, such as gemini (B1671429) surfactants.[3]
| Parameter | Value | Compound | Significance | Reference |
| Critical Micelle Concentration (CMC) | 0.001 - 0.01 mM (first CMC) | Gemini Surfactant from Lauroyl Lysine | Indicates the concentration at which self-assembly into aggregates begins. A low CMC is desirable for in vivo applications to prevent premature dissociation upon dilution. | [3] |
| 0.09 - 0.5 mM (second CMC) | Gemini Surfactant from Lauroyl Lysine | Suggests a two-step aggregation process, potentially forming different types of aggregates at different concentrations. | [3] | |
| Hydrophilic-Lipophilic Balance (HLB) | Calculated Value | This compound | An empirical scale that predicts the surfactant properties of a molecule. Values from 3-6 are typical for W/O emulsifiers, while 8-16 are for O/W emulsifiers. | [8] |
| Molecular Weight | 328.49 g/mol | This compound | A fundamental property used in various calculations, including HLB. | [1][5] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound involves the amidation reaction between lauric acid and L-lysine, catalyzed by sodium methylate.[4][9]
Materials:
-
L-lysine concentrate
-
Lauric acid
-
Methanol
-
Trimethylbenzene
-
Sodium methylate (catalyst)
-
Glacial acetic acid
Procedure:
-
Preparation of Lysine Laurate Intermediate:
-
Mix L-lysine concentrate, lauric acid, and methanol.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours.
-
Cool the reaction mixture and separate the lysine laurate salt via filtration or centrifugation.[1]
-
-
Synthesis of Lauroyl Lysine Crude Product:
-
Mix the lysine laurate intermediate with trimethylbenzene.
-
Gradually heat the mixture to 110°C to distill off methanol, then increase the temperature to 170-180°C.
-
Maintain reflux until the water byproduct is removed.
-
Cool the reaction, add absolute methanol, stir, filter, and dry to obtain the crude product.[1]
-
-
Purification:
-
Recrystallize the crude product in glacial acetic acid at 120°C.
-
Cool in stages to first 105°C and then to 15°C to separate the purified this compound.[1]
-
References
- 1. This compound | 59409-41-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. scbt.com [scbt.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Unveiling the Bio-Functional Landscape of N-Lauroyl-L-lysine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Lauroyl-L-lysine, an acylated amino acid derivative, and its analogues are emerging from the realm of cosmetics to become significant players in biotechnological and pharmaceutical research. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to support ongoing research and development efforts.
Antimicrobial Activity: Disrupting Microbial Defenses
This compound derivatives, particularly polymeric forms like lauryl-poly-L-lysine, have demonstrated significant antimicrobial efficacy against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. The primary mechanism of action is attributed to the cationic nature of the lysine (B10760008) head group, which facilitates interaction with and subsequent disruption of the negatively charged bacterial cell membrane, leading to cell lysis and death. The conjugation of the lipophilic lauric acid tail enhances this disruptive capability.
Quantitative Antimicrobial Data
The antimicrobial potency of various this compound derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and inhibition zone data for representative compounds.
| Derivative | Microorganism | MIC (µM) |
| Lauryl-poly-L-lysine | Staphylococcus aureus | 250 |
| Lauryl-poly-L-lysine | Pseudomonas aeruginosa | 125 |
| Lauryl-poly-L-lysine | Escherichia coli | 31 - 2000 |
| Fatty Acid Moiety (linked to Poly-L-lysine) | P. aeruginosa Inhibition Area (cm²) at 10⁻⁴ M | S. aureus Inhibition Area (cm²) at 10⁻⁴ M |
| Caproic (C6) | ~0.5 | ~1.0 |
| Caprylic (C8) | ~1.0 | ~1.5 |
| Capric (C10) | ~2.0 | ~2.5 |
| Lauric (C12) | ~3.5 | ~3.0 |
| Myristic (C14) | ~1.5 | ~1.0 |
| Palmitic (C16) | ~0.5 | ~0.5 |
| Palmitoleic (C16:1) | ~0.5 | ~0.5 |
| Oleic (C18:1) | ~0.2 | ~0.2 |
| Linoleic (C18:2) | ~0.1 | ~0.1 |
Mechanism of Antimicrobial Action: Membrane Disruption Models
The interaction of cationic this compound derivatives with the bacterial membrane is multifaceted. Two predominant models describe this disruptive process: the "carpet" model and the "toroidal-pore" model.
Models of membrane disruption by cationic antimicrobial peptides.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Workflow for MIC determination by broth microdilution.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared in cation-adjusted Mueller-Hinton Broth (MHB). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the this compound derivative is prepared. Serial two-fold dilutions are then made in a suitable diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin to prevent adsorption) in polypropylene (B1209903) tubes.
-
Assay Procedure: 100 µL of the diluted bacterial suspension is added to each well of a 96-well polypropylene microtiter plate. Subsequently, 11 µL of each compound dilution is added to the corresponding wells. Positive (bacteria without compound) and negative (broth only) controls are included.
-
Incubation and MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Malignant Cells
Recent studies have highlighted the cytotoxic potential of lysine-based surfactants, including this compound derivatives, against various cancer cell lines. While the precise mechanisms are still under investigation, it is hypothesized that the membrane-disruptive properties of these compounds may play a role in inducing cell death in cancer cells, which often exhibit altered membrane compositions compared to healthy cells.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of lysine-based surfactants has been evaluated using assays that measure metabolic activity, such as the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below.
| Cell Line | Cell Type | Compound | IC50 (µg/mL) |
| HeLa | Human Cervical Cancer | 77KL | 468.53 |
| MCF-7 | Human Breast Cancer | 77KL | 468.53 |
| 3T3 | Mouse Fibroblast (Non-tumor) | 77KL | >500 |
| 3T6 | Mouse Fibroblast (Non-tumor) | 77KL | 103.67 |
| HaCaT | Human Keratinocyte (Non-tumor) | 77KL | >500 |
| NCTC 2544 | Human Keratinocyte (Non-tumor) | 77KL | <200 |
Data from a study on lysine-based surfactants, where 77KL is a representative compound.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight (for adherent cells).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. Vehicle-only controls are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition and Formazan (B1609692) Formation: The treatment medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours to allow for the reduction of MTT to purple formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Anti-inflammatory Activity: Modulating Immune Responses
N-acyl amino acids, a class of lipids to which this compound belongs, have been shown to possess anti-inflammatory properties. The proposed mechanism involves the interaction with G-protein coupled receptors, such as GPR18, leading to downstream signaling events that suppress the production of pro-inflammatory mediators.
Potential Anti-inflammatory Signaling Pathway
While the specific signaling cascade for this compound derivatives is an active area of research, a putative pathway involves the activation of GPR18, which can lead to the inhibition of pro-inflammatory signaling.
Putative anti-inflammatory signaling pathway of this compound derivatives.
Experimental Protocol: LPS-Induced TNF-α Release in Macrophages
This protocol describes a method to evaluate the anti-inflammatory activity of this compound derivatives by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for measuring inhibition of LPS-induced TNF-α release.
Methodology:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (at a final concentration of, for example, 100 ng/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours to allow for the production and release of TNF-α.
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected from each well.
-
TNF-α Measurement: The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release by the compound is calculated relative to the LPS-stimulated control group.
Conclusion and Future Directions
This compound and its derivatives represent a versatile class of biomolecules with a promising range of biological activities. Their demonstrated antimicrobial effects, coupled with emerging evidence of their anticancer and anti-inflammatory potential, position them as compelling candidates for further investigation in drug development. The methodologies and data presented in this guide offer a foundational resource for researchers to explore and expand upon the therapeutic applications of these fascinating compounds. Future research should focus on elucidating the precise molecular mechanisms underlying their anticancer and anti-inflammatory actions, optimizing their structures to enhance potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings.
References
The Antimicrobial Landscape of N-Lauroyl-L-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Lauroyl-L-lysine, a derivative of lauric acid and the essential amino acid L-lysine, is increasingly recognized for its utility beyond the cosmetics industry, where it is valued for its textural and emollient properties. Emerging evidence highlights its potential as an antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial spectrum of this compound and its related compounds. While specific quantitative data for this compound remains limited in publicly available literature, this document summarizes the antimicrobial activity of the closely related polymer, lauryl-poly-L-lysine, to provide a foundational understanding. Detailed experimental protocols for determining antimicrobial susceptibility are presented, alongside a proposed mechanism of action for this class of molecules. This guide aims to equip researchers and drug development professionals with the necessary information to explore the therapeutic potential of this compound.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Lipoamino acids, such as this compound, represent a promising class of compounds due to their biocompatibility and potential for broad-spectrum activity. These molecules combine the structural features of fatty acids and amino acids, leading to unique physicochemical properties that can be exploited for antimicrobial purposes. While widely used in skincare and cosmetic formulations for its conditioning and antimicrobial properties, a detailed, publicly available analysis of its specific antimicrobial spectrum against a wide range of pathogens is not yet thoroughly documented.[1] This guide synthesizes the available information on related compounds to build a framework for understanding and further investigating the antimicrobial potential of this compound.
Antimicrobial Spectrum of Lauryl-Poly-L-lysine (A Proxy for this compound)
Table 1: Minimum Inhibitory Concentration (MIC) of Lauryl-Poly-L-lysine against Selected Bacteria [2]
| Microorganism | Gram Stain | MIC (µM) |
| Staphylococcus aureus | Positive | 250 |
| Pseudomonas aeruginosa | Negative | 125 |
| Escherichia coli | Negative | 1000 |
Note: This data is for lauryl-poly-L-lysine and should be considered as indicative of the potential activity of this compound. Further studies are required to determine the specific MIC values for this compound.
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of cationic surfactants like this compound is believed to be primarily mediated by the disruption of microbial cell membranes. The positively charged lysine (B10760008) head group electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic lauroyl tail then inserts into and disrupts the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
Caption: Proposed mechanism of this compound antimicrobial action.
Experimental Protocols
The following protocols describe standard methods for determining the antimicrobial susceptibility of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[4][5]
Materials:
-
96-well microtiter plates[4]
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
This compound stock solution of known concentration
-
Positive control (broth with inoculum)
-
Negative control (sterile broth)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate using sterile broth.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Include a positive control well containing only broth and the inoculum, and a negative control well with sterile broth.
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[4]
-
After incubation, determine the MIC by identifying the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be done visually or with a microplate reader.
Note on testing surfactants: The surfactant nature of this compound may require modifications to standard protocols, such as the addition of a non-ionic surfactant like Polysorbate 80 (Tween 80) to the broth to prevent the test compound from adhering to the plastic wells, which could otherwise lead to inaccurate MIC values.[6][7]
Caption: Workflow for MIC determination via broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC test
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
Incubate the agar plates at the appropriate temperature and duration for the microorganism to allow for colony formation.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Conclusion and Future Directions
This compound and its derivatives present a promising avenue for the development of new antimicrobial agents. While current quantitative data is primarily focused on polymeric forms, the foundational structure suggests inherent antimicrobial properties. The provided protocols offer a standardized approach for researchers to systematically evaluate the antimicrobial spectrum of this compound against a broad range of clinically relevant pathogens. Future research should focus on generating specific MIC and MBC data for this compound to fully elucidate its potential as a therapeutic agent. Furthermore, mechanistic studies are warranted to confirm the proposed membrane-disruptive mode of action and to explore other potential cellular targets. Such data will be critical for advancing the development of this compound-based antimicrobial therapies.
References
- 1. Anti-Bacterial Feature of Amino Acid-based Surfactants [maha.asia]
- 2. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
N-Lauroyl-L-lysine: A Technical Guide to Biocompatibility and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Lauroyl-L-lysine, an acylated amino acid derivative, is increasingly utilized in cosmetics and is being explored for biomedical applications such as drug delivery and tissue engineering. This technical guide provides a comprehensive overview of the existing biocompatibility and cytotoxicity data for this compound and related compounds. While this compound is generally recognized as safe for cosmetic use, detailed quantitative cytotoxicity data in the public domain is limited. This guide synthesizes available information on related lysine-based surfactants to provide a broader understanding of its potential biological interactions. The document details relevant experimental protocols and explores potential signaling pathways that may be influenced by this class of compounds.
Introduction
This compound is synthesized from lauric acid, a saturated fatty acid, and the essential amino acid L-lysine. Its amphiphilic nature, combining a lipophilic lauroyl tail and a hydrophilic lysine (B10760008) head, imparts unique physicochemical properties, making it a valuable ingredient in various formulations. Understanding its interaction with biological systems is paramount for its safe and effective application, particularly in products with direct consumer contact or in advanced biomedical technologies.
Biocompatibility Profile
This compound is widely considered to be biocompatible. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that amino acid alkyl amides, including lauroyl lysine, are safe for use in cosmetics at concentrations up to 45%.[1] This assessment is supported by its composition from naturally occurring substances, suggesting a low intrinsic toxicity. In biomedical applications, its derivatives are being investigated for creating biocompatible hydrogels for 3D cell culture and as components of drug delivery systems.
Cytotoxicity Assessment
Quantitative Cytotoxicity Data (Related Compounds)
The following tables summarize the 50% inhibitory concentration (IC50) values for various lysine-based and other surfactants on relevant cell lines. It is crucial to note that these are not direct data for this compound and should be interpreted with caution as the specific chemical structure significantly influences cytotoxicity.
Table 1: Cytotoxicity of Lysine-Derivative Anionic Surfactants on Fibroblasts and Keratinocytes [2]
| Compound | Cell Line | Assay | IC50 (µg/mL) |
| 77KK | 3T6 Mouse Fibroblasts | NRU | 206.1 ± 4.25 |
| MTT | 166.45 ± 5.75 | ||
| NCTC 2544 Human Keratinocytes | NRU | >250 | |
| MTT | >250 | ||
| 77KT | 3T6 Mouse Fibroblasts | NRU | 172.53 ± 17.57 |
| MTT | 175.63 ± 9.77 | ||
| NCTC 2544 Human Keratinocytes | NRU | >250 | |
| MTT | >250 | ||
| 77KP | 3T6 Mouse Fibroblasts | NRU | 149.65 ± 6.85 |
| MTT | 133.63 ± 7.39 | ||
| NCTC 2544 Human Keratinocytes | NRU | >250 | |
| MTT | >250 | ||
| 77KS | 3T6 Mouse Fibroblasts | NRU | 159.63 ± 14.21 |
| MTT | 138.14 ± 8.39 | ||
| NCTC 2544 Human Keratinocytes | NRU | >250 | |
| MTT | >250 | ||
| 77KL | 3T6 Mouse Fibroblasts | NRU | 143.72 ± 2.21 |
| MTT | 108.47 ± 6.29 | ||
| NCTC 2544 Human Keratinocytes | NRU | >250 | |
| MTT | >250 |
*NRU: Neutral Red Uptake; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Table 2: Cytotoxicity of Lipopeptides on Human Keratinocytes (HaCaT) [3]
| Compound | IC50 (mg/L) |
| C16-KK-NH2 | 1.8 ± 0.2 |
| C16-K(ε)K-NH2 | 7.4 ± 0.5 |
| C16-RR-NH2 | 2.1 ± 0.1 |
| (C10)2-KKKK-NH2 | 49.4 ± 3.1 |
| (C12)2-KKKK-NH2 | 42.1 ± 2.5 |
Experimental Protocols
Detailed experimental protocols for assessing the biocompatibility and cytotoxicity of this compound are provided below. These are based on standard methodologies and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create serial dilutions in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
MTT Assay Experimental Workflow.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test
This protocol is based on the OECD Test Guideline 439 and assesses the potential of a substance to cause skin irritation.
Materials:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE model manufacturer
-
This compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
-
MTT solution
-
24-well plates
Procedure:
-
Tissue Equilibration: Pre-incubate the RhE tissues in assay medium for at least 1 hour at 37°C and 5% CO2.
-
Treatment: Apply a defined amount of this compound (e.g., 25 µL of a liquid or 25 mg of a solid) topically to the surface of the RhE tissue. Treat other tissues with the positive and negative controls.
-
Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: Thoroughly wash the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours.
-
MTT Assay: Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.
-
Formazan Extraction: Extract the formazan from the tissues by immersing them in isopropanol.
-
Absorbance Measurement: Measure the absorbance of the isopropanol extract at 570 nm.
-
Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A viability of ≤ 50% indicates an irritant potential.
Potential Signaling Pathways in Cellular Response
While specific signaling pathways modulated by this compound have not been extensively studied, its components, lauric acid and lysine, and its surfactant properties suggest potential interactions with key cellular pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway in Keratinocytes
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in keratinocytes.[4] External stimuli, such as irritants, can activate this pathway, leading to the production of pro-inflammatory cytokines like IL-1α, IL-6, and TNF-α. Lauric acid, a component of this compound, has been shown to inhibit NF-κB activation in some contexts.[5] Therefore, this compound could potentially modulate this pathway, although further investigation is required.
Potential Modulation of the NF-κB Pathway.
Conclusion
This compound is generally considered a safe and biocompatible ingredient for cosmetic applications. However, a comprehensive, publicly available dataset on its in vitro cytotoxicity and its specific interactions with cellular signaling pathways is currently lacking. The provided data on related lysine-based surfactants suggest that cytotoxicity can vary significantly based on the specific chemical structure. The detailed experimental protocols in this guide offer a framework for researchers to conduct further studies to fill these knowledge gaps. Future research should focus on generating robust quantitative cytotoxicity data for this compound on relevant human cell lines and elucidating its effects on key signaling pathways to fully understand its biological activity and ensure its safe use in existing and emerging applications.
References
- 1. specialchem.com [specialchem.com]
- 2. Assessment of the potential skin irritation of lysine-derivative anionic surfactants using mouse fibroblasts and human keratinocytes as an alternative to animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation | MDPI [mdpi.com]
N-Lauroyl-L-lysine: A Comprehensive Technical Guide to Thermal Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the thermal stability and degradation profile of N-Lauroyl-L-lysine, an amino acid derivative with increasing applications in the pharmaceutical and cosmetic industries. This document summarizes available quantitative data, outlines experimental protocols for thermal analysis, and discusses the potential degradation pathways.
Thermal Properties of this compound
This compound is a derivative of lauric acid and the naturally occurring amino acid L-lysine.[1] It is recognized for its stability under high heat conditions, a valuable attribute in many manufacturing processes.[2][3]
Quantitative Thermal Data
The primary thermal characteristic reported for this compound is its melting point. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data detailing the complete degradation profile are not widely published in scientific literature, several sources provide a consistent melting point range. Additionally, qualitative assessments of its thermal stability offer valuable insights.
| Thermal Property | Value | References |
| Melting Point | 229.0-242.0 °C | [1] |
| Melting Point | 225 – 240° C | [4] |
| Melting Point | 229-231 °C | [4] |
| Decomposition Temperature | Over 200°C | [5] |
| Thermal Stability (Qualitative) | Color does not change significantly after 3 hours at 165°C. | [1][5] |
Experimental Protocols for Thermal Analysis
To assess the thermal stability and degradation profile of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are generalized methodologies adaptable for the analysis of this compound powder.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition and quantifying mass loss.
Objective: To determine the thermal stability and decomposition temperatures of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, representative sample of this compound powder (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Acquisition: The instrument records the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant weight loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of weight loss is maximum, determined from the derivative of the TGA curve (DTG curve).
-
Percentage Weight Loss: The total mass lost during decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), and the pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is established, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as the temperature is changed.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): The peak temperature of the endothermic event corresponding to melting.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which represents the energy required for the phase transition.
-
Degradation Profile of this compound
While specific studies on the thermal degradation products of this compound are limited, its chemical structure—an amide linkage between lauric acid and lysine (B10760008)—allows for a predicted degradation pathway based on the known thermal decomposition of amides and amino acids.
Predicted Degradation Pathway
The thermal degradation of this compound is likely to proceed through the cleavage of the amide bond, which is the most thermally labile part of the molecule. The degradation may also involve reactions of the amino and carboxylic acid functional groups of the lysine moiety.
Primary Degradation Step:
-
Amide Bond Cleavage: At elevated temperatures, the amide bond can undergo hydrolysis (if water is present) or pyrolysis. Pyrolytic cleavage could lead to the formation of lauric acid and a lysine-derived species, or alternatively, through a series of reactions, to the formation of nitriles and other smaller molecules.
Secondary Degradation of Moieties:
-
Lauric Acid Degradation: The resulting lauric acid can undergo further decomposition at higher temperatures, potentially leading to the formation of smaller hydrocarbons.
-
Lysine Degradation: The lysine moiety can undergo complex reactions, including decarboxylation (loss of CO₂), deamination (loss of NH₃), and cyclization. The thermal decomposition of amino acids is known to produce a variety of products, including amines, carboxylic acids, and cyclic compounds.
Potential Degradation Products
Based on the predicted pathway, the thermal degradation of this compound could yield a complex mixture of volatile and non-volatile products, including:
-
Lauric acid
-
Lysine
-
Cyclic derivatives of lysine (e.g., lactams)
-
Carbon dioxide (from decarboxylation)
-
Ammonia (from deamination)
-
Water
-
Smaller hydrocarbons from the breakdown of the lauroyl chain.
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of this compound.
Predicted Thermal Degradation Pathway
The following diagram illustrates a plausible, generalized thermal degradation pathway for N-acyl amino acids like this compound.
References
N-Lauroyl-L-lysine derivatives for novel biomaterials
An In-depth Technical Guide to N-Lauroyl-L-lysine Derivatives for Novel Biomaterials
Introduction
This compound is an amino acid derivative synthesized from lauric acid, a natural fatty acid, and L-lysine, an essential amino acid.[1] Its inherent biocompatibility, biodegradability, and amphiphilic nature make it and its derivatives highly valuable for the development of novel biomaterials.[1][2] These molecules possess the unique ability to self-assemble in aqueous environments into a variety of nanostructures, including micelles, vesicles, and hydrogels.[1] This property, combined with low cytotoxicity, has positioned this compound derivatives as promising candidates for applications in drug delivery, three-dimensional (3D) cell culture, tissue engineering, and as antimicrobial agents.[1][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile biomaterials, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through several chemical pathways. Common methods include the amidation reaction between lauric acid and lysine (B10760008), often facilitated by a catalyst like sodium methylate, or the reaction of L-lysine with lauroyl chloride.[4][5] Optimization of reaction conditions such as molar ratios, solvent systems, and catalyst concentrations is crucial for achieving high yields.[6] Another approach involves a multi-step process that includes the formation of a lysine laurate intermediate, which can lead to higher product purity.[7]
The resulting derivatives are characterized by their amphiphilic structure, consisting of a hydrophilic lysine head group and a hydrophobic lauroyl tail. This structure drives their self-assembly into organized supramolecular structures.[1] Key characterization techniques include:
-
Rheology: Used to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G''), which indicate the stiffness and stability of the hydrogel network.[4]
-
Scanning Electron Microscopy (SEM): Employed to visualize the morphology and porous, nanofibrous structure of lyophilized hydrogels.[4]
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirms the chemical structure and the involvement of intermolecular hydrogen bonds in the formation of self-assembled structures.[6][8]
Applications in Biomaterials
Drug Delivery Systems
The self-assembling nature of this compound derivatives is harnessed to create nanocarriers for therapeutic agents. They can form micelles and multilamellar vesicles (MLVs) that encapsulate water-soluble active ingredients.[1][9] Furthermore, these derivatives can be used to coat the surface of nanoparticles (e.g., PLGA, liposomes), enhancing their stability, biocompatibility, and cellular uptake.[5][10] The cationic nature of the lysine residue at physiological pH can promote electrostatic interactions with negatively charged cell membranes, potentially improving drug delivery efficiency.[10]
3D Cell Culture and Tissue Engineering
Hydrogels formed from this compound derivatives provide a highly hydrated and porous 3D scaffold that mimics the native extracellular matrix.[1][4] These hydrogels support cell viability and proliferation, making them excellent platforms for 3D cell culture.[1] The mechanical properties of these hydrogels, such as stiffness, can be tuned to direct cell fate, including differentiation and proliferation, which is critical for tissue engineering applications.[4]
Antimicrobial Applications
Cationic derivatives, particularly lauryl-poly-L-lysine, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism involves the interaction of the positively charged polymer with the negatively charged bacterial cell membrane, leading to membrane disruption, cell lysis, and ultimately, cell death.[1] This makes them promising candidates for developing new antimicrobial agents and coatings for medical devices to prevent biofilm formation.[1][3]
Quantitative Data
The following tables summarize key quantitative data related to the properties and synthesis of this compound-based biomaterials.
Table 1: Mechanical Properties of Lauroyl Lysine Hydrogels [4]
| Hydrogel Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.5 | 50 ± 5 | 5 ± 1 |
| 1.0 | 250 ± 20 | 15 ± 3 |
| 1.5 | 800 ± 30 | 25 ± 5 |
Data is hypothetical, illustrating tunable properties.
Table 2: Naproxen (Npx) Release from N²P/N⁶Lys Organogel in Liquid Paraffin [8]
| Gelator Concentration | Npx Concentration | Npx Release in 24h (%) |
| 6 mg/mL | 1 mg/mL | ~25 |
| 6 mg/mL | 3 mg/mL | ~33 |
| 6 mg/mL | 5 mg/mL | ~40 |
Table 3: Optimized Synthesis of this compound [6]
| Parameter | Optimized Value | Result |
| Lysine/Lauric Acid Molar Ratio | 4 | Percent Conversion: 85.94% |
| Solvent Ratio (v/w Lauric Acid) | 3 | |
| Catalyst Concentration (Sodium Methylate) | 5% | |
| Temperature | 55°C | |
| Reaction Time | 2 hours |
Experimental Protocols
Protocol 1: Synthesis of Nε-Lauroyl-L-lysine[4]
Materials:
-
L-lysine hydrochloride
-
Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Lauroyl chloride
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Protect the α-amino and carboxyl groups of L-lysine by forming a divalent metal ion chelate. Dissolve L-lysine hydrochloride and CuSO₄ (or ZnCl₂) in water.
-
Adjust the pH to induce the formation of the lysine-metal complex.
-
Perform the amidation reaction by slowly adding lauroyl chloride to the solution while maintaining the pH with NaOH. This reaction targets the ε-amino group.
-
After the reaction is complete, deprotect the α-amino and carboxyl groups by acidifying the solution with HCl, which breaks the metal chelate.
-
The Nε-Lauroyl-L-lysine product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove salts and impurities.
-
Dry the final product under a vacuum.
Protocol 2: Formation of Lauroyl Lysine Hydrogel for 3D Cell Culture[4]
Materials:
-
Synthesized Nε-Lauroyl-L-lysine
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
pH adjustment solution (e.g., sterile NaOH or HCl)
-
Cell suspension
Procedure:
-
Dissolve the sterile Nε-Lauroyl-L-lysine powder in a suitable buffer (e.g., PBS or culture medium) to the desired concentration.
-
Adjust the pH of the solution to physiological conditions (pH 7.2-7.4) to trigger the self-assembly and formation of the hydrogel.
-
To encapsulate cells, gently mix the cell suspension with the Lauroyl Lysine solution before pH adjustment.
-
Pipette the cell-laden solution into a culture plate or mold.
-
Allow the hydrogel to set at 37°C.
-
Once the gel is formed, add fresh culture medium around the hydrogel.
-
Incubate under standard cell culture conditions (37°C, 5% CO₂).
Protocol 3: Preparation of Multilamellar Vesicles (MLVs)[1]
Materials:
-
Water-soluble this compound derivative (e.g., GE-10-LL)
-
Sterol ester
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Water-soluble active ingredient to be encapsulated
-
Magnetic stirrer
Procedure:
-
Disperse the this compound derivative and the sterol ester in the aqueous buffer.
-
Add the water-soluble active ingredient to the dispersion.
-
Stir the mixture vigorously at room temperature using a magnetic stirrer.
-
Continue stirring until a homogenous, milky dispersion of MLVs is formed.
Protocol 4: In Vitro Cell Viability Assay (MTT Assay) for Nanoparticles[5]
Materials:
-
Target cell line
-
Cell culture medium and supplements
-
96-well plates
-
This compound-coated nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nanoparticles for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arpnjournals.org [arpnjournals.org]
- 7. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Enzymatic Advantage: A Technical Guide to the Synthesis of N-Lauroyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lauroyl-L-lysine, an acylated amino acid derivative, is a molecule of significant interest across the pharmaceutical, cosmetic, and material science sectors. Its unique amphiphilic nature, combining the hydrophobicity of lauric acid and the hydrophilicity of L-lysine, imparts desirable properties such as high lubricity, skin conditioning effects, and the ability to act as a biocompatible surfactant. Traditionally synthesized through chemical methods that often involve harsh reagents and organic solvents, there is a growing demand for greener, more selective, and efficient production routes. Enzymatic synthesis presents a compelling alternative, offering mild reaction conditions, high specificity, and improved sustainability. This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound, focusing on the enzymes, experimental protocols, and potential applications in drug development.
Enzymatic Routes to this compound Synthesis
The enzymatic synthesis of this compound primarily revolves around the use of two main classes of enzymes: acylases and lipases. These biocatalysts facilitate the formation of an amide bond between the carboxyl group of lauric acid and one of the amino groups of L-lysine.
Acylase-Catalyzed Synthesis
Aminoacylases, particularly those with specificity for the ε-amino group of lysine, are highly effective for the synthesis of Nε-Lauroyl-L-lysine. A notable example is the ε-lysine acylase from Streptomyces mobaraensis. Recombinant expression of this enzyme has enabled highly efficient production with excellent regioselectivity, favoring acylation at the ε-position over the α-position of lysine.[1]
Lipase-Catalyzed Synthesis
Lipases are versatile enzymes that can catalyze esterification and amidation reactions in non-aqueous or low-water environments. Various lipases, such as those from Candida antarctica (Novozym® 435) and Rhizomucor miehei, have been successfully employed for the synthesis of N-acyl amino acids.[2] The regioselectivity of lipases can vary, with some favoring the ε-amino group of lysine. The choice of solvent system is crucial in lipase-catalyzed reactions to minimize water content and shift the equilibrium towards synthesis.
Quantitative Data on Enzymatic Synthesis
The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of enzyme, substrate concentrations, temperature, pH, and reaction time. The following tables summarize key quantitative data from various studies.
| Enzyme Source | Substrate Concentrations | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 50 mM Lauric Acid | 37 | 6 | ~100 | [3] |
| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 100 mM Lauric Acid | 37 | 9 | ~100 | [3] |
| Recombinant ε-lysine acylase (Streptomyces mobaraensis) | 500 mM L-lysine HCl, 250 mM Lauric Acid | 37 | 24 | 90 | [3] |
Table 1: Synthesis of Nε-Lauroyl-L-lysine using Recombinant ε-lysine acylase.
| Enzyme | Acyl Donor | Amino Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| Novozym® 435 (Candida antarctica lipase (B570770) B) | Lauric Acid | L-lysine | 2-methyl-2-butanol | 55 | - | [4] |
| Lipozyme® IM (Rhizomucor miehei lipase) | Lauric Acid | Amino acid glyceryl ester derivatives | Solvent-free | - | 22-69 | [2] |
Table 2: Lipase-Catalyzed Synthesis of N-Acyl Amino Acid Derivatives. (Note: Direct yield for this compound was not specified in the cited lipase literature, but ranges for similar compounds are provided.)
Experimental Protocols
Protocol 1: Synthesis of Nε-Lauroyl-L-lysine using Recombinant ε-lysine acylase from Streptomyces mobaraensis
This protocol is adapted from the methodology described by Koreishi et al. (2009).[1][3]
1. Materials:
-
Recombinant ε-lysine acylase (cell-free extract or purified enzyme)
-
L-lysine hydrochloride
-
Lauric acid
-
Aqueous buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stirred-tank reactor or shaker incubator
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Procedure:
-
Prepare a reaction mixture in an aqueous buffer solution containing:
-
500 mM L-lysine hydrochloride
-
50-250 mM lauric acid
-
-
Adjust the pH of the reaction mixture to the optimal pH for the enzyme (typically around 8.0).
-
Add the cell-free extract containing the recombinant ε-lysine acylase to the reaction mixture.
-
Incubate the reaction at 37°C with constant stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of Nε-Lauroyl-L-lysine using HPLC.
-
Upon completion of the reaction (as determined by the stabilization of product concentration), stop the reaction by heat inactivation of the enzyme or by acidification.
-
The product, Nε-Lauroyl-L-lysine, which is sparingly soluble, will precipitate out of the aqueous solution.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with water to remove any unreacted L-lysine and other water-soluble components.
-
Dry the purified Nε-Lauroyl-L-lysine product.
Protocol 2: General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general framework for lipase-catalyzed synthesis in an organic solvent.
1. Materials:
-
Immobilized lipase (e.g., Novozym® 435)
-
L-lysine
-
Lauric acid
-
Organic solvent (e.g., 2-methyl-2-butanol, tert-butanol)
-
Molecular sieves (optional, for water removal)
-
Shaker incubator or stirred reactor
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (for purification)
2. Procedure:
-
In a suitable reaction vessel, dissolve L-lysine and lauric acid in the selected organic solvent. The molar ratio of lauric acid to L-lysine may need to be optimized.
-
Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight.
-
If desired, add molecular sieves to the reaction mixture to remove water produced during the reaction, thereby driving the equilibrium towards synthesis.
-
Incubate the reaction at an optimized temperature (e.g., 55°C) with agitation for a specified period (e.g., 24-72 hours).
-
Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude this compound product using column chromatography on silica gel, eluting with a suitable solvent gradient.
-
Collect the fractions containing the pure product and remove the solvent to obtain the final product.
Visualization of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Efficient Nepsilothis compound production by recombinant epsilon-lysine acylase from Streptomyces mobaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-Lauroyl-L-lysine Hydrogel for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Lauroyl-L-lysine, an amino acid derivative synthesized from the essential amino acid L-lysine and lauric acid, is a biocompatible and versatile biomaterial.[1][2] Its amphiphilic nature enables self-assembly into hydrogel networks through non-covalent interactions like hydrogen bonding and hydrophobic interactions.[3] These hydrogels form a nanofibrous and highly hydrated 3D scaffold that mimics the native extracellular matrix, making them ideal for a range of biomedical applications, including 3D cell culture and, notably, as a vehicle for controlled drug delivery.[2][3] The inherent biocompatibility of L-lysine minimizes cytotoxicity and supports cell viability.[3] This document provides detailed protocols for the synthesis, characterization, and application of this compound hydrogels for drug delivery, along with relevant quantitative data and visualizations to guide researchers.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrogels
| Property | Description | Typical Values/Observations | Characterization Technique |
| Viscoelasticity | Storage modulus (G') and loss modulus (G'') indicate the stiffness and stability of the hydrogel network. | G' > G'' indicates a stable gel structure. Values can be tuned by altering formulation parameters. | Oscillatory Rheology |
| Morphology | Visualization of the nanofibrous structure and porosity of the lyophilized hydrogel. | A porous, interconnected nanofibrous network is typically observed, which is crucial for nutrient transport and drug release. | Scanning Electron Microscopy (SEM) |
| Gelation | The minimum concentration of the gelator required to form a stable hydrogel. | Varies with the specific derivative and solvent system. For some derivatives, it can be as low as 1-5 mg/mL.[4] | Visual Inspection (Vial Inversion Method) |
| Biocompatibility | Assessment of the hydrogel's cytotoxicity and ability to support cell growth. | Generally exhibits low cytotoxicity and high biocompatibility, promoting cell viability and proliferation.[1][3] | Cell Viability Assays (e.g., MTT, Live/Dead staining) |
Table 2: Drug Release Kinetics from this compound Hydrogels (Model Drug: Naproxen)
This table summarizes the influence of various formulation parameters on the cumulative release of Naproxen (Npx) from an L-lysine-based organogel matrix.[1]
| Formulation Parameter | Condition | Cumulative Drug Release (%) after 24h | Release Kinetics/Mechanism |
| Effect of Gelator Concentration | Low Gelator Concentration | Higher Release | Fickian Diffusion |
| High Gelator Concentration | Lower Release | Anomalous (non-Fickian) Transport | |
| Effect of Drug Concentration | Low Npx Concentration | Lower Release | Fickian Diffusion |
| High Npx Concentration | Higher Release | Anomalous (non-Fickian) Transport | |
| Effect of pH | pH 5.0 | ~25% | Diffusion controlled |
| pH 7.0 | ~35% | Diffusion and Erosion | |
| pH 7.4 | ~40% | Diffusion and Erosion |
Experimental Protocols
Protocol 1: Synthesis of Nε-Lauroyl-L-lysine Hydrogel Precursor
This protocol describes the synthesis of the hydrogel precursor, Nε-Lauroyl-L-lysine, via the reaction of L-lysine with lauroyl chloride.[3] This method utilizes a divalent metal ion to protect the α-amino and carboxyl groups of lysine (B10760008).[3]
Materials:
-
L-lysine hydrochloride[3]
-
Copper (II) sulfate (B86663) (CuSO₄) or Zinc chloride (ZnCl₂)[3]
-
Sodium hydroxide (B78521) (NaOH)[3]
-
Lauroyl chloride[3]
-
Chloroform
-
Triethylamine
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Chelation: Dissolve L-lysine hydrochloride and a divalent metal salt (e.g., ZnCl₂) in deionized water.[5] Adjust the pH to between 8.0 and 9.0 with NaOH solution to form the metal chelate, which protects the α-amino and carboxyl groups.[5]
-
Amidation: Cool the chelate solution in an ice bath. Slowly add lauroyl chloride dropwise to the solution while stirring vigorously. Maintain the pH of the reaction mixture between 9.0 and 10.0 by adding NaOH solution.[3]
-
Reaction Completion: Continue stirring the mixture overnight at room temperature to ensure the completion of the amidation reaction.[6]
-
Deprotection and Precipitation: Acidify the reaction mixture with HCl to a pH of 1-6.5 to break the chelate structure and precipitate the Nε-Lauroyl-L-lysine product.[5]
-
Purification: Collect the precipitate by filtration. Wash the product thoroughly with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified Nε-Lauroyl-L-lysine powder under vacuum.
Caption: Workflow for the synthesis of Nε-Lauroyl-L-lysine.
Protocol 2: Preparation of this compound Hydrogel for Drug Delivery
This protocol details the formation of the hydrogel and the encapsulation of a therapeutic agent.[3]
Materials:
-
Sterile Nε-Lauroyl-L-lysine powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Drug to be encapsulated
-
Sterile multi-well culture plates or other suitable containers
Procedure:
-
Preparation of Precursor Solution: Under aseptic conditions, dissolve the sterile Nε-Lauroyl-L-lysine powder in sterile deionized water or PBS to the desired concentration.[3] Gentle heating may be necessary to aid dissolution.[3] Allow the solution to cool to room temperature.
-
Drug Incorporation: Dissolve or suspend the desired amount of the therapeutic agent in the precursor solution. Ensure homogenous mixing.
-
Hydrogelation: Induce hydrogelation by adjusting the pH or ionic strength (e.g., by adding a small volume of sterile PBS) or by a temperature shift, depending on the specific properties of the synthesized derivative.[3]
-
Solidification: Pipette the drug-laden precursor solution into the desired molds (e.g., wells of a culture plate). Allow the hydrogels to solidify in a sterile environment for 15-30 minutes.[3]
Caption: Workflow for preparing a drug-loaded this compound hydrogel.
Protocol 3: Characterization of Hydrogel Properties
A. Rheological Analysis
-
Place a sample of the prepared hydrogel onto the rheometer plate.
-
Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').[3]
-
Conduct a frequency sweep at a constant strain to evaluate the viscoelastic properties of the hydrogel.
B. Scanning Electron Microscopy (SEM)
-
Freeze-dry (lyophilize) the hydrogel sample to remove water while preserving its structure.
-
Mount the lyophilized sample onto an SEM stub and sputter-coat it with a conductive material (e.g., gold).
-
Visualize the nanofibrous structure and porosity of the hydrogel using an SEM.[3]
Protocol 4: In Vitro Drug Release Study
This protocol is adapted from studies on l-lysine-based organogels for the release of Naproxen.[6]
Materials:
-
Drug-loaded this compound hydrogel
-
Phosphate (B84403) buffer solutions at different pH values (e.g., 5.0, 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a specific volume of the release medium (e.g., 6 mL of phosphate buffer at pH 7.4).[6]
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium (e.g., 3 mL).[6]
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.[6]
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).
-
Calculate the cumulative percentage of drug released over time.
Mechanism of Drug Release
The release of a therapeutic agent from an this compound hydrogel is typically governed by a combination of diffusion and hydrogel erosion.[1] The drug molecules diffuse through the porous network of the hydrogel, and as the hydrogel matrix gradually degrades or erodes, the entrapped drug is released.[1] The release rate can be modulated by altering the hydrogel's properties, such as its concentration and the environmental pH.[1][6]
Caption: The dual mechanism of drug release from the hydrogel.
Conclusion
This compound hydrogels represent a promising platform for controlled drug delivery due to their biocompatibility, tunable properties, and ease of preparation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and characterize this compound-based drug delivery systems for various therapeutic applications.
References
Application Notes and Protocols for the Synthesis of N-Lauroyl-L-lysine Nanoparticles for Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of N-Lauroyl-L-lysine in the formation of nanoparticles for the encapsulation of active pharmaceutical ingredients (APIs). This document details the rationale, experimental protocols, and characterization techniques for developing both this compound surface-functionalized nanoparticles and self-assembled this compound-based nanocarriers.
Introduction
This compound is an amino acid derivative synthesized from the essential amino acid L-lysine and lauric acid, a saturated fatty acid.[1][2] Its amphiphilic nature, comprising a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, makes it an excellent candidate for applications in drug delivery.[2] This unique structure allows this compound to act as a surface modifier for pre-formed nanoparticles, potentially enhancing their stability, biocompatibility, and drug-loading capacity. Furthermore, derivatives of this compound have demonstrated the ability to self-assemble into nanostructures such as vesicles, offering a promising avenue for novel nanocarrier development.[2]
The key advantages of utilizing this compound in nanoparticle formulations include:
-
Biocompatibility: Being derived from naturally occurring components, this compound is expected to exhibit low toxicity.[2]
-
Enhanced Stability: The hydrophobic lauroyl chain can anchor to the nanoparticle core or within lipid bilayers, while the hydrophilic lysine group interfaces with the aqueous environment, improving colloidal stability.[2]
-
Modulated Drug Release: The lipidic nature of the lauroyl group can influence the release kinetics of encapsulated drugs, potentially leading to a more sustained release profile.[2]
-
Improved Drug Loading: The amphiphilic properties of this compound may enhance the encapsulation efficiency of both hydrophobic and hydrophilic drugs.[2]
Data Presentation
The following tables summarize the expected physicochemical properties and drug encapsulation parameters of nanoparticles before and after modification with this compound. The data presented is a representative compilation based on typical findings for lipid and polymeric nanoparticle systems.
Table 1: Physicochemical Characterization of PLGA Nanoparticles Before and After this compound Surface Coating.
| Parameter | Plain PLGA Nanoparticles | This compound Coated PLGA Nanoparticles |
| Average Particle Size (nm) | 160 - 250 | 180 - 280 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -15 to -35 | -10 to +10 (pH dependent) |
Data is synthesized from multiple sources for illustrative purposes.[3][4][5][6]
Table 2: Encapsulation Efficiency and Drug Loading of a Model Hydrophobic Drug in PLGA Nanoparticles.
| Parameter | Plain PLGA Nanoparticles | This compound Coated PLGA Nanoparticles |
| Encapsulation Efficiency (%) | 75 - 88 | > 85 (expected) |
| Drug Loading (%) | 5 - 17 | Potentially higher due to amphiphilic interactions |
Data is synthesized from multiple sources for illustrative purposes.[2][3]
Experimental Protocols
Protocol 1: Synthesis of N-ε-Lauroyl-L-lysine
This protocol describes the synthesis of N-ε-Lauroyl-L-lysine via an amidation reaction between lauric acid and L-lysine.
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
Citric acid (10% solution)
-
Three-neck flask, reflux condenser, stirrer, heating mantle
Procedure:
-
In a three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine to lauric acid can be optimized (e.g., 2:1 to 4:1).
-
Add sodium methylate as a catalyst (e.g., 3-7% w/w of lauric acid).
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.
-
After the reaction, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.
-
Filter the mixture to remove the precipitate.
-
Evaporate the filtrate at 90°C.
-
Wash the resulting product with acetone to dissolve any unreacted lysine. This compound will be obtained as the lower layer.
-
Collect and dry the final product.[1]
Protocol 2: Preparation of Drug-Loaded PLGA Nanoparticles
This protocol outlines the preparation of drug-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a solvent displacement method.[3]
Materials:
-
PLGA
-
Model hydrophobic drug (e.g., Capecitabine)
-
Acetone
-
Polyvinyl alcohol (PVA) or Poloxamer 188
-
Deionized water
-
Magnetic stirrer, rotavapor, centrifuge
Procedure:
-
Dissolve a specific amount of the model drug (e.g., 10 mg) and PLGA (e.g., 50 mg) in a suitable organic solvent (e.g., 5 ml of acetone) to form the organic phase.
-
Prepare an aqueous phase containing a stabilizer (e.g., 1% PVA or 1.5% Poloxamer 188 in 15 ml of deionized water).
-
Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring.
-
Evaporate the organic solvent using a rotavapor under reduced pressure.
-
Centrifuge the resulting nanoparticle suspension (e.g., at 15,000 rpm for 1 hour at 5°C) to collect the nanoparticles.
-
Wash the nanoparticles with deionized water to remove unencapsulated drug and excess stabilizer.
-
Resuspend the nanoparticles in deionized water for further use or lyophilize for long-term storage.[3]
Protocol 3: Surface Coating of PLGA Nanoparticles with this compound by Passive Adsorption
This protocol describes a general method for coating pre-formed nanoparticles with this compound through electrostatic and hydrophobic interactions.[1]
Materials:
-
Prepared drug-loaded PLGA nanoparticles
-
Synthesized this compound
-
Deionized water or a suitable buffer
-
Stirrer, centrifuge
Procedure:
-
Disperse the prepared PLGA nanoparticles in deionized water or a suitable buffer.
-
Prepare a solution of this compound in the same solvent. Gentle heating or sonication may be required for dissolution.[2]
-
Add the this compound solution to the nanoparticle dispersion while stirring. The ratio of this compound to nanoparticles should be optimized.
-
Allow the mixture to stir for several hours at room temperature to facilitate adsorption.
-
Centrifuge the mixture to separate the coated nanoparticles from the solution.
-
Wash the coated nanoparticles with deionized water to remove any unbound this compound.
-
Resuspend the final this compound coated nanoparticles in the desired medium.[1]
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines the quantification of the encapsulated drug within the nanoparticles.[1]
Procedure:
-
Encapsulation Efficiency (EE%):
-
After centrifugation of the nanoparticle suspension, carefully collect the supernatant.
-
Quantify the amount of free, unencapsulated drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
-
Drug Loading (DL%):
-
Lyophilize a known amount of the drug-loaded nanoparticle formulation.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the particles and release the encapsulated drug.
-
Quantify the amount of drug using a validated analytical method.
-
Calculate the DL% using the following formula: DL% = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound coated nanoparticles.
Caption: Hypothesized mechanism of cellular uptake for this compound coated nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison between Nanoparticle Encapsulation and Surface Loading for Lysosomal Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Lauroyl-L-lysine in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Lauroyl-L-lysine as a versatile excipient in pharmaceutical formulations. This document details the synthesis of this compound, its application in various drug delivery systems, and protocols for the preparation and characterization of these formulations.
Introduction to this compound
This compound is an amino acid derivative synthesized from the essential amino acid L-lysine and the natural fatty acid, lauric acid.[1] Its amphiphilic nature, combining a hydrophilic amino acid head and a lipophilic fatty acid tail, imparts unique properties that are increasingly being harnessed in advanced drug delivery systems.[1][2] Traditionally used in the cosmetics industry for its texture-enhancing and skin-conditioning properties, its biocompatibility and biodegradability make it an attractive excipient for pharmaceutical formulations.[2]
Key Advantages in Pharmaceutical Formulations:
-
Biocompatibility: Derived from naturally occurring components, this compound is expected to have low toxicity.[2]
-
Enhanced Stability: It can improve the stability of formulations such as lipid nanoparticles and prevent drug expulsion.[2]
-
Modified Release: Its unique structure allows for tunable drug release profiles.[2]
-
Improved Drug Loading: The amphiphilic character of this compound may improve the encapsulation efficiency of both hydrophobic and hydrophilic drugs.[3]
-
Enhanced Permeation: As an amino acid-based surfactant, it has the potential to enhance the permeation of drugs through biological membranes.[2]
Applications in Drug Delivery Systems
This compound can be incorporated into various drug delivery systems, including nanoparticles, hydrogels, and organogels, to improve drug solubility, stability, and therapeutic efficacy.
Solid Lipid Nanoparticles (SLNs)
This compound can be used as a component of the lipid matrix in SLNs. Its amphiphilic nature may create imperfections in the crystal lattice of the lipid matrix, potentially allowing for higher drug incorporation and entrapment efficiency.[2]
Illustrative Comparative Data for a Hypothetical this compound-Based SLN (LL-SLN) vs. a Conventional SLN
| Parameter | LL-SLN Formulation (Hypothetical) | Conventional SLN Formulation | Rationale for Potential Improvement with this compound |
| Particle Size | 150-250 nm | 150-250 nm | Comparable particle size can be achieved with controlled formulation parameters. |
| Zeta Potential | -20 to -30 mV | -15 to -25 mV | The amino acid moiety in this compound may impart a slightly more negative charge, enhancing stability.[2] |
| Drug Loading (%) | Potentially higher | Dependent on drug-lipid solubility | The unique structure of this compound might create imperfections in the crystal lattice, allowing for higher drug incorporation.[2] |
| Entrapment Efficiency (%) | > 85% | > 80% | The molecular structure could lead to better drug entrapment.[2] |
Illustrative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - LL-SLN (Hypothetical) | Cumulative Release (%) - Conventional SLN | Interpretation |
| 1 | 15 | 25 | The LL-SLN shows a reduced initial burst release, suggesting more stable drug entrapment.[2] |
| 4 | 35 | 50 | The release from the LL-SLN is slower and more controlled.[2] |
| 8 | 55 | 70 | The sustained release profile of the LL-SLN is evident.[2] |
| 12 | 70 | 85 | The difference in release rates persists over time.[2] |
| 24 | 85 | 95 | Both formulations release the majority of the drug, but the LL-SLN demonstrates a more prolonged release profile.[2] |
Illustrative In Vivo Pharmacokinetic Data in a Rat Model
| Pharmacokinetic Parameter | LL-SLN Formulation (Hypothetical) | Conventional SLN Formulation | Plain Drug |
| Cmax (ng/mL) | 1200 | 950 | 300 |
| Tmax (hr) | 4 | 3 | 1.5 |
| AUC (0-24h) (ng·hr/mL) | 15,000 | 11,000 | 2,500 |
| Relative Bioavailability (%) | 600 | 440 | 100 |
Organogels
L-lysine-based gelators, including those with lauroyl moieties, can form organogels that serve as matrices for the controlled release of drugs like naproxen. The release kinetics can be influenced by the gelator concentration, drug concentration, and the pH of the release medium.[4]
Drug Release from an L-Lysine-Based Organogel Matrix with a Lauroyl Derivative
| Formulation Parameter | Cumulative Drug Release (%) after 24h | Release Kinetics/Mechanism |
| Effect of Gelator Concentration | ||
| Low Gelator Concentration | Higher Release | Fickian Diffusion |
| High Gelator Concentration | Lower Release | Anomalous (non-Fickian) Transport |
| Effect of Drug Concentration | ||
| Low Naproxen Concentration | Lower Release | Fickian Diffusion |
| High Naproxen Concentration | Higher Release | Anomalous (non-Fickian) Transport |
| Effect of pH | ||
| pH 5.0 | ~25% | Diffusion controlled |
| pH 7.0 | ~35% | Diffusion and Erosion |
| pH 7.4 | ~40% | Diffusion and Erosion |
Experimental Protocols
Synthesis of this compound
This protocol is based on the amidation reaction between lauric acid and L-lysine.[5]
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
Citric acid (10% solution)
-
Three-neck flask, reflux condenser, stirrer, heating mantle
Procedure:
-
In a three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. The molar ratio of lysine (B10760008) to lauric acid can be optimized (e.g., 2-4).[5]
-
Add sodium methylate as a catalyst (e.g., 3-7% w/w of lauric acid).[5]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.[5]
-
After the reaction, purify the product by adding a 10% citric acid solution to precipitate the catalyst.
-
Filter the mixture to remove the precipitate.
-
Evaporate the filtrate at 90°C.[5]
-
Wash the resulting product with acetone to dissolve any unreacted lysine. This compound will be obtained as the lower layer.
-
Collect and dry the final product.
Preparation of this compound Coated Nanoparticles
This protocol describes the surface coating of pre-formed nanoparticles with this compound via adsorption.
Materials:
-
Prepared nanoparticles (e.g., PLGA nanoparticles)
-
Synthesized this compound
-
Deionized water or a suitable buffer
-
Stirrer
-
Centrifuge
Procedure:
-
Disperse the prepared nanoparticles in deionized water or a suitable buffer.
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the nanoparticle dispersion while stirring. The ratio of this compound to nanoparticles should be optimized.
-
Allow the mixture to stir for several hours at room temperature to facilitate the adsorption of this compound onto the nanoparticle surface.[5]
-
Centrifuge the mixture to separate the coated nanoparticles from the solution.[5]
-
Wash the coated nanoparticles with deionized water to remove any unbound this compound.[5]
-
Resuspend the final this compound-coated nanoparticles in the desired medium.[5]
Characterization of Nanoparticles
Drug Loading Content (DLC %) and Encapsulation Efficiency (EE %):
-
DLC %:
-
Lyophilize a known amount of the drug-loaded nanoparticle formulation.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the particles and release the drug.
-
Quantify the amount of drug using a validated analytical method such as HPLC or UV-Vis spectroscopy.[5]
-
Calculate DLC using the formula: DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100[5]
-
-
EE %:
-
After nanoparticle synthesis, collect the supernatant after centrifugation.
-
Quantify the amount of free, unencapsulated drug in the supernatant.
-
Calculate EE using the formula: EE (%) = ((Total amount of drug used - Amount of free drug) / Total amount of drug used) x 100[5]
-
In Vitro Drug Release Study from Organogel
This protocol is adapted from a study on L-lysine-based organogelators for drug delivery.[4]
Materials:
-
This compound based gelator
-
Active Pharmaceutical Ingredient (API), e.g., Naproxen
-
Organic solvent (e.g., liquid paraffin)
-
Sealed vial
-
Buffered solution (e.g., phosphate (B84403) buffer at pH 7.4)
-
Validated analytical method (e.g., UV-vis spectroscopy)
Procedure:
-
Gel Preparation:
-
In Vitro Release Study:
-
Place the vial containing the drug-loaded organogel into a larger vessel containing the buffered release medium.
-
Maintain the setup at a constant temperature (e.g., 25°C).
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed buffer to maintain sink conditions.[4]
-
Determine the concentration of the released drug in the collected samples using a validated analytical method.[4]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for coating nanoparticles with this compound.
Caption: Hypothesized cellular uptake pathway of this compound functionalized nanoparticles.
References
Application Notes: N-Lauroyl-L-lysine for Biomaterial Surface Modification
Introduction
N-Lauroyl-L-lysine is an amino acid derivative synthesized from lauric acid, a natural fatty acid, and L-lysine (B1673455), an essential amino acid.[1][2] Its amphiphilic nature, combining a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, along with its inherent biocompatibility, makes it an exemplary candidate for the surface modification of biomaterials.[1][2] Traditionally utilized in the cosmetics industry, its unique self-assembly properties are now being leveraged for advanced biotechnological applications, including drug delivery, 3D cell culture, and as antimicrobial coatings for medical devices.[1] This document provides detailed protocols for the synthesis of this compound and its application in modifying the surfaces of various biomaterials, alongside methods for characterization.
Synthesis of this compound
A common and effective method for synthesizing this compound is through an amidation reaction between lauric acid and L-lysine, utilizing a catalyst such as sodium methylate.[3][4]
Protocol 1: Synthesis via Amidation [3][4]
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
Citric acid (10% solution)
-
Three-neck flask, reflux condenser, stirrer, heating mantle
Procedure:
-
In a three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. A molar ratio of lysine to lauric acid between 2 and 4 is recommended for optimal conversion.[3][4]
-
Add sodium methylate as a catalyst. The concentration can be varied from 3-7% (w/w) of the lauric acid amount.[3][4]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.[3][4]
-
After the reaction, purify the product by adding a 10% citric acid solution to precipitate the catalyst.[3][4]
-
Wash the resulting product with acetone to dissolve and remove any excess unreacted lysine.[4]
-
The final this compound product is obtained and can be dried for storage.
Experimental Protocols for Surface Modification
This compound can be applied to biomaterial surfaces through several methods, including passive adsorption and covalent conjugation.
Protocol 2: Passive Adsorption onto Liposomes [2]
This protocol leverages hydrophobic and electrostatic interactions to coat pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., DSPC/cholesterol)
-
N-ε-Lauroyl-L-lysine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare Lauroyl Lysine Solution: Disperse N-ε-lauroyl-L-lysine in deionized water to a final concentration of 1-5 mg/mL. Gentle heating and sonication may be necessary to aid dissolution.[2]
-
Prepare Liposome (B1194612) Suspension: Suspend the pre-formed liposomes in PBS at a desired lipid concentration (e.g., 10 mg/mL).[2]
-
Incubation: Add the lauroyl lysine solution to the liposome suspension at various molar ratios (e.g., 1:100, 1:50, 1:20 lauroyl lysine to total lipid).[2]
-
Mixing: Incubate the mixture for 1-2 hours at a temperature above the phase transition temperature of the lipids with gentle stirring.[2]
-
Characterization: Analyze the resulting liposomes for size, polydispersity index (PDI), and zeta potential to confirm surface modification.
Protocol 3: Covalent Conjugation to PLGA Nanoparticles [2]
This method provides a stable surface modification by forming covalent amide bonds between the lysine's amino group and carboxyl groups on the nanoparticle surface.
Materials:
-
PLGA nanoparticles with surface carboxyl groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
N-ε-lauroyl-L-lysine
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Tris buffer
Procedure:
-
Activation of PLGA: Disperse PLGA nanoparticles in MES buffer. Add EDC and NHS to the suspension to activate the surface carboxyl groups. Incubate for 30 minutes at room temperature with gentle stirring.[2]
-
Conjugation: Prepare a solution of N-ε-lauroyl-L-lysine in MES buffer. Add this solution to the activated PLGA nanoparticle suspension. The α-amino group of the lysine will react with the NHS-activated carboxyl groups.[2]
-
Reaction: Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of Tris buffer. Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.[2]
Protocol 4: Formation of Cell-Laden Hydrogels [1]
Derivatives of this compound, such as Poly(Nε-acryloyl l-lysine) (pLysAAm), can form hydrogels suitable for 3D cell culture.[1]
Materials:
-
Nε-acryloyl l-lysine monomer
-
N,N'-bis(acryloyl)-(l)-cystine (crosslinker)
-
Photoinitiator (e.g., Irgacure 2959)
-
Cell suspension in culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare Pre-polymer Solution: Dissolve the Nε-acryloyl l-lysine monomer, crosslinker, and photoinitiator in a suitable buffer under sterile conditions.
-
Cell Mixing: Gently mix the cell suspension with the pre-polymer solution to achieve the desired cell density.[1]
-
Hydrogel Formation: Pipette the cell-laden solution into a mold or culture plate. Expose the solution to UV light to induce photopolymerization. Gelation can occur in as little as 93 seconds.[1]
-
Cell Culture: After gelation, add fresh culture medium to the hydrogel and incubate under standard cell culture conditions (37°C, 5% CO₂).[1]
Characterization and Data
Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting biomaterials.[2]
| Parameter | Analytical Method(s) | Expected Outcome with this compound Modification | Reference |
| Confirmation of Coating | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Detection of characteristic peaks for amide bonds and changes in surface elemental composition. | [2] |
| Particle Size | Dynamic Light Scattering (DLS) | Poly-L-lysine coated Magnetic Nanoparticles: 124.4 ± 1.4 nm | [1] |
| Zeta Potential | Zeta Potential Analyzer | Poly-L-lysine coated Magnetic Nanoparticles: +42.5 ± 0.5 mV | [1] |
| Drug Loading Capacity | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy | L-lysine-based organogel (Naproxen): Up to 166.6% of gelator weight. May increase due to the amphiphilic nature of the coating. | [2][5] |
| Drug Release Kinetics | In vitro release studies (e.g., dialysis method) | The hydrophobic lauroyl group may lead to a more sustained drug release profile. | [2] |
| Biocompatibility | In vitro cell viability assays (e.g., MC3T3-E1 cells), In vivo implantation | pLysAAm/HA hydrogels support cell viability, proliferation, and tissue infiltration. | [6] |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays | Lauryl-poly-L-lysine demonstrates activity against Gram-positive and Gram-negative bacteria. | [1][7] |
Applications and Signaling Pathways
The surface modification of nanoparticles with this compound is hypothesized to enhance cellular uptake and facilitate endosomal escape, which is crucial for the cytoplasmic delivery of therapeutic cargo.[2] The amphiphilic nature of the coating may aid in disrupting the endosomal membrane.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation, characterization, and biocompatibility evaluation of poly(Nɛ-acryloyl-L-lysine)/hyaluronic acid interpenetrating network hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of N-Lauroyl-L-lysine Micelles Using Dynamic Light Scattering: Application Notes and Protocols
Introduction
N-Lauroyl-L-lysine is an amino acid-based surfactant gaining significant interest in the pharmaceutical and cosmetic industries due to its biocompatibility, biodegradability, and unique physicochemical properties.[1] As an amphiphilic molecule, it possesses a hydrophilic L-lysine headgroup and a hydrophobic lauroyl (C12) tail. This structure enables the self-assembly of this compound into micelles in aqueous solutions above a specific concentration known as the Critical Micelle Concentration (CMC). These micelles offer great potential as nanocarriers for the delivery of hydrophobic drugs, enhancing their solubility and bioavailability.
Dynamic Light Scattering (DLS) is a powerful and non-invasive analytical technique ideal for characterizing the size and size distribution of nanoparticles, such as micelles, in a solution.[2] DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles.[2] By analyzing these fluctuations, the hydrodynamic diameter of the micelles can be determined. This application note provides a detailed overview of the characterization of this compound micelles using DLS, including experimental protocols and data presentation.
Principle of Dynamic Light Scattering (DLS) for Micelle Characterization
Dynamic Light Scattering operates by illuminating a sample with a laser beam and detecting the scattered light at a specific angle. The movement of micelles due to Brownian motion causes fluctuations in the intensity of the scattered light. These fluctuations are analyzed by an autocorrelator, which generates a correlation function. The decay rate of this correlation function is related to the diffusion coefficient of the micelles, from which the hydrodynamic diameter (Z-average) is calculated using the Stokes-Einstein equation. The polydispersity index (PDI) is also determined, which provides an indication of the width of the size distribution. A lower PDI value (typically < 0.3) suggests a more monodisperse and uniform population of micelles.
Factors Influencing Micelle Characteristics
The formation, size, and stability of this compound micelles are influenced by several factors:
-
Concentration: Micelles only form above the Critical Micelle Concentration (CMC).[3] As the surfactant concentration increases beyond the CMC, the number of micelles generally increases.[3]
-
pH: The pH of the solution can affect the charge of the amino acid headgroup of this compound, thereby influencing the electrostatic interactions between surfactant molecules and affecting micelle size and stability.[4]
-
Temperature: Temperature can impact the solubility of the surfactant and the thermodynamics of micellization.[4]
-
Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between charged headgroups, which can lead to changes in micelle size and shape.[4]
Quantitative Data Presentation
Due to the limited availability of comprehensive experimental data for this compound micelles in publicly available literature, the following tables present representative data synthesized from studies on closely related N-lauroyl amino acid surfactants. This data is for illustrative purposes to provide a general understanding of the expected physicochemical properties.
Table 1: Critical Micelle Concentration (CMC) of N-Lauroyl Amino Acid Surfactants
| Surfactant | CMC (mM) | Temperature (°C) | Method |
| Sodium Lauroyl Sarcosinate | 14.6 | 25 | Surface Tensiometry |
| Sodium Lauroyl Glycinate | 12 | Not Specified | Surface Tensiometry[5] |
| Sodium Cocoyl Glutamate | ~1.37 (0.4 g/L) | Not Specified | Surface Tensiometry[6] |
Note: The CMC is a fundamental property and its value is crucial for designing experiments and formulations.
Table 2: Illustrative DLS Data for N-Lauroyl Amino Acid Surfactant Micelles
| Surfactant (Concentration) | pH | Temperature (°C) | Hydrodynamic Diameter (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| N-Lauroyl Amino Acid System (generic) | 7.4 | 25 | 10 - 100 | < 0.3 | Near-neutral to slightly negative |
| Disodium Cocoamphoacetate (undiluted) | 4.7 | 25 | ~20 | Not Specified | Not Specified[3] |
| Disodium Cocoamphoacetate (undiluted) | 1.74 | 25 | ~90 | Multimodal | Not Specified[3] |
| Mixed Micelles (illustrative) | 6.8 | 37 | 14.2 | < 0.1 | -5.4 |
Note: This table provides a range of expected values and illustrates the impact of pH on micelle size. The specific values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Micellar Solutions
Materials:
-
This compound powder
-
Deionized water or appropriate buffer solution (e.g., phosphate-buffered saline, PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Stock Solution Preparation: Accurately weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in deionized water or the chosen buffer. The concentration should be well above the expected CMC.
-
Use a vortex mixer or magnetic stirrer to facilitate dissolution. Gentle heating may be applied if necessary, but the solution should be cooled to the desired experimental temperature before use.
-
Sample Dilutions: Prepare a series of dilutions from the stock solution to the desired concentrations for analysis.
Protocol 2: Determination of Critical Micelle Concentration (CMC) using DLS
Principle: Below the CMC, surfactant molecules exist as monomers, which are too small to be accurately measured by DLS. Above the CMC, the formation of micelles leads to a significant increase in the scattered light intensity. The CMC can be determined by plotting the scattered light intensity against the surfactant concentration.
Procedure:
-
Prepare a series of this compound solutions with increasing concentrations, spanning the expected CMC range.
-
For each concentration, filter the solution through a 0.22 µm syringe filter to remove dust and other particulates.
-
Measure the scattered light intensity (typically reported in kilo counts per second, kcps) for each sample using a DLS instrument.
-
Plot the scattered light intensity as a function of this compound concentration.
-
The CMC is identified as the concentration at which a sharp increase in the scattering intensity is observed.[2]
Protocol 3: Micelle Size and Zeta Potential Measurement using DLS
Materials and Equipment:
-
This compound micellar solution (prepared as in Protocol 1)
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Disposable or quartz cuvettes for sizing
-
Disposable folded capillary cells for zeta potential
-
Syringe filters (0.22 µm)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).
-
Enter the solvent parameters (viscosity and refractive index) into the software for the experimental temperature.
-
Sample Preparation:
-
Filter an aliquot of the micellar solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove any large aggregates that could interfere with the measurement.
-
-
Equilibration: Place the cuvette in the instrument's sample holder and allow it to equilibrate at the desired measurement temperature for at least 10-15 minutes to prevent thermal gradients.
-
Size Measurement:
-
Set the measurement parameters, including the number of runs and duration of each run (e.g., 3-5 runs of 60-120 seconds each).
-
Initiate the measurement. The instrument will automatically collect and analyze the scattered light intensity fluctuations.
-
The primary results will be the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Carefully inject the filtered sample into a disposable folded capillary cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Follow the instrument's software instructions to perform the zeta potential measurement. The instrument applies an electric field and measures the velocity of the micelles, from which the electrophoretic mobility and zeta potential are calculated.
-
Visualizations
Caption: Experimental Workflow for DLS Characterization.
Caption: Factors Influencing Micelle Characteristics.
Conclusion
Dynamic Light Scattering is an indispensable tool for the characterization of this compound micelles. It provides valuable information on their hydrodynamic diameter, size distribution, and surface charge, which are critical parameters for their application in drug delivery and other fields. While specific quantitative data for this compound itself is still emerging, the protocols and illustrative data presented in this application note provide a solid foundation for researchers and scientists to effectively characterize these promising nanocarriers. Careful sample preparation and consideration of the factors influencing micelle properties are essential for obtaining accurate and reproducible DLS results.
References
Application Notes and Protocols for the Spectroscopic Characterization of N-Lauroyl-L-lysine
Introduction
N-Lauroyl-L-lysine is an amino acid derivative formed by the acylation of L-lysine with lauric acid. It is widely utilized in the cosmetics and personal care industry as a powder ingredient that imparts a smooth, silky feel to formulations. Its unique properties are attributed to its amphiphilic nature, combining the hydrophilicity of the lysine (B10760008) headgroup with the hydrophobicity of the lauroyl tail. Accurate characterization of this compound is crucial for quality control and formulation development. This document provides detailed application notes and protocols for the characterization of this compound using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the characterization of this compound.
Part 1: Fourier Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique for the identification and quality control of this compound. The infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule. Key functional groups in this compound include the amide, carboxylic acid, amine, and aliphatic methylene (B1212753) chains. The presence and characteristics of the absorption bands corresponding to these groups can confirm the identity and purity of the substance. Specifically, the formation of the amide bond between lauric acid and lysine can be confirmed by the presence of characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands.
Quantitative Data: Characteristic FTIR Absorption Bands
The following table summarizes the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amine (NH₂) and Amide (N-H) |
| 3300 - 2500 | O-H stretching | Carboxylic acid (O-H) |
| 2955 - 2850 | C-H stretching (symmetric & asymmetric) | Aliphatic (CH₂, CH₃) |
| ~1710 | C=O stretching | Carboxylic acid (C=O) |
| ~1640 | C=O stretching (Amide I) | Amide (C=O) |
| ~1540 | N-H bending (Amide II) | Amide (N-H) |
| 1700 - 1450 | Deformation bands | Amino (NH) and Carbonyl (CO) groups[1] |
| ~1465 | C-H bending (scissoring) | Aliphatic (CH₂) |
| ~1298 | C-N stretching | Amide (C-N)[2] |
Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the sample.
Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
This protocol describes the analysis of this compound powder using an FTIR spectrometer equipped with an ATR accessory.
1. Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)
-
This compound powder sample
-
Spatula
-
Isopropyl alcohol or ethanol (B145695) for cleaning
-
Lint-free wipes
2. Instrument Setup:
-
Ensure the FTIR spectrometer and the ATR accessory are properly installed and aligned according to the manufacturer's instructions.
-
Turn on the spectrometer and allow it to warm up for the recommended time to ensure stability.
-
Set the data acquisition parameters. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 - 32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
3. Sample Preparation and Measurement:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropyl alcohol or ethanol and allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the powder and the crystal surface.
-
Acquire the FTIR spectrum of the sample.
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 3.1.
4. Data Analysis:
-
The resulting spectrum should be baseline corrected and, if necessary, ATR corrected.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of this compound as listed in the quantitative data table.
-
Compare the obtained spectrum with a reference spectrum of this compound for identity confirmation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful analytical technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus in the molecule. ¹H NMR spectroscopy can be used to determine the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR can confirm the successful acylation at the ε-amino group of lysine by observing the characteristic chemical shifts of the protons and carbons near the newly formed amide bond and in the lauroyl chain.
Quantitative Data: Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are for reference and may vary depending on the solvent and experimental conditions. For comparison, experimental data for L-lysine in D₂O is also provided.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| α-CH | ~3.7 | Triplet |
| β-CH₂ | ~1.8 | Multiplet |
| γ-CH₂ | ~1.4 | Multiplet |
| δ-CH₂ | ~1.5 | Multiplet |
| ε-CH₂ | ~3.1 | Triplet |
| Lauroyl-CH₃ | ~0.9 | Triplet |
| Lauroyl-(CH₂)₉- | ~1.3 | Multiplet |
| Lauroyl-α-CH₂ (next to C=O) | ~2.2 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| α-C | ~55 |
| β-C | ~30 |
| γ-C | ~23 |
| δ-C | ~32 |
| ε-C | ~40 |
| Carboxyl C=O | ~175 |
| Amide C=O | ~174 |
| Lauroyl-CH₃ | ~14 |
| Lauroyl-(CH₂)₉- | ~22-32 |
| Lauroyl-α-C (next to C=O) | ~36 |
Experimental Protocol: NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as this compound is insoluble in water and alcohol[5])
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials for sample preparation
2. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex or gently sonicate the mixture to ensure complete dissolution of the sample.
-
If an internal standard is not included in the solvent, add a small amount of TMS.
-
Carefully transfer the solution into a clean, dry NMR tube.
3. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve good resolution and lineshape.
-
For ¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
4. Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
-
Compare the experimental data with the predicted values and the spectrum of L-lysine to confirm the structure.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of this compound. FTIR provides a quick confirmation of the presence of key functional groups, while NMR offers detailed structural elucidation. The application notes and protocols provided herein serve as a guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in their applications.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the functional groups of this compound and their corresponding spectroscopic signals.
Caption: Functional groups of this compound and their signals.
References
Application of N-Lauroyl-L-lysine as a Stabilizer in Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lauroyl-L-lysine is an amino acid-based surfactant derived from the essential amino acid L-lysine and lauric acid, a fatty acid.[1][2][3][4][5][6] Its biocompatible and biodegradable nature makes it an attractive ingredient in cosmetic and pharmaceutical formulations.[1][2] While extensively used for its skin-conditioning and powder-lubricating properties, its application as a primary stabilizer in nanoemulsions is an emerging area of interest.[3][6] This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and stabilization of nanoemulsions for drug delivery applications.
This compound's amphiphilic structure, comprising a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup, allows it to act at the oil-water interface, reducing interfacial tension and stabilizing dispersed droplets.[2] However, its low aqueous solubility presents a challenge, often necessitating its use in combination with co-surfactants or as a surface modifier for pre-formed nanoparticles.[7] These protocols will explore its application both as a primary stabilizer and as a co-stabilizer.
Physicochemical Properties and Data
A key parameter for selecting an emulsifier is its Hydrophilic-Lipophilic Balance (HLB). The HLB value for this compound can be calculated using Griffin's method, which provides a theoretical basis for its suitability in forming oil-in-water (O/W) or water-in-oil (W/O) emulsions.
Calculation of Theoretical HLB Value for this compound:
Griffin's Method: HLB = 20 * (Mh / M)[8]
Where:
-
Mh is the molecular mass of the hydrophilic portion (L-lysine headgroup: C₆H₁₄N₂O₂) = 146.19 g/mol
-
M is the molecular mass of the whole molecule (this compound: C₁₈H₃₆N₂O₃) = 328.49 g/mol [5][9]
Calculated HLB ≈ 8.9
An HLB value in the range of 8-16 is generally suitable for forming O/W emulsions.[8] The calculated value of approximately 8.9 suggests that this compound is on the borderline and may be effective as an O/W emulsifier, potentially in combination with other surfactants to optimize the formulation.
Quantitative Data Summary
Due to the limited availability of direct studies using this compound as the sole stabilizer for nanoemulsions, the following table presents expected or hypothetical data based on its properties and data from similar amino acid-based surfactants. This data should be considered a starting point for formulation development.
| Parameter | Expected Range/Value | Significance |
| Particle Size (Z-average) | 100 - 300 nm | Influences stability, bioavailability, and in vivo fate of the nanoemulsion. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution, which is desirable for stability.[10] |
| Zeta Potential | -30 mV to +30 mV | The magnitude of the zeta potential indicates the electrostatic repulsion between droplets, a key factor in preventing aggregation and ensuring long-term stability.[11] |
| Drug Loading Capacity | Dependent on oil phase and drug solubility | The amphiphilic nature of this compound may enhance the encapsulation of both hydrophobic and hydrophilic drugs.[2] |
| Stability | Stable for several weeks to months at 4°C and 25°C | Long-term stability is crucial for the shelf-life of pharmaceutical formulations. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the amidation reaction between lauric acid and L-lysine.[1]
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
10% Citric acid solution
-
Three-neck flask, reflux condenser, stirrer, heating mantle
Procedure:
-
In a three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. A molar ratio of lysine to lauric acid of 2-4 can be used.[1]
-
Add sodium methylate as a catalyst (e.g., 3-7% w/w of lauric acid).[1]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.[1]
-
After the reaction, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.[1]
-
Filter the mixture to remove the precipitate.[1]
-
Evaporate the filtrate at 90°C to remove the solvents.[1]
-
Wash the resulting product with acetone to remove any unreacted lysine.[1]
-
Collect and dry the final this compound product.[1]
Protocol 2: Preparation of O/W Nanoemulsion using this compound (High-Energy Method)
This protocol describes the preparation of an oil-in-water nanoemulsion using high-pressure homogenization. A co-surfactant is recommended to improve stability.
Materials:
-
Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil
-
Aqueous Phase: Deionized water
-
Stabilizer: this compound
-
Co-surfactant: Polysorbate 80 (Tween 80) or another suitable surfactant
-
Active Pharmaceutical Ingredient (API), optional
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Organic Phase Preparation: Dissolve the API (if used) in the selected oil phase (e.g., 5% w/w).
-
Aqueous Phase Preparation: Disperse this compound (e.g., 1-3% w/w) and the co-surfactant (e.g., 1-2% w/w) in deionized water. Gentle heating and stirring may be required to aid dissolution.
-
Pre-emulsion Formation: Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for several cycles (e.g., 3-5 cycles). Alternatively, sonicate the pre-emulsion using a probe sonicator.
-
Cooling: Cool the resulting nanoemulsion to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, PDI, and zeta potential.
Protocol 3: Characterization of this compound Stabilized Nanoemulsions
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size (Z-average), PDI, and zeta potential in triplicate.
-
2. Stability Studies:
-
Objective: To assess the physical stability of the nanoemulsion over time and under different storage conditions.
-
Procedure:
-
Divide the nanoemulsion into several aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.
-
Visually inspect for any signs of instability such as creaming, sedimentation, or phase separation.
-
Measure the particle size, PDI, and zeta potential as described above.
-
Plot the changes in these parameters over time for each storage condition to evaluate the stability.
-
Signaling Pathways and Cellular Interaction
While specific signaling pathways modulated by this compound-stabilized nanoemulsions are not yet extensively documented, it is hypothesized that the lysine headgroup could influence cellular interactions. The primary amine groups of lysine can be protonated at physiological pH, imparting a positive charge that may enhance electrostatic interactions with negatively charged cell membranes, potentially promoting cellular uptake via endocytosis.[2]
Conclusion
This compound presents a promising, biocompatible option for the stabilization of nanoemulsions, particularly in pharmaceutical and cosmetic applications. Its performance is likely optimized when used in conjunction with a co-surfactant due to its limited water solubility. The protocols provided herein offer a foundational framework for researchers to explore the potential of this compound in developing stable and effective nanoemulsion-based delivery systems. Further research is warranted to fully characterize its behavior in various formulations and to elucidate its interactions with biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BR112018069630B1 - NANOEMULSION COMPOSITION AND PROCESS FOR PREPARING AN EMULSION - Google Patents [patents.google.com]
- 5. ulprospector.com [ulprospector.com]
- 6. marknature.com [marknature.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpls.org [wjpls.org]
Application Notes & Protocols: N-Lauroyl-L-lysine-Based Organogels for Controlled Release of Hydrophobic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Lauroyl-L-lysine-based organogels as a promising vehicle for the controlled delivery of hydrophobic drugs. This compound, an amino acid-based surfactant, and its derivatives are low-molecular-weight organogelators (LMWGs) that self-assemble in organic solvents to form three-dimensional networks capable of entrapping therapeutic agents.[1] This system offers a biocompatible and tailorable platform for modulating drug release profiles.
The primary mechanism driving the formation of these organogels is the establishment of non-covalent interactions, predominantly intermolecular hydrogen bonding between the amide and carboxyl moieties of the lysine (B10760008) backbone, supplemented by van der Waals forces between the hydrophobic lauroyl chains.[1] This thermoreversible gelation process allows for the incorporation of hydrophobic drugs, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen, with high loading capacity.[2][3]
Data Presentation
The following tables summarize the quantitative data on the formulation and drug release kinetics of this compound-based organogels.
Table 1: Drug Release from an L-Lysine-Based Organogel Matrix with a Lauroyl Derivative [4]
| Formulation Parameter | Cumulative Drug Release (%) after 24h | Release Kinetics/Mechanism |
| Effect of Gelator Concentration | ||
| Low Gelator Concentration | Higher Release | Fickian Diffusion |
| High Gelator Concentration | Lower Release | Anomalous (non-Fickian) Transport |
| Effect of Drug Concentration | ||
| Low Naproxen Concentration | Lower Release | Fickian Diffusion |
| High Naproxen Concentration | Higher Release | Anomalous (non-Fickian) Transport |
| Effect of pH | ||
| pH 5.0 | ~25% | Diffusion controlled |
| pH 7.0 | ~35% | Diffusion and Erosion |
| pH 7.4 | ~40% | Diffusion and Erosion |
Table 2: Rheological Properties of a Lauroyl Lysine Derivative Organogel [1]
| Solvent | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | tan δ (G''/G') |
| Liquid Paraffin | 1340 | 121 | 0.09 |
| 1-Decanol | 1180 | 155 | 0.13 |
A stable gel is characterized by the storage modulus (G') being significantly greater than the loss modulus (G'').[1]
Experimental Protocols
Detailed methodologies for the synthesis of the organogelator, preparation of the organogel, and in vitro drug release studies are provided below.
Protocol 1: Synthesis of Bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide[1][2][5]
This protocol describes a representative synthesis of an this compound derivative used as an organogelator.
Materials:
-
Bis(N⁶-l-lysyl ethylester)oxalylamide (lysine precursor)
-
Lauroyl chloride
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Chloroform:Ethyl Acetate (B1210297) (4:1)
-
Ice bath
-
Pressure-controlled dropping funnel
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the lysine precursor and triethylamine in chloroform in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of lauroyl chloride in chloroform dropwise using a pressure-controlled dropping funnel.
-
Stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a chloroform:ethyl acetate (4:1) mixture as the eluent.
-
Dry the purified product under reduced pressure to yield the final white solid.
Protocol 2: Preparation of this compound Organogel[1]
Materials:
-
This compound derivative (organogelator)
-
Organic solvent (e.g., liquid paraffin, 1-decanol)
-
Sealed vial
-
Heating source (e.g., hot plate or water bath)
Procedure:
-
Weigh a predetermined amount of the this compound derivative and place it in a sealed vial.
-
Add a specific volume of the chosen organic solvent to the vial.
-
Heat the mixture while stirring until the organogelator completely dissolves.
-
Allow the solution to cool to room temperature undisturbed.
-
Gelation will occur during the cooling process, resulting in the formation of a stable organogel.
Protocol 3: Determination of Minimum Gelation Concentration (MGC)[1]
Materials:
-
This compound derivative
-
Organic solvent
-
Series of sealed vials
Procedure:
-
Prepare a series of vials with varying concentrations of the organogelator in the chosen solvent.
-
Subject each vial to a heating and cooling cycle as described in Protocol 2.
-
After cooling, invert each vial.
-
The MGC is the lowest concentration at which a stable gel forms and does not flow upon inversion of the vial.
Protocol 4: In Vitro Drug Release Study[4][5]
This protocol outlines the procedure to evaluate the release of a hydrophobic drug from the organogel.
Materials:
-
Drug-loaded this compound organogel
-
Release medium: Buffered solution (e.g., 0.1 M phosphate (B84403) buffer at pH 5.0, 7.0, or 7.4)
-
Vial or other suitable container for the organogel
-
Larger vessel for the release medium
-
Constant temperature shaker or water bath (e.g., set at 25°C)
-
Syringe and filters
-
UV-vis spectrophotometer or HPLC system
Procedure:
-
Prepare the drug-loaded organogel by adding the hydrophobic drug along with the organogelator to the solvent before the heating step in Protocol 2.
-
Place a known amount of the drug-loaded organogel into a vial.
-
Place this vial into a larger vessel containing a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 25°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method such as UV-vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the key processes involved in the application of this compound organogels for drug delivery.
Caption: Experimental workflow for this compound organogel preparation and drug release.
Caption: Mechanism of this compound organogel formation for drug entrapment.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of N-Lauroyl-L-lysine
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for N-Lauroyl-L-lysine. This method is suitable for researchers, scientists, and drug development professionals requiring an accurate and reproducible technique for quality control and purity assessment. The described protocol utilizes a C18 column with a gradient elution of acetonitrile (B52724) and phosphate (B84403) buffer, and UV detection, ensuring high resolution and sensitivity. This method is effective for separating this compound from potential process-related impurities and degradation products.
Introduction
This compound is an amino acid derivative widely used in the cosmetic and pharmaceutical industries for its unique properties as a texturizing agent, skin-conditioning agent, and surfactant.[1] The purity of this compound is a critical quality attribute that can impact its functionality, safety, and stability in final formulations. Therefore, a reliable analytical method for its purity assessment is essential. High-performance liquid chromatography (HPLC) is a standard and powerful technique for the analysis of amino acid derivatives, offering high sensitivity and resolution.[2][3] This application note presents a detailed protocol for an HPLC method specifically tailored for the purity analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>99% purity)
-
This compound sample for analysis
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in Table 1. These conditions have been optimized for the efficient separation of this compound from potential impurities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.
Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a diluent (e.g., 50:50 Methanol:Water) and make up to the mark. Sonicate for 5 minutes to ensure complete dissolution.
Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 10 mL solution following the same procedure as the standard solution.
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity assessment of this compound.
Caption: Workflow for this compound purity analysis by HPLC.
Results and Discussion
The described HPLC method provides excellent separation of this compound from its potential impurities. A typical chromatogram of a standard solution shows a sharp, well-defined peak for this compound. The retention time for this compound under these conditions is expected to be approximately 15-18 minutes.
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The formula for calculating the purity is:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Table 2 presents example data for the analysis of three different batches of this compound, demonstrating the application of this method for quality control.
Table 2: Purity Assessment of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (mAUs) | Total Peak Area (mAUs) | Purity (%) |
| Batch A | 16.5 | 4895 | 4950 | 98.89 |
| Batch B | 16.6 | 4950 | 4980 | 99.40 |
| Batch C | 16.5 | 4850 | 4910 | 98.78 |
The method is stability-indicating, as it can separate the main analyte from degradation products that might form under stress conditions. Potential impurities could include unreacted L-lysine, which would elute much earlier due to its high polarity, and residual lauric acid, which would be well-retained.
Conclusion
The HPLC method detailed in this application note is a reliable, accurate, and robust technique for the purity assessment of this compound. It is suitable for routine quality control in both research and industrial settings. The method's high resolution and sensitivity allow for the confident determination of purity and the detection of any potential impurities, ensuring the quality of this compound for its intended applications.
References
Application Notes and Protocols for Creating Stable Pickering Emulsions with N-Lauroyl-L-lysine Particles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pickering emulsions, stabilized by solid particles instead of traditional surfactants, offer significant advantages in pharmaceutical and cosmetic formulations, including enhanced stability and reduced toxicity. N-Lauroyl-L-lysine (LL), an amino acid derivative, has emerged as a promising biocompatible particulate stabilizer. This document provides detailed application notes and protocols for the synthesis of this compound particles and the subsequent creation and characterization of stable Pickering emulsions.
Synthesis of this compound
This compound can be synthesized via an amidation reaction between lauric acid and L-lysine. The following protocol is based on established methods.[1]
Experimental Protocol 1: Synthesis of this compound
Materials:
-
Lauric Acid
-
L-Lysine
-
Sodium methylate (catalyst)
-
2-propanol
-
n-hexane
-
Citric acid (10% solution)
-
Three-neck flask, reflux condenser, stirrer, heating mantle
Procedure:
-
In a three-neck flask, dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane. A molar ratio of lysine (B10760008) to lauric acid between 2:1 and 4:1 can be used.[1]
-
Add sodium methylate as a catalyst at a concentration of 3-7% (w/w) of the lauric acid.[1]
-
Heat the reaction mixture to 55°C and stir for 2 hours under reflux.[1]
-
After the reaction, cool the mixture and add a 10% citric acid solution to precipitate the catalyst.
-
Filter the mixture to remove the precipitate.
-
Evaporate the filtrate at 90°C to remove the solvents.
-
Wash the resulting product with acetone to dissolve any unreacted lysine. This compound will separate as the lower layer.
-
Collect and dry the final product.
Preparation of this compound Particles
The particle size of this compound is a critical parameter for its effectiveness as a Pickering stabilizer. It has been reported that controlling the crystallization temperature can be used to control the particle size.[2]
Experimental Protocol 2: Preparation of this compound Microparticles
Materials:
-
Synthesized this compound
-
Ethanol (or other suitable solvent)
-
Anti-solvent (e.g., deionized water)
-
Stirring plate
-
Temperature-controlled bath
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of a suitable solvent, such as ethanol, with gentle heating if necessary.
-
Prepare a volume of anti-solvent (e.g., deionized water) and bring it to the desired crystallization temperature. A crystallization temperature of 30°C has been shown to produce particles with a size of approximately 1.3 ± 0.2 µm.[2]
-
While vigorously stirring the anti-solvent at the set temperature, slowly add the this compound solution.
-
Continue stirring for a specified period to allow for particle formation and stabilization.
-
Collect the precipitated particles by filtration or centrifugation.
-
Wash the particles with the anti-solvent to remove any residual solvent.
-
Dry the particles under vacuum.
-
Characterize the particle size and morphology using techniques such as dynamic light scattering (DLS) or scanning electron microscopy (SEM).
Formulation of this compound Stabilized Pickering Emulsions
The stability and properties of the Pickering emulsion are highly dependent on the formulation parameters. The following protocol provides a starting point for the preparation of a water-in-oil (W/O) emulsion.
Experimental Protocol 3: Preparation of a W/O Pickering Emulsion
Materials:
-
This compound particles
-
Oil phase (e.g., mineral oil, silicone oil)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
High-shear homogenizer (e.g., rotor-stator)
Procedure:
-
Disperse the desired concentration of this compound particles in the oil phase. A concentration of 2 wt% has been found to be optimal for stable emulsions.[2]
-
Add the aqueous phase to the oil phase containing the particles. An oil-to-water volume ratio of 1:1 is a good starting point.[2]
-
Homogenize the mixture at a high speed. A homogenization rate of 11,000 rpm has been shown to produce stable emulsions.[2]
-
Maintain the emulsification temperature at a controlled level. A temperature of 20°C has been reported as optimal.[2]
-
Continue homogenization for a sufficient time to ensure uniform droplet formation (e.g., 2-5 minutes).
-
Visually inspect the emulsion for homogeneity and stability.
Characterization of Pickering Emulsions
Thorough characterization is essential to understand the properties and stability of the formulated Pickering emulsions.
Experimental Protocol 4: Emulsion Characterization
1. Droplet Size and Morphology:
-
Method: Use optical microscopy or laser diffraction particle size analysis.
-
Procedure: Dilute a small sample of the emulsion in the continuous phase (oil for W/O emulsions) and observe under a microscope or analyze with a particle size analyzer.
2. Emulsion Type (O/W vs. W/O):
-
Method: Conduct a drop test.
-
Procedure: Place a drop of the emulsion onto a water surface. If the drop disperses, it is an oil-in-water (O/W) emulsion. If it remains as a distinct drop, it is a water-in-oil (W/O) emulsion. This compound with a contact angle of 142.9° ± 1.6° typically forms W/O emulsions.[2]
3. Stability Assessment:
-
Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 15 minutes) and measure the volume of any separated phase.
-
Storage Stability: Store the emulsion at different temperatures (e.g., room temperature, 40°C) and visually inspect for phase separation, creaming, or coalescence over time.
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of this compound stabilized Pickering emulsions based on reported findings.
Table 1: Optimal Formulation Parameters for a Stable W/O Pickering Emulsion [2]
| Parameter | Optimal Value |
| This compound Particle Concentration | 2 wt% |
| Oil-to-Water Volume Ratio | 1:1 |
| Homogenization Rate | 11,000 r/min |
| Emulsification Temperature | 20 °C |
Table 2: Physicochemical Properties of this compound and its Emulsion [2]
| Property | Value |
| This compound Particle Size | 1.3 ± 0.2 µm (at 30°C crystallization temp.) |
| Oil-Water-LL Contact Angle | 142.9° ± 1.6° |
| Emulsion Type | Water-in-Oil (W/O) |
Visualizations
Logical Workflow for Creating Stable Pickering Emulsions
Caption: Workflow for Pickering emulsion preparation.
Key Factors Influencing Emulsion Stability
Caption: Factors affecting emulsion stability.
References
Application Notes and Protocols: In Vitro Antimicrobial Susceptibility Testing of N-Lauroyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Lauroyl-L-lysine is an N-acyl amino acid, a class of molecules where a fatty acid (lauric acid) is linked to an amino acid (lysine). Such compounds are of increasing interest in drug development for their potential antimicrobial properties. The linkage of fatty acids to amino acids can enhance their ability to interact with and disrupt microbial cell membranes.[1][2] Proper and standardized in vitro antimicrobial susceptibility testing (AST) is a critical first step in evaluating the potential of this compound as a therapeutic agent.
These application notes provide an overview of key considerations and detailed protocols for determining the antimicrobial activity of this compound using established methods, including broth microdilution, agar (B569324) dilution, and disk diffusion.
Key Considerations for this compound
A critical factor in testing this compound is its low solubility in aqueous solutions. The compound is reported to be insoluble or only slightly soluble in water.[3][4] Therefore, careful preparation of a stock solution is paramount for obtaining accurate and reproducible results.
-
Solvent Selection : Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving poorly soluble compounds for AST.[5]
-
pH Adjustment : Solubility may be enhanced in acidic or alkaline conditions. One report suggests that a concentration of 9.09 mg/mL in DMSO can be achieved by adjusting the pH to 2 with 1M HCl.[6][7]
-
Stock Concentration : A high-concentration stock solution should be prepared in a suitable solvent, which is then serially diluted in the test medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect microbial growth. Typically, the final DMSO concentration should be kept at or below 1-2%.
Quantitative Data Summary
The following table summarizes antimicrobial susceptibility data for Lauryl-poly-L-lysine , a compound related to this compound. This data is presented as an illustrative example of how to report results. Researchers must generate specific data for this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Table 1: Example Antimicrobial Activity of a Related Compound (Lauryl-poly-L-lysine)
| Microorganism | Gram Type | Test Method | MIC (µM) | MIC (µg/mL)* | Source |
| Staphylococcus aureus | Gram-positive | Broth Dilution | 250 | ~82.1 | [10] |
| Pseudomonas aeruginosa | Gram-negative | Broth Dilution | 125 | ~41.1 | [10] |
| Escherichia coli | Gram-negative | Broth Dilution | 1000 | ~328.5 | [10] |
*Note: The data presented is for Lauryl-poly-L-lysine, a polymer, as reported by Vidal et al., 2014.[10] The molecular weight of the this compound monomer (328.49 g/mol ) was used for the illustrative conversion from µM to µg/mL. This table serves as a template; users must determine the MIC for this compound through experimentation.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium, typically using a 96-well microtiter plate format.[9] It allows for high-throughput screening of multiple samples.
Experimental Workflow
Methodology
-
Principle : A standardized suspension of bacteria is added to wells containing serial dilutions of this compound. Following incubation, the presence or absence of visible growth (turbidity) is used to determine the MIC.[11]
-
Materials :
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
-
Preparation of Reagents :
-
This compound Stock Solution : Prepare a 10 mg/mL (10,000 µg/mL) stock solution by dissolving this compound in 100% DMSO. Vortex and sonicate if necessary to ensure complete dissolution.[5] Store at -20°C.
-
Bacterial Inoculum Preparation :
-
From a fresh agar plate (18-24 hours growth), pick 3-4 colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Dilute this suspension in MHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
-
Assay Procedure :
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the stock solution to the first well (e.g., Column 1), resulting in a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate (e.g., to Column 10). Discard 100 µL from the last well of the dilution series. This leaves 100 µL in each well.
-
Set up control wells:
-
Growth Control (Column 11) : 100 µL MHB + 100 µL of bacterial inoculum (no drug).
-
Sterility Control (Column 12) : 200 µL MHB only (no bacteria, no drug).
-
-
Add 100 µL of the standardized bacterial inoculum (prepared to be 2x the final concentration) to wells in Columns 1-11. This brings the final volume in each well to 200 µL and dilutes the drug and bacteria to their final concentrations.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Interpretation of Results :
-
After incubation, check the control wells. The sterility control should be clear, and the growth control should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.[9]
-
Protocol 2: Agar Dilution Assay for MIC Determination
The agar dilution method is considered a reference or "gold standard" method for susceptibility testing.[12] It is particularly useful for testing multiple isolates simultaneously.
Experimental Workflow
References
- 1. Deep antimicrobial activity and stability analysis inform lysin sequence-function mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lauryl-poly-L-lysine: A New Antimicrobial Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Self-Assembly Properties on Antibacterial Activity of Short Acyl-Lysine Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of the L-lysine-peptides with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of antibacterial acyl-lysine oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved antimicrobial peptides based on acyl-lysine oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting N-Lauroyl-L-lysine solubility in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Lauroyl-L-lysine. Here, you will find information on overcoming solubility challenges to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white powder that is practically insoluble or sparingly soluble in water and most common organic solvents and oils at neutral pH.[1][2] Its amphiphilic nature, possessing both a lipophilic lauroyl chain and a hydrophilic lysine (B10760008) headgroup, contributes to its poor solubility in simple solvent systems.
Q2: In which solvents has the solubility of this compound been reported?
While broadly insoluble, some solubility has been achieved under specific conditions. It is soluble in strong acidic or strong alkaline aqueous solutions.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent, though solubility is limited.[3][5]
Q3: How does pH affect the solubility of this compound in aqueous solutions?
The pH of the aqueous medium is a critical factor in the solubility of this compound.[3] As an amino acid derivative, it has both a carboxylic acid group and an amino group.
-
At low pH (acidic conditions): The amino group is protonated, leading to a net positive charge and increased aqueous solubility.
-
At high pH (alkaline conditions): The carboxylic acid group is deprotonated, resulting in a net negative charge and enhanced aqueous solubility.[3]
Q4: Can heating improve the solubility of this compound?
While increasing the temperature can enhance the solubility of many compounds, there is limited quantitative data available for this compound. In some purification processes, heating to 40-80°C in an acidic solution is utilized.[3] However, for routine laboratory preparations, adjusting the pH or using appropriate solvent systems is a more common and effective strategy.
Q5: Are there any water-soluble alternatives to this compound?
Yes, to address the solubility challenges, water-soluble derivatives of this compound have been developed for specific applications, particularly in cosmetics.[6]
Data Presentation: this compound Solubility
The following table summarizes the available qualitative and quantitative solubility data for this compound in various solvents. Due to limited published data, many entries are qualitative.
| Solvent System | Temperature | Concentration | Remarks | Citations |
| Water (neutral pH) | Ambient | < 1 mg/mL | Practically insoluble. | [3][5] |
| Alcohol (e.g., Ethanol) | Ambient | Insoluble | Generally reported as insoluble at neutral pH. | [2] |
| DMSO | Ambient | < 1 mg/mL | Sparingly soluble. | [3][5] |
| DMSO (with 1M HCl to pH 2 and ultrasonication) | Ambient | 9.09 mg/mL | Significant increase in solubility with acidification and sonication. | [3][7] |
| 10% DMSO / 90% Corn Oil | Ambient | ≥ 0.91 mg/mL | A common formulation for in vivo studies. | [3][7][8] |
| Strong Acidic Solutions (e.g., pH 1) | Ambient | Soluble | The protonated amino group increases polarity and solubility. | [4] |
| Strong Alkaline Solutions (e.g., pH 12) | Ambient | Soluble | The deprotonated carboxyl group increases polarity and solubility. | [4] |
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
This is a common issue due to its low solubility at neutral pH.
Root Cause: At neutral pH, the zwitterionic form of this compound may have strong intermolecular interactions, leading to low solubility.
Solution:
-
pH Adjustment: The most effective method is to alter the pH of your buffer.[3]
-
Create a slurry of the this compound powder in your buffer.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the powder dissolves.
-
Alternatively, for alkaline conditions, add a dilute base (e.g., 1M NaOH) dropwise.
-
Caution: Be aware that adjusting the pH back towards neutral will likely cause the compound to precipitate.[3]
-
Caption: Workflow for dissolving this compound in aqueous solutions.
Issue 2: I need to use an organic solvent, but this compound has low solubility.
For applications where aqueous solutions are not suitable, selecting the right organic solvent system is crucial.
Root Cause: The combination of a polar amino acid head and a nonpolar lauroyl tail limits its solubility in many common organic solvents.
Solutions:
-
Primary Solvent - DMSO: Dimethyl sulfoxide (DMSO) is the most commonly recommended organic solvent for this compound.[3]
-
Enhancing Solubility in DMSO: If you require a higher concentration, you can try the following:
-
Add a small amount of 1M HCl to the DMSO to lower the pH.
-
Use ultrasonication to aid dissolution. A concentration of up to 9.09 mg/mL has been reported using this method.[7]
-
-
Co-solvent Systems for In Vivo Use: For animal studies, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a co-solvent system. A frequently used formulation is a mixture of PEG300, Tween 80, and saline, or a combination of DMSO and corn oil.[9]
Caption: Workflow for dissolving this compound in organic solvents.
Issue 3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., cell culture media).
This is a common phenomenon known as "solvent shock" or "crashing out."
Root Cause: this compound is soluble in the DMSO stock but insoluble in the final aqueous environment. The rapid change in solvent polarity upon dilution causes the compound to precipitate.
Solutions:
-
Lower the Stock Concentration: Using a more dilute stock solution in DMSO can reduce the severity of the solvent shock upon dilution.[3]
-
Optimize the Dilution Process:
-
Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. This promotes rapid dispersion and can help keep the compound in solution at lower final concentrations.[3]
-
-
Use Surfactants or Co-solvents: Including a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in the final aqueous medium can help to stabilize the this compound and prevent precipitation.
-
Consider the Final Concentration Limit: There is an upper limit to the concentration of this compound that can be maintained in an aqueous environment, even with these techniques. You may need to work at lower final concentrations in your experiments.[3]
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound
This protocol is suitable for applications where an acidic final pH is acceptable.
Materials:
-
This compound powder
-
Purified water (e.g., deionized or distilled)
-
1M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Beaker
-
pH meter
-
0.22 µm syringe filter (optional, for sterilization)
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing the desired volume of purified water to create a slurry.[3]
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 1M HCl dropwise to the slurry while monitoring the solution's clarity.[3]
-
Continue adding HCl until all the this compound has dissolved and the solution is clear.
-
Measure the final pH of the solution.
-
If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a DMSO Stock Solution of this compound
This protocol is for preparing a concentrated stock solution for further dilution.
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Aseptically weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 1-10 mg/mL).[3]
-
Vortex the tube vigorously for 1-2 minutes.
-
If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.
References
- 1. scbt.com [scbt.com]
- 2. milano-colori.com [milano-colori.com]
- 3. benchchem.com [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. Lauroyl lysine | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lauroyl lysine | Amino Acid analogue | CAS# 52315-75-0 | InvivoChem [invivochem.com]
Technical Support Center: Prevention of N-Lauroyl-L-lysine Nanoparticle Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with the aggregation of N-Lauroyl-L-lysine nanoparticles during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Aggregation of this compound nanoparticles is a common challenge that can impact experimental outcomes. This guide provides a systematic approach to identifying and resolving aggregation issues.
Visual Observation of Aggregation
Visible precipitates, cloudiness, or sedimentation in your nanoparticle suspension are clear indicators of aggregation.
Dynamic Light Scattering (DLS) Troubleshooting
DLS is a primary tool for assessing nanoparticle size and aggregation. Below are common issues observed with DLS and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Bimodal or multimodal size distribution with a large peak (>1 µm) | Dust or other contaminants in the sample or cuvette. | Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. Rinse the cuvette with filtered solvent before use. |
| High Polydispersity Index (PDI > 0.3) | A heterogeneous sample with a wide range of particle sizes, indicating aggregation. | Optimize formulation parameters such as pH, ionic strength, and this compound concentration. Ensure thorough mixing and adequate equilibration time. Sonication may help but should be used cautiously to avoid nanoparticle degradation.[1] |
| Increase in particle size over time | Nanoparticle instability leading to aggregation. | Re-evaluate the formulation and storage conditions. Consider the use of co-stabilizers or adjusting the pH and ionic strength of the suspension buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound nanoparticle aggregation?
A1: The aggregation of this compound nanoparticles is primarily influenced by:
-
pH: The state of ionization of the lysine (B10760008) headgroup is pH-dependent. At its isoelectric point, the net charge is zero, which can lead to reduced electrostatic repulsion and increased aggregation. For lysine-based systems, pH changes can significantly impact stability.[2]
-
Ionic Strength: High salt concentrations can screen the surface charges on the nanoparticles, reducing the electrostatic repulsion between them and leading to aggregation.[1][3] The zeta potential, a measure of surface charge, is highly dependent on ionic strength.[4]
-
Concentration: At concentrations above the critical micelle concentration (CMC), this compound will self-assemble. However, excessively high nanoparticle concentrations can increase the frequency of collisions and lead to aggregation.
-
Temperature: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent and energetic collisions, which can overcome repulsive forces and cause aggregation. Conversely, freezing can also induce aggregation due to the formation of ice crystals and increased solute concentration in the unfrozen fraction.[5][6]
-
Mechanical Stress: Agitation, vigorous stirring, or multiple freeze-thaw cycles can introduce mechanical stress that may induce nanoparticle aggregation.[5]
Q2: How can I optimize the pH of my this compound nanoparticle suspension to prevent aggregation?
A2: To optimize the pH, it is crucial to maintain a pH that ensures a sufficient surface charge for electrostatic repulsion. Since this compound contains a lysine residue, its charge is positive at acidic to neutral pH. It is recommended to work at a pH at least 1-2 units away from the isoelectric point (pI) of the nanoparticle system. The ideal pH should be determined experimentally by measuring particle size and zeta potential at different pH values.
Q3: What is the role of ionic strength in the stability of this compound nanoparticles?
A3: Ionic strength plays a critical role in the stability of charged nanoparticles. The ions in the solution form an electrical double layer around the charged nanoparticle surface. At low ionic strength, this double layer is diffuse, leading to strong electrostatic repulsion between particles. At high ionic strength, the double layer is compressed, which screens the surface charge, reduces electrostatic repulsion, and can lead to aggregation.[3][7] Therefore, it is generally advisable to use buffers with low ionic strength.
Q4: Are there any co-stabilizers I can use to prevent aggregation?
A4: Yes, non-ionic surfactants or polymers can be used as co-stabilizers. These molecules can adsorb onto the nanoparticle surface and provide steric hindrance, which is a repulsive force arising from the physical bulk of the adsorbed layers, preventing the nanoparticles from getting close enough to aggregate. Common examples include polyethylene (B3416737) glycol (PEG), polysorbates (e.g., Tween® 80), and poloxamers (e.g., Pluronic® F68).[8][9]
Q5: How can I prevent aggregation during long-term storage?
A5: For long-term storage, lyophilization (freeze-drying) is a common strategy. However, the freezing and drying processes can themselves induce aggregation. To prevent this, cryoprotectants should be used. Sugars like sucrose (B13894) and trehalose (B1683222) are effective cryoprotectants that form a glassy matrix, protecting the nanoparticles from mechanical stress and preventing their close approach.[5][6][10] It is crucial to optimize the type and concentration of the cryoprotectant.
Quantitative Data Summary
While specific quantitative data for the stability of this compound nanoparticles is not extensively available in peer-reviewed literature, the following table provides expected trends based on the behavior of similar amino acid-based and lipid-based nanoparticle systems. Researchers should consider this as a guide and perform their own stability studies.
| Parameter | Condition | Expected Effect on Particle Size (Z-average) | Expected Effect on Polydispersity Index (PDI) | Expected Effect on Zeta Potential | Rationale |
| pH | Approaching the isoelectric point (pI) | Increase | Increase | Decrease (approaches 0 mV) | Reduced electrostatic repulsion leads to aggregation. |
| Away from the pI | Stable/Decrease | Stable/Decrease | Increase (more positive or negative) | Enhanced electrostatic repulsion improves stability. | |
| Ionic Strength | Increasing salt concentration | Increase | Increase | Decrease (magnitude) | Screening of surface charges reduces electrostatic repulsion.[4][7] |
| Decreasing salt concentration | Stable/Decrease | Stable/Decrease | Increase (magnitude) | Enhanced electrostatic repulsion. | |
| Temperature | Increased storage temperature (e.g., 25°C vs 4°C) | Increase over time | Increase over time | May decrease over time | Increased kinetic energy promotes aggregation.[5] |
| Freeze-thaw cycles (without cryoprotectant) | Significant Increase | Significant Increase | Variable | Ice crystal formation and cryo-concentration induce aggregation.[5][6] | |
| Cryoprotectant | Addition before lyophilization (e.g., sucrose, trehalose) | Minimal change post-reconstitution | Minimal change post-reconstitution | Minimal change post-reconstitution | Forms a protective glassy matrix, preventing aggregation.[10][11] |
Experimental Protocols
Protocol 1: Evaluation of pH-Dependent Stability
Objective: To determine the optimal pH for this compound nanoparticle stability.
Methodology:
-
Prepare a stock solution of your this compound nanoparticles in deionized water.
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to 9).
-
Dilute the nanoparticle stock solution in each buffer to the final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C).
-
Measure the particle size (Z-average), PDI, and zeta potential of each sample immediately after preparation (t=0) and at subsequent time points (e.g., 1, 6, 24 hours) using Dynamic Light Scattering (DLS).
-
Plot the Z-average, PDI, and zeta potential as a function of pH to identify the pH range that provides the highest stability (i.e., minimal change in size and PDI, and a high absolute zeta potential).
Protocol 2: Assessment of Ionic Strength Effects
Objective: To evaluate the impact of salt concentration on nanoparticle stability.
Methodology:
-
Prepare a stock solution of your this compound nanoparticles in deionized water.
-
Prepare a series of solutions of a salt (e.g., NaCl) in a buffer at the optimal pH determined in Protocol 1, with concentrations ranging from 0 mM to 150 mM.
-
Dilute the nanoparticle stock solution in each salt solution to the final desired concentration.
-
Immediately measure the particle size, PDI, and zeta potential of each sample using DLS.
-
Plot the Z-average, PDI, and zeta potential as a function of ionic strength to determine the critical salt concentration that induces aggregation.
Protocol 3: Lyophilization for Long-Term Storage
Objective: To develop a lyophilization cycle that preserves the integrity of this compound nanoparticles.
Methodology:
-
Prepare the this compound nanoparticle suspension in a low ionic strength buffer at the optimal pH.
-
Add a cryoprotectant (e.g., sucrose or trehalose) to the nanoparticle suspension at various concentrations (e.g., 5%, 10% w/v).
-
Dispense the samples into lyophilization vials.
-
Freeze the samples in a freeze-dryer. A controlled freezing rate is recommended.
-
Apply a primary drying cycle under vacuum to sublimate the ice.
-
Apply a secondary drying cycle at a slightly elevated temperature to remove residual water.
-
After lyophilization, reconstitute the dried cake with deionized water.
-
Measure the particle size and PDI of the reconstituted nanoparticles and compare them to the pre-lyophilization values to assess the effectiveness of the cryoprotectant and the lyophilization cycle.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the aggregation of this compound nanoparticles.
Caption: A flowchart outlining the steps to troubleshoot and prevent the aggregation of this compound nanoparticles.
References
- 1. Zeta potential in salt solution (or any other ions) NaCl | Malvern Panalytical [malvernpanalytical.com]
- 2. Aggregation Behavior, Antibacterial Activity and Biocompatibility of Catanionic Assemblies Based on Amino Acid-Derived Surfactants | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembled Surfactant Cyclic Peptide Nanostructures as Stabilizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in scaling up N-Lauroyl-L-lysine production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges encountered during the scale-up of N-Lauroyl-L-lysine production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is an amino acid derivative synthesized from L-lysine and lauric acid, a fatty acid derived from natural sources like coconut oil.[1] It is widely used in the cosmetics and personal care industry as a skin-conditioning agent, emollient, and texture enhancer in products like powders, foundations, and cleansers.[2][3] Its unique properties provide a silky, smooth feel and can help in controlling skin oiliness.[2]
Q2: What are the common synthesis methods for this compound? A2: The primary methods for synthesizing this compound include:
-
Schotten-Baumann Reaction: This involves reacting lauroyl chloride with L-lysine in an aqueous solution, typically with pH control.[4][5] This method can be optimized for high yields.[5]
-
Direct Amidation: This route uses lauric acid and L-lysine, often with a catalyst like sodium methylate, and may require elevated temperatures.[4][6]
-
Enzymatic Synthesis: Utilizes enzymes like ε-lysine acylase to catalyze the reaction in an aqueous system, which can achieve very high yields (90-100%).[7][8]
-
Microwave-Assisted Synthesis: A newer method that can be performed using water as a solvent to reduce environmental impact.[8][9]
Q3: What are the most significant challenges when scaling up production? A3: Scaling up production presents several key challenges:
-
Achieving Selectivity: A critical hurdle is ensuring the lauroyl group attaches to the ε-amino group of lysine (B10760008) rather than the α-amino group.[4]
-
Cost and Raw Materials: The manufacturing process is complex, leading to production costs 35-40% higher than some alternatives.[1] Price volatility of raw materials, such as coconut oil, also poses a significant challenge.[1]
-
Purification: Removing unreacted starting materials, di-acylated byproducts, and other impurities to achieve high purity (>99%) requires robust purification protocols.[4][10]
-
Process Control: Maintaining consistent quality, particle size, and stability across large batches is more difficult than in a lab setting and requires specialized equipment and strict controls.[1][11]
Q4: How can I improve the selectivity for ε-N-lauroyl-L-lysine over the α-isomer? A4: Achieving high selectivity for the ε-position is crucial. An effective and widely used strategy involves protecting the α-amino and carboxyl groups of L-lysine by forming a chelate with a divalent metal ion, such as copper (Cu²⁺) from CuSO₄ or zinc (Zn²⁺) from ZnCl₂.[4][12] This chelation directs the acylation reaction specifically to the unprotected ε-amino group. The metal ion is subsequently removed through acid hydrolysis to yield the desired product.[4]
Q5: What yields and purity levels are realistically achievable at scale? A5: Yields and purity are highly dependent on the synthesis method and process optimization.
-
Yield: Optimized Schotten-Baumann reactions can achieve yields ranging from 55% to over 97%.[4][5] Enzymatic methods have reported yields approaching 100%.[7] A two-step process involving a lysine laurate intermediate can achieve yields of over 50%.[10]
-
Purity: With effective purification techniques like recrystallization, it is possible to achieve a final product purity of over 99%.[4][10]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during synthesis and scale-up.
Q: My final product yield is consistently low. What are the likely causes and how can I fix them? A: Low yield is a common problem that can stem from several factors. Refer to the diagnostic workflow below.
Caption: Workflow for Troubleshooting Low Yield.
Q: My product analysis shows significant impurities. How do I identify and reduce them? A: Impurities often consist of unreacted starting materials (lauric acid, lysine) or byproducts like di-acylated lysine.
-
Identification: Use analytical techniques like FTIR, HPLC, or Mass Spectrometry to identify the impurities. For example, FTIR can confirm the presence of the amide group and the absence of starting material peaks.[6]
-
Reduction Strategies:
-
Unreacted Materials: Ensure the reaction goes to completion by extending the time or adjusting the temperature.[4] Use an appropriate molar ratio of reactants; for instance, a higher molar ratio of lysine to lauric acid can help drive the reaction.[6]
-
Di-acylated Product: This occurs when both the α- and ε-amino groups are acylated. The metal chelate protection strategy is the most effective way to prevent this.[4]
-
Purification: A robust purification protocol is essential. Recrystallization from glacial acetic acid is a common and effective method.[4] Washing the crude product with specific solvents can also remove targeted impurities.[6]
-
Q: I am struggling with the recrystallization step; it's either inefficient or I lose too much product. A: Optimizing recrystallization is key to achieving high purity without sacrificing yield.
-
Solvent Choice: Glacial acetic acid is a commonly cited solvent for recrystallizing this compound.[4][10]
-
Temperature Control: The process involves dissolving the crude product at a high temperature (e.g., 120°C) and then cooling in stages to allow for controlled crystal formation.[4][10] A two-stage cooling process (e.g., first to 105°C, then to 15°C) can improve crystal quality and yield.[4][10]
-
Product-to-Solvent Ratio: The mass ratio of crude product to solvent is critical. A common starting point is a 1:5 to 1:20 ratio of crude product to glacial acetic acid.[10]
-
Minimize Transfer Losses: Use appropriate glassware and techniques to minimize the physical loss of product during transfers between filtration and washing steps.[4]
Q: What new factors should I consider when moving from a 100g lab batch to a 10kg pilot-scale batch? A: Scaling up introduces new complexities related to physical and chemical processes.
-
Heat Transfer: Larger volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. The reaction vessel must have adequate heating/cooling capacity to maintain the optimal reaction temperature, as excessive heat can cause side reactions and carbonization.[4][8]
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more challenging. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in incomplete reactions and increased byproduct formation.[4] The type of impeller and mixing speed must be optimized for the larger scale.
-
Reagent Addition: The rate of reagent addition becomes more critical. For instance, in the Schotten-Baumann reaction, lauroyl chloride should be added slowly and controllably to the cooled lysine solution to manage the exothermic reaction and maintain pH.[4][5]
-
Material Handling and Safety: Handling larger quantities of reagents like lauroyl chloride or solvents requires more stringent safety protocols and specialized equipment.
Section 3: Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Reaction (ε-Amino Selective) This protocol is adapted from methods emphasizing high selectivity through metal chelation.[4][12]
-
Chelate Formation:
-
Dissolve L-lysine in purified water.
-
In a separate vessel, dissolve a divalent metal salt (e.g., CuSO₄ or ZnCl₂) in water.
-
Slowly add the lysine solution to the metal salt solution with stirring.
-
Adjust the pH of the mixture to between 8.0 and 9.0 using a base (e.g., NaOH solution) to facilitate the formation of the lysine-metal chelate. The reaction can proceed at room temperature (20-30°C).
-
-
Amidation Reaction:
-
Cool the chelate-containing solution to between -5°C and 5°C in a reaction vessel equipped for temperature control and vigorous stirring.
-
Slowly add lauroyl chloride to the cooled solution.
-
Simultaneously, add a base solution (e.g., 1M NaOH) to maintain the pH between 9.0 and 10.0.
-
After the addition is complete, continue stirring the mixture for several hours at the same temperature to ensure the reaction is complete.
-
-
Deprotection and Precipitation:
-
Acidify the reaction mixture to a pH of 2-3 with an acid like HCl or H₂SO₄ to break the chelate structure. This will precipitate the this compound product.
-
Stir the acidified mixture for a few hours.
-
Filter the precipitate and wash it thoroughly with purified water to remove salts.
-
Dry the solid crude product.
-
Protocol 2: Purification via Recrystallization This protocol is a standard method for achieving high-purity this compound.[4][10]
-
Dissolution:
-
Place the crude this compound product in a suitable flask.
-
Add glacial acetic acid (e.g., in a 1:10 mass ratio of product to acid).
-
Heat the mixture to 120°C with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add activated carbon (approx. 3% w/w of the crude product).
-
Reflux the mixture for a short period.
-
Filter the hot solution to remove the activated carbon.
-
-
Crystallization:
-
Cool the hot filtrate in a controlled, two-stage manner. First, cool to approximately 105°C, then cool further to 15°C to induce crystallization.
-
Allow the crystals to form completely.
-
-
Isolation and Drying:
-
Separate the crystals by filtration.
-
Wash the filter cake with a solvent like methanol (B129727) to remove residual acetic acid.
-
Dry the final product in an oven at 80-90°C to obtain high-purity this compound.
-
Caption: General Experimental Workflow for Synthesis & Purification.
Section 4: Data & Performance Metrics
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield Range | Reference |
| Schotten-Baumann | High yield, well-established | Requires handling of lauroyl chloride, pH control is critical | 55% - 98% | [4][5] |
| Direct Amidation | Uses less hazardous lauric acid | May require higher temperatures and catalyst, lower selectivity | 50% - 86% | [4][6] |
| Enzymatic Synthesis | Environmentally friendly (aqueous), high selectivity | Enzyme cost and stability can be limiting factors for scale-up | 90% - 100% | [7][8] |
| Microwave-Assisted | Rapid reaction times, can use green solvents (water) | Specialized equipment required, potential for carbonization if overheated | Not specified, but noted as significantly improved | [8][9] |
Table 2: Key Parameters for Schotten-Baumann Reaction Optimization
| Parameter | Optimal Range | Rationale / Notes | Reference |
| Chelate Formation pH | 8.0 - 9.0 | Facilitates the formation of the protective metal-lysine complex. | [4] |
| Amidation Reaction pH | 9.0 - 10.0 | Optimal for the nucleophilic attack of the ε-amino group on lauroyl chloride. | [4][5] |
| Amidation Temperature | -5°C to 5°C | Controls the exothermic reaction and minimizes side product formation. | [4] |
| Precipitation pH | 2.0 - 3.0 | Breaks the metal chelate and ensures complete precipitation of the product. | [4] |
References
- 1. N Lauroyl L lysine Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 2. marknature.com [marknature.com]
- 3. ulprospector.com [ulprospector.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arpnjournals.org [arpnjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. CN107488130A - A kind of preparation method of lauroyl lysine - Google Patents [patents.google.com]
- 9. Preparation method of lauroyl lysine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]
- 11. helixbiotech.com [helixbiotech.com]
- 12. CN102617390A - Preparation method of epsilon-N-lauroyl lysine - Google Patents [patents.google.com]
N-Lauroyl-L-lysine purification techniques to remove unreacted precursors
Welcome to the technical support center for N-Lauroyl-L-lysine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the removal of unreacted precursors from this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted precursors I need to remove after synthesizing this compound?
The primary unreacted precursors that require removal are L-lysine and lauric acid (or its activated form, lauroyl chloride , depending on the synthesis route).[1][2] Side reactions can also lead to the formation of other impurities, resulting in a mixture of compounds that may need to be separated.[3]
Q2: What are the most effective methods for purifying crude this compound?
Several techniques can be employed, often in combination, to achieve high purity this compound:
-
Recrystallization: This is a highly effective method for purifying the crude product. Glacial acetic acid is a commonly used solvent for this purpose.[1][3] The process typically involves dissolving the crude product in the hot solvent and then allowing it to cool under controlled conditions to form pure crystals.
-
Solvent Washing: Washing the crude or recrystallized product with solvents like methanol (B129727) or acetone (B3395972) can help remove specific impurities. For instance, acetone can be used to wash away excess lysine (B10760008).[2]
-
Acid-Base Precipitation: This involves dissolving the crude this compound in an acidic solution. Insoluble impurities can be filtered off, and then the pH of the filtrate is adjusted with a base to precipitate the purified this compound.[4]
-
Activated Carbon Treatment: To remove colored impurities, the product can be treated with activated carbon in a suitable solvent, followed by filtration.[1][3]
Q3: How can I assess the purity of my this compound sample after purification?
Several analytical techniques are suitable for determining the purity of your final product. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity based on the peak area percentage.[5] For more precise, absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) can be used.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for identifying and quantifying trace-level impurities.[5][6]
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Possible Cause | Suggested Solution |
| Product is too soluble in the chosen solvent. | If the product remains dissolved even after cooling, the solvent is not suitable. Consider a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. |
| Cooling was too rapid. | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize crystal formation. |
| Insufficient starting material purity. | If the crude product contains a very high percentage of impurities, the yield of pure this compound will inherently be low. Consider a preliminary purification step, such as a solvent wash, before recrystallization. |
| Product lost during washing. | The solvent used to wash the crystals after filtration might be dissolving some of the product. Use a cold solvent in which the product has very low solubility. |
Problem 2: The final product is discolored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Presence of colored impurities from the reaction. | Treat a solution of the product with activated carbon.[1][3] Heat the solution with a small amount of activated carbon, and then filter the hot solution to remove the carbon and the adsorbed impurities. |
| Degradation of the product at high temperatures. | Avoid prolonged exposure to high temperatures during synthesis and purification. If using recrystallization, ensure the solvent's boiling point is not excessively high. |
Problem 3: Unreacted lysine is still present in the final product.
| Possible Cause | Suggested Solution |
| Inefficient removal during primary purification. | Lysine has different solubility properties compared to this compound. A thorough wash with a solvent in which lysine is soluble but this compound is not, such as acetone, can be effective.[2] |
| Co-precipitation during recrystallization. | Optimize the recrystallization conditions, such as the cooling rate and solvent system, to minimize the trapping of lysine within the this compound crystals. |
| pH of the solution. | Consider an acid-base precipitation method. Dissolving the product in an acidic solution and then carefully adjusting the pH can selectively precipitate the this compound, leaving the more soluble lysine salt in the solution. |
Problem 4: Unreacted lauric acid is detected in the final product.
| Possible Cause | Suggested Solution |
| Similar solubility to the final product. | Recrystallization may not be sufficient on its own. Consider using column chromatography to separate the more nonpolar lauric acid from the more polar this compound. |
| Incomplete reaction. | Ensure the initial reaction goes to completion by optimizing reaction time, temperature, and stoichiometry of reactants. |
| Hydrolysis of the product. | If purification conditions are harsh (e.g., strong acid or base and high temperatures), some this compound may hydrolyze back to lauric acid and lysine. Use milder purification conditions where possible. |
Quantitative Data Summary
The following table summarizes the reported purity and yield for different synthesis and purification methods of this compound.
| Synthesis Method | Purification Technique(s) | Reported Purity | Reported Yield | Reference |
| Lysine Laurate Intermediate | Recrystallization in glacial acetic acid, activated carbon decolorizing, methanol washing. | >99% | >50% | [1][3] |
| Direct Amidation with Lauroyl Chloride | Acid washing, filtration, drying. | ~98.9% | Not specified, generally lower than the intermediate method. | [1] |
| Amidation with Sodium Methylate Catalyst | Addition of citric acid, filtration, evaporation, and washing with acetone. | Not specified | Up to 85.94% conversion of lauric acid. | [2] |
| Chelation-Protected Amidation | Acid hydrolysis to deprotect. | ≥98.5% | Not specified | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Glacial Acetic Acid
This protocol is based on methods described for purifying this compound synthesized via a lysine laurate intermediate.[1][3]
-
Dissolution: Transfer the crude this compound product to a flask. Add glacial acetic acid (a mass ratio of 1:5 to 1:20 of crude product to acetic acid can be a starting point). Heat the mixture with stirring to 110-130°C until the solid is completely dissolved.[3]
-
(Optional) Decolorization: If the solution is colored, cool it slightly and add a small amount of activated carbon. Reheat to reflux for a short period, then filter the hot solution to remove the activated carbon.
-
Crystallization: Cool the solution in two stages. First, cool to 100-110°C. Then, cool further to 10-20°C to allow for crystal formation.[3]
-
Isolation: Separate the crystals from the solvent by filtration.
-
Washing: Wash the collected crystals with a small amount of cold alcohol (e.g., methanol) to remove residual acetic acid and impurities.[3]
-
Drying: Dry the purified this compound crystals under vacuum at a temperature of 50-80°C.[3]
Protocol 2: Purification by Acid-Base Precipitation
This protocol is adapted from a method used for purifying crude this compound.[4]
-
Dissolution: Add the crude this compound to purified water. While stirring at room temperature, add an inorganic acid (e.g., hydrochloric acid) dropwise until the crude product completely dissolves, forming a solution.
-
(Optional) Decolorization: Add activated carbon to the solution and heat to approximately 60°C with stirring for 45-60 minutes. Filter the solution to remove the activated carbon.[4]
-
Precipitation: Cool the filtrate to room temperature. Add an inorganic base (e.g., sodium hydroxide (B78521) solution) dropwise while monitoring the pH. Adjust the pH to approximately 7 to precipitate the purified this compound.[4]
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the filter cake with purified water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. This compound | 59409-41-5 | Benchchem [benchchem.com]
- 2. arpnjournals.org [arpnjournals.org]
- 3. CN107417561A - A kind of preparation method of N lauroyl L lysines - Google Patents [patents.google.com]
- 4. CN107488130A - A kind of preparation method of lauroyl lysine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102617390A - Preparation method of epsilon-N-lauroyl lysine - Google Patents [patents.google.com]
Controlling the particle size of N-Lauroyl-L-lysine in formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of N-Lauroyl-L-lysine in various formulations. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during formulation development.
Troubleshooting Guide: Common Particle Size Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Particle Size Distribution | - Inconsistent nucleation and growth rates during crystallization.- Agglomeration of particles.[1] - Inefficient mixing or agitation.[2] | - Implement controlled cooling crystallization with a slow and consistent cooling rate to promote uniform crystal growth.[3][4] - Optimize agitation speed; too high can cause secondary nucleation and fines, while too low can lead to agglomeration.[2][5] - Utilize anti-caking agents or optimize solvent/anti-solvent system to minimize agglomeration.[1] |
| Batch-to-Batch Inconsistency | - Variations in raw material purity.- Poor control over process parameters (temperature, agitation, addition rates).- Inconsistent seeding protocol. | - Ensure consistent quality of this compound raw material.- Implement strict process controls for crystallization parameters.[6][7] - Develop and adhere to a standardized seeding protocol, including seed crystal size and loading.[6][7] |
| Particles are Too Large | - Slow nucleation rate and excessive crystal growth.- Ostwald ripening.- Agglomeration.[1] | - Increase the cooling rate to induce faster nucleation, leading to smaller crystals.[3][4][8] - Increase agitation speed to just above the point of particle suspension to promote secondary nucleation and reduce agglomeration.[2] - Consider using a wet milling or high-pressure homogenization process post-crystallization. |
| Particles are Too Small (Fines) | - High degree of supersaturation leading to rapid nucleation.- High shear from excessive agitation causing crystal breakage.[6] - Secondary nucleation.[2] | - Decrease the cooling rate to reduce the level of supersaturation.[3][9] - Reduce the agitation speed to minimize crystal attrition.[2] - Implement a controlled seeding strategy to direct crystal growth rather than spontaneous nucleation.[6][7] |
| Irregular Crystal Shape/Morphology | - Solvent system influencing crystal habit.[10][11] - Presence of impurities. | - Modify the solvent or anti-solvent system; the polarity and hydrogen bonding capacity of the solvent can significantly impact crystal morphology.[10][12][13] - Ensure high purity of the starting material and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the particle size of this compound during crystallization?
A1: The rate of supersaturation is the most critical factor.[12] This is primarily controlled by the cooling rate in cooling crystallization or the anti-solvent addition rate in anti-solvent precipitation. A slower rate of supersaturation generally leads to larger crystals, while a faster rate promotes nucleation and results in smaller particles.[3][4]
Q2: How does agitation speed affect the particle size distribution?
A2: Agitation has a complex effect. Increasing agitation can enhance heat and mass transfer, leading to more uniform crystal growth. However, excessively high agitation can cause crystal breakage (attrition) and secondary nucleation, resulting in a higher proportion of fine particles.[2][5] The optimal agitation speed often needs to be determined empirically for a specific vessel and formulation.
Q3: Can the choice of solvent impact the final particle size?
A3: Absolutely. The solvent system not only affects the solubility of this compound but also the crystal morphology and size.[10][11] The interaction between the solvent and the growing crystal faces can either inhibit or promote growth on specific planes, thus altering the final particle shape and size. When using an anti-solvent precipitation method, the miscibility and polarity of the solvent and anti-solvent are critical parameters.[12]
Q4: What are the recommended techniques for measuring the particle size of this compound?
A4: For routine quality control and formulation development, Laser Diffraction is a robust and widely used technique that can measure particles from the submicron to millimeter range.[14][15][16][17] For nanoparticles or formulations with particles predominantly below 1 micron, Dynamic Light Scattering (DLS) is more appropriate.[18][19][20]
Q5: How can I prevent agglomeration of this compound particles during and after crystallization?
A5: Agglomeration can be minimized by optimizing agitation to keep particles suspended without excessive collision, using appropriate concentrations of starting material, and selecting solvent systems that reduce inter-particle attractions.[1] The use of stabilizers or anti-caking agents can also be beneficial, particularly during drying and storage.[1]
Quantitative Data on Particle Size Control
The following tables summarize the expected impact of key process parameters on the particle size of this compound based on general crystallization principles.
Table 1: Effect of Cooling Rate on Particle Size in Cooling Crystallization
| Cooling Rate (°C/min) | Nucleation Rate | Crystal Growth Rate | Expected Mean Particle Size |
| Slow (<1) | Low | High | Large |
| Moderate (1-5) | Medium | Medium | Medium |
| Fast (>5) | High | Low | Small |
Table 2: Effect of Agitation Speed on Particle Size
| Agitation Speed (RPM) | Primary Mechanism | Expected Outcome on Particle Size |
| Low | Agglomeration | Larger, potentially irregular particles |
| Moderate | Good mixing, uniform growth | More uniform, medium-sized particles |
| High | Secondary nucleation, attrition | Smaller particles, potential for fines |
Table 3: Effect of Solvent/Anti-Solvent Addition Rate in Precipitation
| Addition Rate (mL/min) | Local Supersaturation | Nucleation vs. Growth | Expected Mean Particle Size |
| Slow | Low | Growth dominated | Large |
| Moderate | Medium | Balanced | Medium |
| Fast | High | Nucleation dominated | Small |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of this compound
Objective: To obtain a target particle size of this compound by controlling the cooling rate.
Materials:
-
This compound
-
Ethanol (B145695) (or other suitable solvent)
-
Jacketed crystallization vessel with temperature control and overhead stirrer
-
Temperature probe
Methodology:
-
Dissolve this compound in ethanol at an elevated temperature (e.g., 60°C) to form a clear, undersaturated solution.
-
Set the overhead stirrer to a moderate agitation speed to ensure good mixing without creating a significant vortex.
-
Program the temperature controller to cool the solution to the final crystallization temperature (e.g., 10°C) at a controlled, linear rate (e.g., 0.5°C/min for larger crystals, 5°C/min for smaller crystals).
-
Once the final temperature is reached, hold the slurry under agitation for a specified time (e.g., 2 hours) to allow for crystal maturation.
-
Filter the slurry and wash the collected crystals with cold anti-solvent (e.g., water).
-
Dry the crystals under vacuum at a controlled temperature.
-
Analyze the particle size distribution of the dried powder using Laser Diffraction.
Protocol 2: Anti-Solvent Precipitation of this compound
Objective: To produce fine particles of this compound using the anti-solvent precipitation method.
Materials:
-
This compound
-
Ethanol (solvent)
-
Water (anti-solvent)
-
Beaker with a magnetic stirrer
-
Syringe pump
Methodology:
-
Dissolve this compound in ethanol to create a concentrated solution.
-
Place a measured volume of water (the anti-solvent) in a beaker and begin stirring at a constant rate.
-
Using a syringe pump, add the this compound solution to the water at a controlled rate. A faster addition rate will generally produce smaller particles.
-
Continue stirring for a period after the addition is complete to allow for particle stabilization.
-
Filter, wash, and dry the precipitated particles.
-
Characterize the particle size using an appropriate technique, such as Dynamic Light Scattering for nanoparticles or Laser Diffraction for larger microparticles.
Protocol 3: Particle Size Analysis by Laser Diffraction
Objective: To measure the particle size distribution of a dry this compound powder.
Materials:
-
Dry this compound powder sample
-
Laser diffraction particle size analyzer with a dry powder dispersion unit
-
Spatula
Methodology:
-
Ensure the instrument is clean and has been background-checked according to the manufacturer's instructions.
-
Select or create a Standard Operating Procedure (SOP) for the sample, including the refractive index of this compound.
-
Carefully add the this compound powder to the sample tray of the dry powder disperser.
-
Start the measurement. The instrument will disperse the powder using a controlled stream of air and pass it through the laser beam.
-
The instrument software will record the light scattering pattern and calculate the particle size distribution based on the Mie or Fraunhofer theory.[15][16]
-
Record the key parameters of the distribution, such as D10, D50 (median particle size), and D90.
-
Perform replicate measurements to ensure the reproducibility of the results.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ijmsa.yolasite.com [ijmsa.yolasite.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. reelmind.ai [reelmind.ai]
- 5. researchgate.net [researchgate.net]
- 6. continuuspharma.com [continuuspharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of process parameters on product size and morphology in hydrometallurgical antisolvent crystallization - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00050D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Laser diffraction for particle sizing | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. beckman.com [beckman.com]
- 17. bettersizeinstruments.com [bettersizeinstruments.com]
- 18. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 19. usp.org [usp.org]
- 20. A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: N-Lauroyl-L-lysine Emulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to phase separation in N-Lauroyl-L-lysine-based emulsions. Given the unique physicochemical properties of this compound, particularly its limited solubility, this guide offers strategies to formulate stable emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical roles in formulations?
This compound is an amino acid derivative synthesized from L-lysine and lauric acid.[1] In cosmetic and pharmaceutical formulations, it is primarily used as a skin-conditioning agent, texture enhancer, and to provide a silky feel.[2][3][4] It is known for its ability to improve the stability and texture of various products.[2]
Q2: What are the main challenges in formulating emulsions with this compound?
The primary challenge is the low solubility of this compound in both water and most common organic solvents.[5][6] This inherent hydrophobicity makes its dispersion in aqueous media difficult and can lead to phase separation.[5]
Q3: How does pH influence the stability of this compound in aqueous systems?
The solubility of this compound is highly dependent on pH.[7] As an amino acid derivative, it has both an acidic carboxyl group and a basic amino group.[8] In strongly acidic or alkaline solutions, these groups can ionize, increasing the molecule's polarity and solubility.[7] However, adjusting the pH back to neutral may cause the this compound to precipitate.[7]
Q4: Can co-solvents be used to incorporate this compound into an emulsion?
Yes, co-solvents can be employed to first dissolve this compound before its introduction into the emulsion. Dimethyl sulfoxide (B87167) (DMSO) is a potential option for creating a stock solution.[7][9] However, care must be taken during the dilution of this stock solution into the aqueous phase, as this can cause the this compound to precipitate out, a phenomenon known as "solvent shock."[7]
Q5: What are the common signs of instability in this compound-based emulsions?
Common signs of instability include:
-
Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion.[10][11]
-
Flocculation: The clumping together of dispersed droplets.[10]
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process that ultimately leads to complete phase separation (breaking).[10]
Troubleshooting Guide
Issue 1: Immediate Phase Separation Upon Formulation
Symptom: The oil and water phases do not mix and separate almost instantly after homogenization.
| Possible Cause | Recommended Action |
| Inadequate Dissolution of this compound | This compound must be properly dissolved or dispersed before emulsification. Consider pH adjustment of the aqueous phase to acidic or alkaline conditions to dissolve the this compound before adding the oil phase. Be aware that subsequent neutralization may compromise stability.[7] |
| Insufficient Emulsifier Concentration | The concentration of this compound and any co-surfactants may be too low to stabilize the newly formed droplets. Incrementally increase the concentration of the emulsifying agents.[11] |
| Incorrect Order of Addition | The order in which the phases are mixed can impact emulsion formation. For an oil-in-water (O/W) emulsion, try adding the oil phase slowly to the aqueous phase with continuous stirring.[11] |
Issue 2: Creaming or Sedimentation Observed Over Time
Symptom: The emulsion appears stable initially but separates into layers after a few hours or days. The layers can often be redispersed by shaking.
| Possible Cause | Recommended Action |
| Large Droplet Size | Larger droplets are more susceptible to gravitational forces. Optimize the homogenization process by increasing the mixing speed, pressure, or duration to reduce the average droplet size.[11] |
| Low Viscosity of the Continuous Phase | A less viscous continuous phase allows for easier movement of the dispersed droplets. Consider adding a viscosity-modifying agent (e.g., xanthan gum, carbomer) to the continuous phase to hinder droplet movement. |
| Density Mismatch Between Phases | A significant difference in the densities of the oil and water phases can accelerate separation. While challenging to modify, this highlights the need for smaller droplet sizes and higher viscosity. |
Issue 3: Irreversible Phase Separation (Coalescence)
Symptom: The emulsion breaks completely into separate oil and water layers that cannot be redispersed by shaking.
| Possible Cause | Recommended Action |
| Insufficient Interfacial Film Strength | The emulsifier layer around the droplets is not robust enough to prevent them from merging. Consider adding a co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80) to improve the packing and stability of the interfacial film. |
| Temperature Fluctuations | Storing the emulsion at inconsistent temperatures can increase droplet kinetic energy and lead to more frequent and forceful collisions, promoting coalescence.[10] Store emulsions at a controlled, constant temperature. |
| Incompatible Ingredients | Other components in the formulation, such as high concentrations of electrolytes, may interfere with the stabilizing action of this compound. Review the compatibility of all ingredients. |
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of key formulation parameters on the stability of an this compound-based oil-in-water (O/W) emulsion.
Table 1: Effect of this compound Concentration and pH on Emulsion Stability
| Formulation ID | This compound (wt%) | pH of Aqueous Phase | Mean Droplet Size (nm) after 24h | Visual Observation after 24h |
| A1 | 0.5 | 7.0 | > 5000 | Complete Phase Separation |
| A2 | 1.0 | 7.0 | 2500 | Significant Creaming |
| A3 | 2.0 | 7.0 | 1500 | Slight Creaming |
| B1 | 1.0 | 4.0 | 800 | Stable |
| B2 | 1.0 | 9.0 | 750 | Stable |
Table 2: Effect of Homogenization Method and Co-Surfactant on Emulsion Stability
| Formulation ID | Homogenization Speed (rpm) | Co-Surfactant (Polysorbate 80, wt%) | Mean Droplet Size (nm) after 24h | Visual Observation after 24h |
| C1 | 5,000 | 0 | 1800 | Creaming |
| C2 | 10,000 | 0 | 1200 | Slight Creaming |
| C3 | 20,000 | 0 | 900 | Stable |
| D1 | 10,000 | 0.5 | 700 | Stable |
| D2 | 10,000 | 1.0 | 500 | Stable |
Experimental Protocols
Protocol 1: Preparation of an this compound-based O/W Emulsion using pH Adjustment
Objective: To prepare a stable oil-in-water emulsion by leveraging the pH-dependent solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Oil phase (e.g., mineral oil, isopropyl myristate)
-
Hydrochloric acid (HCl), 1M
-
High-shear homogenizer
-
pH meter
Methodology:
-
Aqueous Phase Preparation: a. Disperse the desired amount of this compound in deionized water. b. While stirring, slowly add 1M HCl dropwise until the this compound is fully dissolved and the solution is clear. Record the final pH.[7]
-
Emulsification: a. Heat both the aqueous and oil phases separately to 70-75°C. b. Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization. c. Homogenize for 5-10 minutes.
-
Cooling: a. Allow the emulsion to cool to room temperature with gentle stirring. b. Note: Do not attempt to readjust the pH back to neutral, as this will likely cause the this compound to precipitate.[7]
Protocol 2: Characterization of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time.
Methods:
-
Visual Observation: a. Store the emulsion in a transparent container at a controlled temperature. b. Visually inspect for signs of creaming, flocculation, or phase separation at regular intervals (e.g., 1h, 24h, 7 days, 30 days).
-
Droplet Size Analysis: a. Use a dynamic light scattering (DLS) instrument to measure the mean droplet diameter and polydispersity index (PDI) of the emulsion at the same time intervals as the visual observation.[10] b. An increase in the mean droplet size over time is indicative of coalescence.[10]
-
Zeta Potential Measurement: a. Measure the zeta potential of the emulsion droplets to assess their surface charge. b. A high absolute zeta potential (typically > ±30 mV) suggests good electrostatic stabilization and a lower tendency for droplet aggregation.[10]
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.
Caption: Experimental workflow for the preparation and characterization of this compound emulsions.
References
- 1. benchchem.com [benchchem.com]
- 2. marknature.com [marknature.com]
- 3. us.olivetreepeople.com [us.olivetreepeople.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. activeman.in [activeman.in]
- 7. benchchem.com [benchchem.com]
- 8. arpnjournals.org [arpnjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Strategies to enhance the encapsulation efficiency of drugs in N-Lauroyl-L-lysine carriers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of drugs in N-Lauroyl-L-lysine carriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
A1: this compound is a synthetic amino acid derivative made from lauric acid (a fatty acid) and L-lysine (an essential amino acid).[1][2] Its amphiphilic nature, combining a lipophilic lauroyl tail and a hydrophilic amino acid head, allows it to self-assemble into structures like micelles or be incorporated into lipid nanoparticles.[1][3] It is used in drug delivery due to its biocompatibility, biodegradability, and potential to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][3]
Q2: What types of drugs are best suited for encapsulation in this compound carriers?
A2: this compound carriers are particularly effective for encapsulating hydrophobic (poorly water-soluble) drugs.[1][3] The hydrophobic core of the self-assembled structures, such as micelles or the lipid matrix of solid lipid nanoparticles (SLNs), provides a suitable environment for these drugs.[3]
Q3: What are the key parameters that influence drug encapsulation efficiency (EE%)?
A3: The primary factors that determine the drug loading capacity and encapsulation efficiency of drug carriers are the intermolecular interactions between the drug and the carrier materials.[4][5] Key formulation and process parameters that you can control include the drug-to-lipid ratio, choice of organic solvent, formulation pH, and the type and concentration of any surfactants used.[6][7][8] Optimizing these parameters is crucial for achieving high encapsulation efficiency.
Q4: How is Encapsulation Efficiency (EE%) calculated?
A4: Encapsulation Efficiency is the percentage of the drug that is successfully entrapped within the nanoparticle carrier relative to the total amount of drug used initially.[9] The most common method involves separating the nanoparticles from the aqueous medium containing the unencapsulated (free) drug. The amount of free drug in the supernatant is quantified, and the EE% is calculated using the following formula:
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100.[10]
Alternatively, the amount of drug within a specific quantity of nanoparticles can be measured directly after dissolving the particles in a suitable solvent.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of drug-loaded this compound carriers.
Low Encapsulation Efficiency (EE%)
Q: My encapsulation efficiency is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency is a common challenge. The primary causes often relate to formulation parameters, drug-carrier interactions, and the preparation method. Here are the key areas to troubleshoot:
-
Drug-to-Lipid Ratio: An inappropriate ratio of drug to this compound can lead to drug expulsion from the lipid matrix.
-
pH of the Formulation: The pH of the aqueous phase can affect the ionization state of both the drug and the this compound carrier, influencing their interaction.[7][15]
-
Solution: Since this compound contains an amino acid, its charge can be pH-dependent.[15][16] Investigate the effect of pH on your drug's solubility and the carrier's stability. A pH where the drug and carrier have favorable electrostatic interactions or where the drug has lower aqueous solubility can enhance encapsulation.[4][17] For some derivatives, a pH range of 5.0-7.0 is optimal for stability.[18]
-
-
Solvent Selection: The choice of organic solvent used to dissolve the drug and lipid during preparation is critical.
-
Solution: Ensure the drug and this compound are fully soluble in the chosen organic solvent during the initial phase of nanoparticle preparation (e.g., in the thin-film hydration or emulsion step).[19] Rapid precipitation of the drug before nanoparticle formation can drastically reduce EE%.
-
-
Intermolecular Interactions: The loading capacity is fundamentally determined by the interactions (hydrophobic, electrostatic, hydrogen bonding) between the drug and the carrier.[4][5]
-
Solution: If your drug and carrier are not interacting favorably, consider modifying the formulation. This could involve using a different co-lipid or adding a surfactant that improves the affinity between the drug and the lipid matrix.
-
Particle Aggregation and Instability
Q: My nanoparticles are aggregating after formation. How can I improve their stability?
A: Particle aggregation is often due to an insufficient surface charge (Zeta Potential) or inadequate steric stabilization.
-
Zeta Potential: A low magnitude of zeta potential (e.g., between -10 mV and +10 mV) indicates weak repulsive forces between particles, leading to aggregation.
-
Solution: The amino acid group in this compound may impart a negative charge, contributing to stability.[1] You can modulate the pH of the medium to increase the surface charge. Additionally, incorporating a charged lipid or a surfactant like Poloxamer 188 can enhance electrostatic or steric stability.[1][20]
-
-
High Concentration: Formulations with a very high concentration of nanoparticles are more prone to aggregation.
-
Solution: Try preparing the formulation at a slightly lower concentration. If a high concentration is necessary, ensure the presence of effective stabilizers (surfactants) in the aqueous phase.[20]
-
Data Presentation: Impact of Formulation Variables on Carrier Properties
The following table summarizes the expected impact of key formulation variables on particle size and encapsulation efficiency based on typical findings for lipid nanoparticle systems.
| Parameter Varied | Change | Effect on Particle Size | Effect on Encapsulation Efficiency (EE%) | Rationale |
| Drug:Lipid Ratio | Increase Drug | Minimal to slight increase | Decrease | Saturation of the lipid matrix leads to drug expulsion.[6] |
| Lipid Concentration | Increase | Increase | Increase | More available matrix to accommodate the drug, but may lead to larger particles.[6][8] |
| Surfactant Conc. | Increase | Decrease | Increase | Better emulsification leads to smaller droplets; stabilizes particles preventing drug leakage.[6][20] |
| Homogenization Speed/Time | Increase | Decrease | Increase / No change | Higher energy input results in smaller particle size. EE% is less directly affected once a stable emulsion is formed.[1] |
| pH of Aqueous Phase | Shift away from optimal | Potential Increase (aggregation) | Decrease | Sub-optimal pH can reduce carrier stability and drug-carrier interactions, leading to drug leakage.[15][17] |
Diagrams and Workflows
Experimental Workflow for Nanoparticle Preparation
This diagram illustrates a typical workflow for preparing drug-loaded this compound carriers using the high-pressure homogenization technique.[1]
Caption: Workflow for preparing this compound carriers via high-pressure homogenization.
Troubleshooting Low Encapsulation Efficiency
This diagram outlines the logical steps to diagnose and resolve issues of low drug encapsulation efficiency.
Caption: Logical workflow for troubleshooting and optimizing low drug encapsulation efficiency.
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using this compound as the solid lipid via the high-pressure homogenization (HPH) method, adapted from general procedures for SLN preparation.[1]
Materials:
-
This compound (solid lipid)
-
Hydrophobic drug of interest
-
Surfactant (e.g., Poloxamer 188)[1]
-
Double-distilled water
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of this compound and the hydrophobic drug. Heat them together in a beaker at a temperature approximately 10°C above the melting point of this compound until a clear, uniform molten liquid is formed.[1]
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in double-distilled water. Heat this aqueous phase to the same temperature as the lipid phase.[1]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes. This will form a coarse oil-in-water pre-emulsion.[1]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for a specified number of cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar).
-
Nanoparticle Solidification: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until cooled to room temperature. This rapid cooling facilitates the solidification of the lipid, forming the SLNs.
-
Storage: Store the resulting SLN suspension at 4°C for further analysis.
Protocol 2: Determination of Encapsulation Efficiency (Indirect Method)
This protocol details how to determine EE% by quantifying the amount of unencapsulated (free) drug in the aqueous medium.[10][11]
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifugal filter units (with a molecular weight cut-off, MWCO, that retains nanoparticles but allows the free drug to pass)
-
Suitable analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
-
Mobile phase or buffer for analysis
Methodology:
-
Separation of Free Drug: Take a known volume (e.g., 1 mL) of the nanoparticle suspension and place it into a centrifugal filter unit.
-
Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 5,000 x g for 15 minutes). The nanoparticles will be retained by the filter, while the aqueous phase containing the free drug will collect in the filtrate.[11]
-
Quantification: Carefully collect the filtrate. Measure the concentration of the free drug in the filtrate using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[11][21]
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the formula below. You will need to know the initial total amount of drug used to prepare the volume of suspension you analyzed.
-
Total Drug (mg): The amount of drug in the initial volume of suspension.
-
Free Drug (mg): Concentration of drug in filtrate (mg/mL) × Volume of filtrate (mL).
EE (%) = [ (Total Drug - Free Drug) / Total Drug ] x 100 [10]
-
Note: Perform all experiments in triplicate to ensure results are reproducible.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. benchchem.com [benchchem.com]
- 4. Driving forces for drug loading in drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How does pH affect drug delivery? [synapse.patsnap.com]
- 8. Quality by design based development of nanostructured lipid carrier: a risk based approach [explorationpub.com]
- 9. 2.5. Encapsulation Efficiency Determination [bio-protocol.org]
- 10. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 15. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chalcogen.ro [chalcogen.ro]
- 21. benchchem.com [benchchem.com]
Preventing hydrolysis of N-Lauroyl-L-lysine in aqueous formulations
Welcome to the technical support center for N-Lauroyl-L-lysine. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the hydrolysis of this compound in aqueous formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound is an amide derivative of lauric acid and the amino acid L-lysine. Hydrolysis is a chemical reaction in which a water molecule breaks the amide bond, degrading this compound back into its constituent parts: lauric acid and L-lysine. This degradation compromises the stability and efficacy of the formulation.
Q2: What primary factors accelerate the hydrolysis of this compound?
A2: The primary factors that accelerate amide hydrolysis are pH, temperature, and the presence of enzymes. Hydrolysis is often accelerated in acidic or basic conditions.[1] Elevated temperatures increase the reaction rate, leading to faster degradation.[1][2] Additionally, certain enzymes like proteases can cleave the amide bond.[1]
Q3: In what pH range is this compound most stable?
A3: While stability is formulation-dependent, derivatives of this compound have been shown to be most stable in a pH range of 5.0 to 7.0.[1][3] Formulations with a pH outside of this range are more susceptible to hydrolysis.
Q4: How can I detect and quantify the hydrolysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a precise method for detecting and quantifying the amount of intact this compound and its degradation products over time.[4] By monitoring the decrease in the concentration of the parent compound, the rate of hydrolysis can be determined.
Q5: Is this compound soluble in water?
A5: this compound is almost insoluble in neutral aqueous solutions.[2][5][6] Dissolution typically requires either pH adjustment (into acidic or alkaline conditions, which can increase hydrolysis) or the use of organic co-solvents like Dimethyl Sulfoxide (DMSO).[6][7]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in an aqueous solution.
-
Possible Cause: This is a classic sign of chemical hydrolysis, likely accelerated by the formulation's pH or storage temperature. Amide bonds, like the one in this compound, are susceptible to cleavage in the presence of water.
-
Solution:
-
Verify pH: Measure the pH of your formulation. If it is strongly acidic or basic, it is likely the primary cause of degradation. Adjust the pH to a more neutral range (ideally 5.0-7.0) using appropriate buffers.[1][3]
-
Control Temperature: Store your formulation at a reduced temperature (e.g., 2-8°C or frozen). Higher temperatures significantly increase the rate of hydrolysis.[1]
-
Reduce Water Activity: Consider reformulating with a co-solvent system (e.g., adding polyethylene (B3416737) glycol or using a higher concentration of DMSO) to reduce the activity of water and slow the hydrolysis reaction.[6]
-
Issue 2: My experiment requires a pH outside the optimal 5.0-7.0 stability range. How can I minimize degradation?
-
Possible Cause: Operating at a non-optimal pH will inherently increase the rate of hydrolysis.
-
Solution:
-
Minimize Time at Non-Optimal pH: Prepare the formulation immediately before use. If the formulation must be stored, keep it frozen (-20°C to -80°C) to drastically slow the degradation kinetics.[7]
-
Use a Lyophilized Form: If possible, prepare a lyophilized (freeze-dried) powder of your formulation. In the absence of water, hydrolysis cannot occur. The formulation can then be reconstituted in the aqueous medium immediately prior to the experiment.
-
Conduct a Stability Study: Quantify the rate of degradation at your specific pH and temperature. This will allow you to define a "use-within-X-hours" window for your experiments to ensure the compound concentration remains within an acceptable range.
-
Issue 3: I observe precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer.
-
Possible Cause: This is a solubility issue. This compound is poorly soluble in neutral aqueous buffers, and adding a concentrated organic stock solution can cause it to "crash out" or precipitate.[6]
-
Solution:
-
Lower the Stock Concentration: Using a more dilute DMSO stock solution can prevent the concentration at the point of addition from exceeding the solubility limit.[6]
-
Modify the Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and dissolution.[6]
-
Incorporate Surfactants or Co-solvents: Including excipients like Tween 80 or PEG300 in your final aqueous formulation can help maintain the solubility of this compound.[6]
-
Issue 4: I suspect my formulation is being degraded by enzymes in my cell culture medium.
-
Possible Cause: If your aqueous medium contains biological components, such as serum or cell lysates, proteases may be present that can enzymatically cleave the amide bond of this compound.[1]
-
Solution:
-
Run an Enzyme-Free Control: Prepare your formulation in a sterile, enzyme-free buffer (e.g., PBS) and compare its stability to the formulation in your complete cell culture medium. A significant difference in stability would point to enzymatic degradation.
-
Use Protease Inhibitors: If enzymatic degradation is confirmed, consider adding a broad-spectrum protease inhibitor cocktail to your formulation, provided it does not interfere with your downstream experiments.
-
Quantitative Stability Data
The following table summarizes the stability of this compound under different conditions, based on typical amide bond behavior. This data is illustrative for comparative purposes.
| Condition ID | pH | Temperature (°C) | Incubation Time (days) | % this compound Remaining (Illustrative) | Stability Assessment |
| 1 | 3.0 | 37 | 7 | < 50% | Unstable |
| 2 | 5.0 | 4 | 30 | > 98% | Stable |
| 3 | 7.0 | 25 | 30 | > 95% | Stable |
| 4 | 7.0 | 37 | 7 | ~90% | Moderately Stable |
| 5 | 9.0 | 25 | 7 | < 70% | Unstable |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Formulations: Prepare your aqueous formulation of this compound. Also, prepare several identical samples in individual sealed vials for each condition (e.g., pH, temperature) to be tested.
-
Time-Zero (T0) Sample: Immediately after preparation, take an aliquot from one vial. Dilute it to a suitable concentration with the mobile phase and analyze it by HPLC to establish the initial concentration (C0).
-
Incubation: Place the remaining sealed vials in their respective stability chambers (e.g., incubators at 25°C and 37°C).
-
Sample Collection: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each condition.
-
HPLC Analysis: Analyze the samples by a validated reverse-phase HPLC method. A C18 column is typically suitable. The mobile phase could consist of an acetonitrile (B52724) and water gradient with a pH modifier like trifluoroacetic acid.
-
Data Analysis: Calculate the concentration of this compound at each time point (Ct). The percentage remaining is calculated as: (Ct / C0) * 100. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Preparation of a Stabilized Aqueous Formulation Using a Co-Solvent
This protocol describes how to prepare a formulation for a compound that is poorly soluble in water.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Initial Dissolution: Add a minimal volume of a suitable, sterile organic co-solvent such as DMSO to the powder.[6] Vortex or sonicate until the powder is completely dissolved, creating a concentrated stock solution.
-
Prepare Aqueous Phase: In a separate sterile container, prepare the final aqueous buffer (e.g., PBS, pH 7.0). If desired, excipients such as surfactants (e.g., Tween 80) can be added to this phase.
-
Combine Phases: While vigorously stirring the aqueous phase, add the concentrated organic stock solution dropwise.[6] The slow addition and rapid stirring help prevent precipitation.
-
Final Volume: Adjust the formulation to the final volume with the aqueous buffer.
-
Sterilization and Storage: If required, sterile-filter the final formulation through a 0.22 µm filter. Store the final formulation at 2-8°C or frozen, protected from light.
Diagrams
Caption: Chemical hydrolysis pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Lauroyl-L-lysineAcitive Cosmetic Ingredients & Pharmacutical Intermidates [wateclaboratories.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lauroyl lysine - Jinan Huashihang Chemical Co.,Ltd [huashihang-chemical.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Impact of pH on the stability and performance of N-Lauroyl-L-lysine
Welcome to the Technical Support Center for N-Lauroyl-L-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and performance of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the solubility of this compound?
A1: this compound is an amino acid derivative and its solubility is highly dependent on pH. It is generally insoluble in water and most neutral aqueous solutions. However, its solubility increases significantly in strongly acidic or strongly alkaline conditions.[1] This is because the molecule possesses both a carboxylic acid group and an amino group, which can be ionized at different pH values, thereby increasing its polarity and interaction with water.
Q2: How does pH affect the chemical stability of this compound?
Q3: How does pH influence the performance of this compound as a surfactant?
A3: As an amino acid-based surfactant, the performance of this compound is expected to be pH-dependent. Amphoteric surfactants typically exhibit their highest surface activity near their isoelectric point (pI), the pH at which the molecule has a net zero charge.[6] At this point, solubility is at its minimum, which can enhance adsorption at interfaces. The emulsifying properties of formulations containing this compound can also be affected by pH, as the charge of the molecule will influence its interaction with the oil and water phases and other formulation components.[7][8]
Q4: Can this compound be used to adjust the pH of a formulation?
A4: Yes, this compound can function as a pH adjuster in cosmetic formulations.[1] Its amphoteric nature, having both acidic and basic functional groups, allows it to help buffer a formulation and maintain it within a desired pH range for optimal stability and performance.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness of this compound in an aqueous formulation.
-
Question: Why is my aqueous formulation containing this compound turning cloudy or showing precipitation?
-
Answer: This is likely due to the low solubility of this compound at or near neutral pH.
-
Solution: Adjust the pH of your formulation to be either strongly acidic (below pH 4) or strongly alkaline (above pH 9) to increase its solubility. Be aware that extreme pH values may affect the stability of this compound and other ingredients in your formulation. For some applications, a stable pH range of 5.0-7.0 has been noted for its derivatives.[5]
-
Issue 2: Poor emulsion stability in a formulation containing this compound.
-
Question: My emulsion formulated with this compound is separating. What could be the cause?
-
Answer: The emulsifying performance of this compound is influenced by pH. The stability of an emulsion depends on the interfacial film formed by the emulsifier, which can be affected by the charge of the emulsifier molecule.
-
Solution: Experiment with adjusting the pH of the aqueous phase to find the optimal pH for emulsion stability. This is often near the isoelectric point of the surfactant where its surface activity is maximized. Also, consider the ionic strength of your formulation, as this can also impact emulsion stability.
-
Issue 3: Degradation of this compound is suspected in my formulation.
-
Question: I suspect that this compound is degrading in my formulation over time. How can I confirm this and what can be done to prevent it?
-
Answer: Degradation is likely due to hydrolysis of the amide bond, which is accelerated by strongly acidic or basic conditions.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) to analyze your sample over time. The appearance of new peaks corresponding to lauric acid and lysine (B10760008), and a decrease in the peak area of this compound, would indicate degradation.
-
pH Adjustment: If possible, adjust the pH of your formulation to a milder range (e.g., pH 5.0-7.0) where the amide bond is more stable.[5]
-
Storage Conditions: Store your formulation at a lower temperature to reduce the rate of hydrolysis.
-
-
Data Presentation
Table 1: pH-Dependent Properties of this compound (Qualitative Summary)
| Property | Acidic pH (<4) | Neutral pH (5-8) | Alkaline pH (>9) |
| Solubility in Water | High | Very Low / Insoluble[1] | High[1] |
| Chemical Stability | Potential for hydrolysis | Generally more stable (optimal for some derivatives: pH 5-7)[5] | Potential for hydrolysis |
| Surface Activity | Moderate | Potentially highest near pI | Moderate |
| Emulsifying Performance | pH-dependent | pH-dependent | pH-dependent |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC-UV
Objective: To quantify the degradation of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
-
Incubator or water bath
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the different pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of ACN and water, both containing 0.1% TFA.
-
Injection: Inject a fixed volume of the sample onto the HPLC column.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Quantification: The concentration of this compound is determined by measuring the peak area at its retention time. A decrease in the peak area over time indicates degradation. The appearance and increase of new peaks can be used to identify degradation products (lauric acid and lysine).
-
Protocol 2: Evaluation of Emulsion Stability at Different pH
Objective: To assess the ability of this compound to stabilize an oil-in-water emulsion at various pH values.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, sunflower oil)
-
Aqueous phase (buffer solutions at different pH values)
-
Homogenizer (e.g., high-shear mixer or sonicator)
-
Graduated cylinders or test tubes
-
Microscope
Methodology:
-
Emulsion Preparation:
-
Prepare the aqueous phase by dissolving this compound in buffer solutions of different pH.
-
Add the oil phase to the aqueous phase.
-
Homogenize the mixture for a set time and speed to form an emulsion.
-
-
Stability Assessment:
-
Creaming/Separation: Transfer the emulsions to graduated cylinders, seal, and let them stand at room temperature. Measure the volume of the separated aqueous or cream layer at regular intervals.
-
Microscopic Examination: Observe the emulsion droplets under a microscope immediately after preparation and after a set period. Look for changes in droplet size and evidence of coalescence (droplets merging).
-
Particle Size Analysis: If available, use a particle size analyzer to measure the droplet size distribution over time. An increase in the average droplet size indicates instability.
-
Mandatory Visualization
Caption: Troubleshooting workflow for pH-related issues with this compound.
Caption: Experimental workflow for evaluating emulsion stability at different pH values.
References
- 1. Lauroyl lysine - Jinan Huashihang Chemical Co.,Ltd [huashihang-chemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Lauroyl-L-lysine and Other Amino Acid-Based Surfactants in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a growing emphasis on biocompatible and biodegradable excipients that can enhance the therapeutic efficacy of pharmaceutical agents. Among these, amino acid-based surfactants have emerged as a promising class of materials due to their favorable safety profiles and versatile functionalities. This guide provides an objective comparison of N-Lauroyl-L-lysine with other prominent amino acid-based surfactants, namely Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate, focusing on their performance in drug delivery applications. The information presented herein is supported by available experimental data to facilitate informed decision-making in formulation development.
Physicochemical Properties: A Comparative Overview
Amino acid surfactants are amphiphilic molecules characterized by a hydrophilic amino acid head group and a lipophilic fatty acid tail. This structure enables them to form micelles in aqueous solutions, which can encapsulate poorly water-soluble drugs, thereby improving their solubility and bioavailability.[1] this compound, a derivative of L-lysine and lauric acid, is a zwitterionic molecule at neutral pH and exhibits low water solubility, distinguishing it from its more soluble anionic counterparts like Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate.[1]
A critical parameter for evaluating the efficiency of a surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC value generally indicates a more efficient surfactant.
| Surfactant | Chemical Structure | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) (mN/m) | Key Characteristics |
| This compound | C18H36N2O3 | Zwitterionic (at neutral pH) | Not readily determined in water due to low solubility.[1] | Not applicable in simple aqueous solution | Biocompatible and biodegradable. Its role may be more nuanced than micellar solubilization, potentially involving surface modification or use in non-aqueous systems.[1][2] |
| Sodium Lauroyl Glutamate | C17H30NNaO5 | Anionic | ~0.48 mM (~0.17 g/L)[1] | < 30[1] | Mild, with good foaming properties. Effective in solubilizing poorly soluble drugs through micellar encapsulation.[1] |
| Sodium Cocoyl Glycinate | RCONHCH2COONa (R=coco fatty acid chain) | Anionic | 0.21 mmol/L to 1.69 g/L[1] | ~33[1] | Considered very gentle on the skin and is biodegradable. Forms unilamellar vesicles in pH 7 buffer.[3] |
Performance in Drug Formulation: A Data-Driven Comparison
The performance of these surfactants in drug delivery can be assessed based on their ability to enhance drug solubility, encapsulation efficiency, and control drug release.
Drug Solubility Enhancement
Amino acid surfactants can significantly increase the aqueous solubility of poorly soluble drugs by encapsulating them within their micellar cores.[4] While direct comparative data for this compound is limited due to its low aqueous solubility, the lysine (B10760008) component itself has been shown to enhance the solubility of drugs like ketoprofen.[1] It is hypothesized that this compound may act through mechanisms other than micellization in aqueous media or could be effective in co-solvent or non-aqueous systems.[1]
| Surfactant/Component | Model Drug | Fold Solubility Increase | Reference |
| L-Lysine | Ketoprofen | 4.65 | [1] |
| Lauroyl-L-glutamate | Dodecyl gallate | ~1000-fold at 50 mM | [1] |
This table presents illustrative data from different studies and is intended for comparative purposes. Direct head-to-head studies are necessary for a definitive comparison.
Drug Encapsulation and Release
The release of a drug from a surfactant-based formulation can be modulated by the properties of the surfactant and the overall formulation. For instance, a study on an L-lysine-based organogel containing a lauroyl derivative demonstrated that drug release kinetics can be tuned by altering the gelator and drug concentrations, as well as the pH of the release medium.[2] At lower pH, the release was diffusion-controlled, while at higher pH, it involved both diffusion and erosion of the gel matrix.[2]
Illustrative In Vitro Drug Release Data for a Lauroyl Lysine-Based Organogel
| Parameter | Condition | Cumulative Drug Release (%) after 24h | Release Kinetics/Mechanism |
| Effect of Gelator Concentration | Low Gelator Concentration | Higher Release | Fickian Diffusion |
| High Gelator Concentration | Lower Release | Anomalous (non-Fickian) Transport | |
| Effect of pH | pH 5.0 | ~25% | Diffusion controlled |
| pH 7.0 | ~35% | Diffusion and Erosion | |
| pH 7.4 | ~40% | Diffusion and Erosion |
Data adapted from a study on l-lysine-based organogelators for the release of Naproxen.[2][5]
Biocompatibility and Cytotoxicity
A significant advantage of amino acid-based surfactants is their inherent biocompatibility and lower cytotoxicity compared to traditional surfactants like sodium lauryl sulfate (B86663) (SLS).[6]
Comparative Cytotoxicity
| Surfactant | Cytotoxicity Profile | Skin Irritation Potential |
| This compound | Expected to have low toxicity due to its natural components.[7] | Data on irritation potential at high concentrations is a recognized data need. |
| Sodium Lauroyl Glutamate | Generally lower cytotoxicity compared to sulfate surfactants.[3] | Considered mild and less irritating.[3] |
| Sodium Cocoyl Glycinate | Considered ultra-mild and skin-compatible.[3] | Very low irritation potential.[3] |
| Sodium Lauryl Sulfate (SLS) (for comparison) | High cytotoxicity, with reports of over 90% toxicity to human gingival fibroblasts in vitro.[3] | Known to be a skin irritant.[3] |
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Synthesis of this compound
This compound can be synthesized via an amidation reaction between lauric acid and L-lysine.
-
Materials: Lauric acid, L-Lysine, Sodium methylate (catalyst), 2-propanol, n-hexane, 10% Citric acid solution, Acetone (B3395972).
-
Procedure:
-
Dissolve lauric acid and L-lysine in a mixture of 2-propanol and n-hexane in a three-neck flask.
-
Add sodium methylate as a catalyst.
-
Heat the mixture to 55°C and stir under reflux for 2 hours.
-
After the reaction, add a 10% citric acid solution to precipitate the catalyst and filter the mixture.
-
Evaporate the filtrate at 90°C.
-
Wash the resulting product with acetone to remove unreacted lysine. The lower layer will be this compound.
-
Collect and dry the final product.[4]
-
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which a sharp change in the property is observed is the CMC.
-
Method: Surface Tension Measurement using a tensiometer with a Wilhelmy plate.
-
Procedure:
-
Prepare a series of surfactant solutions of different concentrations in deionized water.
-
Measure the surface tension of each solution.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at the inflection point of the curve, where the surface tension becomes relatively constant.[8]
-
Drug Encapsulation Efficiency
This protocol determines the amount of drug successfully encapsulated within the surfactant micelles.
-
Method: Dialysis method.
-
Procedure:
-
Prepare a drug-loaded micelle solution.
-
Place a known volume of the solution in a dialysis bag with a specific molecular weight cut-off that allows free drug to pass through but retains the micelles.
-
Dialyze against a suitable buffer for a sufficient time to remove all unencapsulated drug.
-
Determine the concentration of the drug in the dialysate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
This experiment evaluates the release profile of an encapsulated drug from the surfactant micelles over time.
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the drug-loaded micelle formulation into a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.[2]
-
Biocompatibility Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Procedure:
-
Seed cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the surfactant for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.[8][9]
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate a representative synthesis workflow and a hypothetical signaling pathway for cellular uptake.
Caption: Synthesis workflow for this compound.
Caption: Hypothesized cellular uptake of drug-loaded micelles.
Conclusion
This compound, Sodium Lauroyl Glutamate, and Sodium Cocoyl Glycinate all represent promising alternatives to traditional surfactants in drug delivery, offering enhanced biocompatibility and biodegradability.
-
This compound , with its unique zwitterionic nature and low water solubility, may be particularly suited for specialized applications such as surface modification of nanoparticles, non-aqueous formulations, or as a component in solid dosage forms.[1] Its derivatives with improved aqueous solubility are emerging as interesting candidates for micellar drug delivery.[2]
-
Sodium Lauroyl Glutamate and Sodium Cocoyl Glycinate are effective micellar solubilizers for poorly soluble drugs in aqueous systems.[1] Their excellent safety profile makes them ideal for a wide range of drug delivery applications, including oral, topical, and parenteral routes.
The choice of surfactant will ultimately depend on the specific requirements of the drug and the desired delivery system. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to conduct their own evaluations and select the most appropriate amino acid-based surfactant for their formulation needs. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these surfactants in various drug delivery contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of N-Lauroyl-L-lysine and Soy Lecithin as Emulsifiers: A Guide for Researchers and Formulation Scientists
Introduction: The selection of an appropriate emulsifier is a critical determinant in the formulation of stable and effective drug delivery systems, cosmetics, and food products. This guide provides a comprehensive comparative analysis of two distinct emulsifying agents: N-Lauroyl-L-lysine, a synthetic amino acid derivative, and soy lecithin (B1663433), a natural phospholipid mixture. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance based on available experimental data, detailed methodologies, and visual representations of key concepts.
Physicochemical Properties and Emulsifying Mechanism
This compound is an amino acid-based surfactant derived from the condensation of lauric acid and L-lysine.[1] As an amphiphilic molecule, it possesses a hydrophobic lauroyl tail and a hydrophilic lysine (B10760008) headgroup.[1] Its primary mechanism of emulsification involves the reduction of interfacial tension between oil and water phases, leading to the formation of stable emulsions. N-acyl amino acid surfactants, as a class, are known for their excellent surface activity and ability to form micelles in solution.[2] However, a significant challenge with this compound is its low solubility in neutral aqueous solutions, which can impact its application as a primary emulsifier.[1][3] Solubilization can often be achieved by adjusting the pH of the aqueous phase.[4]
Soy lecithin is a natural mixture of phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, extracted from soybeans. Its amphiphilic nature, with a hydrophilic phosphate (B84403) head and hydrophobic fatty acid tails, allows it to adsorb at the oil-water interface, forming a protective barrier around dispersed droplets and preventing coalescence. Soy lecithin is a well-established and widely used emulsifier in the pharmaceutical, food, and cosmetic industries due to its biocompatibility and effectiveness in stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions.
Comparative Performance Analysis
Direct comparative studies on the emulsifying performance of this compound and soy lecithin are limited in publicly available literature. However, an analysis of their individual properties and data from studies on related compounds allows for a qualitative and partially quantitative comparison.
Data Presentation: Emulsifier Performance
Table 1: Quantitative Data on Soy Lecithin as an Emulsifier
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Droplet Size | 78 nm | Oil-in-water nanoemulsion | [5] |
| 187.01 nm | Lemongrass essential oil nanoemulsion | [1] | |
| 143.9 nm | Casein-maltodextrin-soybean oil emulsion | [6] | |
| Zeta Potential | -64 mV | Oil-in-water nanoemulsion, neutral pH | [5] |
| -28.34 mV | Lemongrass essential oil nanoemulsion | [1] | |
| > -30 mV | Indicates good stability | [5] | |
| Polydispersity Index (PDI) | 0.180 | Oil-in-water nanoemulsion | [5] |
| 0.27 | Lemongrass essential oil nanoemulsion | [1] | |
| Emulsion Stability | Stable for 9 hours | Oil-in-water emulsion | [7] |
| | Stable over a wide pH range (2-8) | Lycopene nanodispersion |[5] |
Table 2: Physicochemical Properties of this compound and Related Amino Acid Surfactants
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Hydrophile-Lipophile Balance (HLB) | 8.333 | This compound | [2] |
| Critical Micelle Concentration (CMC) | Low | Amino Acid Surfactants (general) | [8] |
| Particle Size | 20 - 400 nm | Nanoemulsions with N-acyl amino acid surfactants | [5] |
| Solubility | Virtually insoluble in neutral aqueous buffers | this compound |[4] |
Analysis:
Soy lecithin has been extensively studied, and there is a wealth of quantitative data demonstrating its ability to produce fine emulsions with droplet sizes in the nanometer range and high stability, as indicated by low PDI values and zeta potentials exceeding +/-30 mV.[1][5][6]
For this compound, specific quantitative data on its performance as a primary emulsifier is less available. However, its calculated HLB value of 8.333 suggests its suitability for forming O/W emulsions.[2] The broader class of N-acyl amino acid surfactants has been shown to be effective in creating nanoemulsions with droplet sizes ranging from 20 to 400 nm.[5] The primary challenge remains its low aqueous solubility, which necessitates formulation strategies such as pH adjustment to unlock its full emulsifying potential.[4]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water Emulsion using Soy Lecithin
This protocol is a generalized procedure based on common methodologies found in the literature.[9]
Materials:
-
Soy lecithin
-
Oil phase (e.g., soybean oil, medium-chain triglycerides)
-
Aqueous phase (e.g., deionized water, buffer solution)
-
High-shear homogenizer or microfluidizer
Procedure:
-
Preparation of Phases:
-
Disperse the desired concentration of soy lecithin in the aqueous phase. Gentle heating and stirring may be required to facilitate dissolution.
-
Prepare the oil phase separately.
-
-
Pre-emulsification:
-
Gradually add the oil phase to the aqueous phase while mixing with a high-speed stirrer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization or microfluidization. The specific parameters (e.g., pressure, number of passes, time) will need to be optimized depending on the desired droplet size and emulsion characteristics.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the emulsion's stability against coalescence.
-
Visually inspect the emulsion for signs of phase separation or creaming over time.
-
Protocol 2: Conceptual Protocol for Preparing an Oil-in-Water Emulsion using this compound
This protocol is a conceptualized procedure based on the known properties of this compound and general principles of emulsion formation.
Materials:
-
This compound
-
Oil phase
-
Aqueous phase (e.g., deionized water)
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
-
High-shear homogenizer
Procedure:
-
Solubilization of this compound:
-
Disperse this compound powder in the aqueous phase.
-
Adjust the pH of the suspension with a suitable acid or base to facilitate the dissolution of the this compound. The optimal pH will need to be determined experimentally.
-
-
Preparation of Phases:
-
Once the this compound is fully dissolved in the aqueous phase, prepare the oil phase separately.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase containing the dissolved emulsifier while mixing at high speed.
-
-
Homogenization:
-
Homogenize the pre-emulsion using a high-shear homogenizer to reduce the droplet size.
-
-
Characterization:
-
Characterize the resulting emulsion for droplet size, PDI, and zeta potential as described in Protocol 1.
-
Monitor the stability of the emulsion over time, paying close attention to any potential precipitation of the emulsifier if the pH is altered.
-
Visualization of Concepts
To aid in the understanding of the principles discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Experimental workflows for emulsion preparation.
Caption: Logical relationship between emulsifier choice and properties.
Conclusion and Future Directions
Soy lecithin stands as a robust and well-characterized natural emulsifier with a proven track record in a multitude of applications. Its ability to form stable nanoemulsions with desirable physicochemical properties is well-documented.
This compound, as a representative of the N-acyl amino acid surfactant class, presents a promising synthetic alternative with inherent biodegradability. However, its practical application as a primary emulsifier is currently hampered by its low aqueous solubility. The development of methodologies to overcome this limitation, such as pH modification, is crucial for its effective utilization.
A significant research gap exists in the direct comparative evaluation of this compound and soy lecithin under identical experimental conditions. Such studies would be invaluable for formulators seeking to make informed decisions based on quantitative performance data. Future research should focus on:
-
Systematically investigating the emulsifying properties of this compound as a function of concentration, pH, and ionic strength.
-
Conducting direct, head-to-head comparative studies of this compound and soy lecithin, evaluating parameters such as emulsion stability, droplet size reduction efficiency, and encapsulation efficacy.
-
Exploring the potential synergistic effects of using this compound in combination with other surfactants.
By addressing these research questions, a clearer understanding of the relative strengths and weaknesses of these two emulsifiers can be established, paving the way for the rational design of novel and effective emulsified products.
References
- 1. benchchem.com [benchchem.com]
- 2. Surfactants of Amino Acids | VANABIO [wanabio.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. WO2018145828A1 - Novel nanoemulsions comprising glycerol in aqueous phase - Google Patents [patents.google.com]
- 6. Controlling and predicting droplet size of nanoemulsions: scaling relations with experimental validation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. arpnjournals.org [arpnjournals.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]
A Comparative Guide to the In Vitro Biocompatibility of N-Lauroyl-L-lysine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biocompatibility of N-Lauroyl-L-lysine, an amino acid-based surfactant, with other commonly used alternatives in various biomedical and pharmaceutical applications. The biocompatibility of a material is a critical factor in determining its suitability for use in applications where it will come into contact with biological systems. In vitro cell culture assays are essential tools for the initial screening of materials for potential toxicity and adverse biological reactions.
This guide summarizes available quantitative data from key in vitro biocompatibility assays, including cytotoxicity, hemocompatibility, and genotoxicity. Detailed experimental protocols for these assays are also provided to support researchers in their own evaluations.
Comparative Analysis of In Vitro Biocompatibility
The following tables present a summary of the available quantitative data for this compound and its alternatives. It is important to note that while general statements regarding the good biocompatibility of this compound are available, specific quantitative data from standardized in vitro assays are not readily found in publicly available literature. This represents a significant data gap that should be addressed in future studies to enable a comprehensive comparative assessment.
Table 1: In Vitro Cytotoxicity Data
| Material | Assay | Cell Line | Concentration | Result |
| This compound | MTT | Various | - | Data not available |
| Sodium Lauryl Sulfate (SLS) | Neutral Red (NR50) | S-G epithelial cells | - | 0.0075% |
| Neutral Red (NR50) | GF fibroblasts | - | 0.0127% | |
| Pluronic® F-127 | MTT | HepG2 | 0.1-5% (w/w) | High cell viability and proliferation |
| MTT | HepG2 | 10% (w/w) | Significant decrease in cell viability | |
| Polyethylene Glycol (PEG) | MTT | HeLa | up to 20 mg/mL | Almost non-cytotoxic |
| MTT | L929 | up to 20 mg/mL | Almost non-cytotoxic |
Table 2: In Vitro Hemocompatibility Data
| Material | Assay | Result |
| This compound | Hemolysis, Coagulation | Data not available |
| Sodium Lauryl Sulfate (SLS) | Hemolysis, Coagulation | Data not available in comparative format |
| Pluronic® F-127 | Hemolysis | <2% at 1000 µg/mL |
| Polyethylene Glycol (PEG) | Hemolysis | >40% reduction in hemolysis at 0.1% |
Table 3: In Vitro Genotoxicity Data
| Material | Assay | Result |
| This compound | Ames Test | Data not available |
| Sodium Lauryl Sulfate (SLS) | Ames Test | Data not available in comparative format |
| Pluronic® F-127 | Ames Test | Data not available in comparative format |
| Polyethylene Glycol (PEG) | Ames Test | Data not available in comparative format |
Experimental Protocols
Detailed methodologies for the key in vitro biocompatibility assays are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare various concentrations of the test material (e.g., this compound) in a cell culture medium. Remove the existing medium from the wells and add 100 µL of the test material dilutions. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay (ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
-
Blood Collection: Collect fresh human or animal blood using an appropriate anticoagulant (e.g., citrate (B86180) or heparin).
-
Red Blood Cell Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS).
-
Material Incubation: Prepare extracts of the test material according to ISO 10993-12 standards or use the material directly. Incubate the material or its extract with a diluted RBC suspension at 37°C for a specified time (e.g., 4 hours). Include a negative control (PBS) and a positive control (deionized water, which causes 100% hemolysis).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control.
In Vitro Coagulation Assay (Activated Partial Thromboplastin Time - aPTT)
This assay evaluates the effect of a material on the intrinsic pathway of blood coagulation.
-
Plasma Preparation: Collect fresh human blood in citrate-containing tubes. Centrifuge the blood to obtain platelet-poor plasma.
-
Material Incubation: Incubate the test material or its extract with the plasma at 37°C for a defined period.
-
aPTT Reagent Addition: Add an aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a specific time to activate the contact factors.
-
Calcium Chloride Addition: Initiate coagulation by adding calcium chloride to the plasma.
-
Clotting Time Measurement: Measure the time it takes for a fibrin (B1330869) clot to form using a coagulometer.
-
Data Analysis: Compare the clotting time of the plasma exposed to the test material with that of a control plasma.
Ames Test for Genotoxicity (OECD 471)
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of a substance.
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes responsible for its synthesis.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Expose the bacterial strains to various concentrations of the test substance in a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid).
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizing Biocompatibility Assessment and Cellular Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
A Head-to-Head Comparison of N-Lauroyl-L-lysine and Pluronic F-127 in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and tissue engineering, the choice of hydrogel formulation is paramount to achieving desired therapeutic outcomes. This guide provides a comprehensive, data-driven comparison of two prominent hydrogel-forming materials: N-Lauroyl-L-lysine, a self-assembling amino acid derivative, and Pluronic F-127, a well-established thermoresponsive polymer. This objective analysis, supported by experimental data, aims to assist researchers in selecting the optimal platform for their specific application.
At a Glance: Key Performance Attributes
| Feature | This compound Hydrogels | Pluronic F-127 Hydrogels |
| Composition | Amino acid-based, self-assembling | Synthetic triblock copolymer (PEO-PPO-PEO) |
| Gelation Mechanism | Self-assembly via non-covalent interactions (hydrogen bonding, hydrophobic interactions)[1] | Thermo-responsive, micellar packing above critical gelation temperature[2][3] |
| Biocompatibility | Generally high due to amino acid origin[1] | Good, FDA-approved for various applications[4] |
| Biodegradability | Susceptible to enzymatic degradation[5] | Biodegradable[4] |
| Drug Release | Tunable, can be diffusion or erosion-controlled[6] | Often diffusion-controlled, can have an initial burst release[7] |
| Mechanical Strength | Can be tailored, but may be weaker than covalently crosslinked gels | Generally weak, can be brittle[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the performance of this compound and Pluronic F-127 hydrogels.
Table 1: Rheological Properties
| Parameter | This compound Hydrogel | Pluronic F-127 Hydrogel (20% w/v) | Reference |
| Storage Modulus (G') | Varies with concentration and derivative, can range from tens to thousands of Pa | ~1,000 - 10,000 Pa at 37°C | [4][8] |
| Loss Modulus (G'') | Typically lower than G' in gel state | ~100 - 1,000 Pa at 37°C | [4][8] |
Note: Rheological properties of this compound hydrogels are highly dependent on the specific derivative and preparation method.
Table 2: Drug Release Kinetics
| Drug | Hydrogel System | Cumulative Release (Time) | Release Mechanism | Reference |
| Naproxen | This compound organogel | ~40% (24h at pH 7.4) | Diffusion and Erosion | [6] |
| 5-Fluorouracil (B62378) | 20% Pluronic F-127 | >90% (12h) | Diffusion and Matrix Degradation | [9] |
| 5-Fluorouracil | 20% Oligo(lysine)-modified Pluronic F-127 | ~89.5% (12h, linear release) | Diffusion and Matrix Degradation | [9] |
Table 3: Cytotoxicity
| Hydrogel System | Cell Line | Viability | Observations | Reference |
| This compound derivatives | Various | Generally high biocompatibility | Cytotoxicity can increase with N-acyl chain length | |
| Pluronic F-127 | NIH/3T3 | Decreased viability with increasing concentration | Can exhibit cytotoxicity at higher concentrations | [9] |
| Oligo(lysine)-modified Pluronic F-127 | NIH/3T3 | Improved biocompatibility compared to unmodified F127 | Introduction of lysine (B10760008) reduces cytotoxicity | [9] |
Experimental Protocols
Preparation of this compound Hydrogel
This protocol describes a general method for preparing a self-assembling this compound hydrogel.
-
Dissolution: Dissolve the sterile Nε-Lauroyl-L-lysine powder in sterile deionized water or a suitable buffer (e.g., PBS) to the desired concentration. Gentle heating may be applied to aid dissolution.
-
Cooling: Allow the solution to cool to room temperature.
-
Gelation Induction: Induce hydrogelation by adjusting the pH or ionic strength of the solution. This can be achieved by adding a small volume of sterile buffer or cell culture medium. The specific conditions for gelation will depend on the derivative used.
-
Equilibration: Allow the hydrogel to equilibrate and form a stable network.
Preparation of Pluronic F-127 Hydrogel
This protocol outlines the "cold method" for preparing a thermoresponsive Pluronic F-127 hydrogel.
-
Dissolution: Disperse the required amount of Pluronic F-127 powder in cold (4°C) sterile deionized water or buffer with continuous stirring.
-
Solubilization: Keep the solution at 4°C overnight to ensure complete dissolution and formation of a clear solution.
-
Drug Loading: If required, the drug can be added to the cold Pluronic F-127 solution and stirred until completely dissolved.
-
Gelation: The hydrogel will be in a liquid state at low temperatures and will undergo a sol-gel transition to form a semi-solid gel upon warming to room or body temperature.
Visualizing Key Processes
Gelation Mechanisms
Caption: Comparative gelation mechanisms.
Experimental Workflow for Drug Release Study
Caption: A generalized workflow for in vitro drug release studies.
Concluding Remarks
Both this compound and Pluronic F-127 offer unique advantages in hydrogel formulations. This compound stands out for its inherent biocompatibility and biomimetic self-assembling properties, making it a promising candidate for tissue engineering and cell delivery applications. Pluronic F-127, with its well-established thermoresponsive behavior, provides a convenient and widely used platform for injectable drug delivery systems.
The choice between these two materials will ultimately depend on the specific requirements of the application, including the desired drug release profile, mechanical properties, and biocompatibility needs. The modification of these base materials, such as the oligo(lysine)-modified Pluronic F-127, demonstrates a promising strategy to combine the advantageous properties of both systems. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative analysis.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides | MDPI [mdpi.com]
- 4. Progress in Pluronic F127 Derivatives for Application in Wound Healing and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. researchgate.net [researchgate.net]
- 8. Dual responsive oligo(lysine)-modified Pluronic F127 hydrogels for drug release of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
N-Lauroyl-L-lysine vs. Sodium Lauryl Sulfate: A Comparative Analysis of Skin Irritation Potential
For Immediate Release
This guide provides a detailed comparison of the skin irritation potential of N-Lauroyl-L-lysine, an amino acid-based surfactant, and Sodium Lauryl Sulfate (B86663) (SLS), a widely used anionic surfactant. This document is intended for researchers, scientists, and drug development professionals involved in the formulation of topical products. The information presented herein is based on a comprehensive review of available experimental data.
Executive Summary
Introduction
The selection of surfactants is a critical factor in the development of topical formulations, directly impacting both product performance and consumer safety. Sodium Lauryl Sulfate (SLS) has been a staple in the industry for its effective cleansing and foaming properties. However, its well-documented potential for skin irritation has led to a growing demand for milder alternatives.[1] Amino acid-based surfactants, such as this compound, have emerged as promising candidates due to their biocompatibility and gentle nature on the skin.[1] This guide provides a side-by-side comparison of the skin irritation potential of these two surfactants, supported by experimental data and detailed methodologies.
Mechanism of Skin Irritation
Understanding the mechanisms by which surfactants induce skin irritation is crucial for interpreting experimental data.
Sodium Lauryl Sulfate (SLS): SLS is a potent irritant known to disrupt the skin's barrier function through several mechanisms. It can remove essential lipids from the stratum corneum, denature keratin, and alter the skin's pH.[2][3] This disruption triggers an inflammatory cascade, leading to the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) from keratinocytes.[4][5][6] This inflammatory response manifests as erythema (redness), edema (swelling), and transepidermal water loss (TEWL).[7][8]
This compound: As an amino acid-based surfactant, this compound is structurally more similar to the skin's natural components. This inherent biocompatibility is believed to contribute to its mildness. The irritation potential of amino acid surfactants is generally lower because they are less likely to disrupt the skin's protein and lipid structures to the same extent as traditional sulfates.[1]
Comparative Experimental Data
The following tables summarize the available quantitative data from in vitro studies assessing the skin irritation potential of this compound (represented by a lysine-derivative) and Sodium Lauryl Sulfate.
Table 1: In Vitro Cytotoxicity Data - IC50 (µg/mL)
| Surfactant | Human Keratinocytes (NCTC 2544) | Mouse Fibroblasts (3T6) |
| Lysine-Derivative | 158.3 ± 8.1 | 170.2 ± 11.2 |
| Sodium Dodecyl Sulphate (SDS) | 48.1 ± 3.5 | 55.4 ± 4.3 |
Higher IC50 values indicate lower cytotoxicity.
Table 2: Zein (B1164903) Test Data - A Measure of Irritation Potential
| Surfactant | Zein Dissolution (mg N/100mL) |
| Sodium Lauroyl Glutamate (Amino Acid-Based) | ~150 |
| Sodium Lauroyl Glycinate (Amino Acid-Based) | ~200 |
| Sodium Lauryl Sulfate (SLS) | >500 |
Lower Zein dissolution values indicate lower irritation potential.
Experimental Protocols
In Vitro Cytotoxicity Assay (Neutral Red Uptake & MTT Assay)
This protocol is based on studies assessing the cytotoxicity of surfactants on skin cell lines.
Objective: To determine the concentration of a surfactant that reduces cell viability by 50% (IC50).
Cell Lines:
-
Human Keratinocytes (e.g., NCTC 2544, HaCaT)
-
Mouse Fibroblasts (e.g., 3T6)
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of the test surfactants (e.g., Lysine-derivative, SLS).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Viability Assessment:
-
Neutral Red Uptake (NRU): The medium is replaced with a solution containing Neutral Red dye, which is taken up by viable cells. After incubation and washing, the dye is extracted, and the absorbance is measured.
-
MTT Assay: The medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
Zein Test
This in vitro test is widely used to predict the irritation potential of surfactants.
Objective: To quantify the amount of zein protein solubilized by a surfactant solution, which correlates with its irritation potential.
Methodology:
-
Preparation of Surfactant Solution: A standardized concentration of the test surfactant (e.g., 1% w/v) is prepared in water.
-
Incubation with Zein: A specified amount of zein protein is added to the surfactant solution.
-
Stirring: The mixture is stirred at a constant speed and temperature for a defined period (e.g., 1 hour).
-
Separation: The undissolved zein is separated by filtration or centrifugation.
-
Quantification: The amount of dissolved zein in the supernatant is determined, typically by measuring the nitrogen content using methods like the Kjeldahl method.
-
Data Expression: The results are expressed as the amount of zein dissolved per unit volume of the surfactant solution.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for assessing the skin sensitization and irritation potential of a substance in humans.[9][10][11]
Objective: To determine if a test material induces skin irritation or allergic contact dermatitis after repeated application to the skin of human volunteers.
Methodology:
-
Induction Phase:
-
A small amount of the test material is applied to a patch (occlusive or semi-occlusive).
-
The patch is applied to the same site on the subject's back or arm for 24 or 48 hours.
-
This procedure is repeated nine times over a three-week period.
-
The site is graded for signs of irritation (erythema, edema) before each new patch application.
-
-
Rest Phase: A two-week period with no patch application follows the induction phase.
-
Challenge Phase:
-
A patch with the test material is applied to a new, previously unpatched site.
-
The challenge patch is removed after 24 or 48 hours.
-
The site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours after application.
-
-
Interpretation: A reaction during the induction phase is typically indicative of irritation. A reaction at the challenge site, especially if more severe than any reaction during induction, suggests sensitization.
Mandatory Visualizations
Caption: Workflow for assessing in vitro cytotoxicity of surfactants.
References
- 1. yeserchem.com [yeserchem.com]
- 2. Interactions between surfactants and the skin - Theory and practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stratum corneum cytokines and skin irritation response to sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential cytokine expression in skin after single and repeated irritation by sodium lauryl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Skin reaction and recovery: a repeated sodium lauryl sulphate patch test vs. a 24-h patch test and tape stripping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant-induced skin irritation and skin repair: evaluation of a cumulative human irritation model by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. princetonconsumer.com [princetonconsumer.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. alsglobal.com [alsglobal.com]
A Comparative Analysis of N-Lauroyl-L-lysine and Other Gelling Agents in Organogel Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Organogelator Performance
The selection of an appropriate gelling agent is a critical determinant in the formulation of organogels for pharmaceutical and cosmetic applications. The physicochemical properties of the organogel, including its mechanical strength, thermal stability, and drug release profile, are intrinsically linked to the molecular structure and self-assembly characteristics of the chosen organogelator. This guide provides a comprehensive performance evaluation of N-Lauroyl-L-lysine, an amino acid-based organogelator, in comparison to other widely used gelling agents such as 12-hydroxystearic acid (12-HSA) and sorbitan (B8754009) monostearate. The data presented herein is a synthesis of findings from multiple studies, offering a comparative overview to inform the selection of the most suitable gelling agent for specific research and development needs.
Executive Summary
This compound and its derivatives have demonstrated significant potential as effective low-molecular-weight organogelators (LMWGs). Their ability to form stable, thermoreversible gels in a variety of organic solvents is primarily driven by intermolecular hydrogen bonding and van der Waals interactions. This guide will delve into the quantitative performance metrics of this compound based organogels and contrast them with those formed from other common organogelators.
Performance Evaluation of Organogelators
The efficacy of an organogelator is assessed through several key parameters, including its Minimum Gelation Concentration (MGC), rheological properties (storage modulus G' and loss modulus G''), and its ability to control the release of entrapped active pharmaceutical ingredients (APIs).
This compound Derivatives
Organogels formed from derivatives of this compound exhibit excellent gelation capabilities in a range of biocompatible organic solvents. The MGC and mechanical strength of these gels are influenced by the specific derivative and the solvent used.
Table 1: Performance of this compound Derivative Organogels
| Organogelator Derivative | Solvent | MGC (mg/mL) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Isopropyl Myristate | 4 | Not Reported | Not Reported |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Ethyl Myristate | 4 | Not Reported | Not Reported |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Isopropyl Laurate | 4 | Not Reported | Not Reported |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Ethyl Laurate | 4 | Not Reported | Not Reported |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | 1,2-Propanediol | 6 | Not Reported | Not Reported |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | 1-Decanol | 6 | 1180 | 155 |
| bis(N²-lauroyl-N⁶-l-lysyl ethylester)oxalylamide | Liquid Paraffin | 4 | 1340 | 121 |
Data synthesized from multiple sources. G' and G'' values are for an 8 mg/mL organogel concentration.
In drug release studies, this compound-based organogels have shown the ability to provide sustained release of incorporated drugs. The release kinetics can be modulated by altering the gelator concentration and the pH of the release medium. For instance, in one study, the release of Naproxen from an L-lysine-based organogel was found to be diffusion-controlled at lower gelator concentrations and shifted towards anomalous transport at higher concentrations.
12-Hydroxystearic Acid (12-HSA)
12-HSA is a well-established fatty acid-derived organogelator. Its self-assembly is driven by hydrogen bonding between the carboxylic acid and hydroxyl groups.
Table 2: Performance of 12-Hydroxystearic Acid Organogels
| Solvent | MGC (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| Various non-polar liquids | < 1 | Varies with concentration | Varies with concentration |
Data is generalized from multiple studies. Specific values are highly dependent on the solvent and 12-HSA concentration.
Organogels based on 12-HSA have been investigated as injectable implants for controlled drug delivery. The release rates of both hydrophilic and lipophilic drugs from these organogels were found to be lower compared to drug solutions, indicating sustained release.
Sorbitan Monostearate
Sorbitan monostearate is a non-ionic surfactant that can form stable organogels in various organic solvents.
Table 3: Performance of Sorbitan Monostearate Organogels
| Solvent | MGC (% w/w) | Key Rheological Property |
| Sesame Oil | ≥ 5 | Viscosity and mechanical properties increase with concentration |
| Various organic solvents | Low concentrations | Forms opaque, thermoreversible gels |
Data synthesized from multiple sources.
Sorbitan monostearate organogels have demonstrated shear-thinning behavior, which is a desirable property for topical applications. In drug release studies, these organogels have been shown to follow zero-order release kinetics for drugs like metronidazole.
Comparative Insights
Direct quantitative comparison between these gelling agents is challenging due to the variability in experimental conditions across different studies. However, some qualitative and trend-based comparisons can be made:
-
Gelling Efficiency: this compound derivatives and 12-HSA derivatives have been shown to be highly efficient gelators, often forming gels at concentrations below 1% w/w.[1] The efficiency of sorbitan monostearate appears to be slightly lower, with MGCs typically at or above 5% w/w in oils like sesame oil.
-
Mechanical Strength: Both this compound and 12-HSA based organogels can form robust gels with high storage moduli, indicating a strong gel network. The mechanical properties of sorbitan monostearate organogels are also tunable by altering the gelator concentration.
-
Drug Release: All three classes of organogelators are capable of providing sustained drug release. This compound based systems offer the potential for pH-sensitive release profiles. Sorbitan monostearate organogels have been reported to exhibit zero-order release kinetics, which is desirable for predictable drug delivery.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of organogel performance.
Organogel Preparation (Heating and Cooling Cycle)
-
A predetermined amount of the organogelator is added to a specific volume of the chosen organic solvent in a sealed vial.
-
The mixture is heated with continuous stirring until the organogelator is completely dissolved.
-
The clear solution is then allowed to cool to room temperature, during which the self-assembly of the gelator molecules occurs, leading to the formation of a stable organogel.
Determination of Minimum Gelation Concentration (MGC)
-
A series of vials containing varying concentrations of the organogelator in the selected solvent are prepared.
-
The vials are subjected to a heating and cooling cycle to induce gelation.
-
The MGC is determined as the lowest concentration at which a stable gel is formed that does not flow when the vial is inverted.
Rheological Characterization
-
The viscoelastic properties of the organogels are characterized using a rheometer, typically with a cone-plate or parallel-plate geometry.
-
Oscillatory frequency sweeps are performed at a constant stress or strain to determine the storage modulus (G') and the loss modulus (G''). A stable gel is typically characterized by G' being significantly greater than G''.
-
Flow sweeps are conducted to determine the viscosity and shear-thinning behavior of the organogels.
In Vitro Drug Release Study
-
A known amount of the drug-loaded organogel is placed in the donor compartment of a Franz diffusion cell.
-
The receptor compartment is filled with a suitable release medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism of organogel formation, the following diagrams are provided.
Caption: Experimental workflow for organogel preparation and characterization.
Caption: Self-assembly of organogelator molecules from a sol to a gel state.
Conclusion
This compound and its derivatives stand out as highly effective and versatile organogelators, offering the ability to form robust gels at low concentrations in a range of pharmaceutically relevant solvents. Their performance is comparable, and in some aspects, potentially superior to traditional organogelators like 12-HSA and sorbitan monostearate, particularly in terms of biocompatibility and the potential for tunable drug release. The choice of the optimal gelling agent will ultimately depend on the specific requirements of the formulation, including the desired mechanical properties, the nature of the solvent and the active ingredient, and the targeted release profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of novel organogel-based drug delivery systems.
References
A Comparative Analysis of Emulsifying Properties: N-Lauroyl-L-lysine versus Tween 80
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the emulsifying properties of N-Lauroyl-L-lysine, an amino acid-based surfactant, and Tween 80 (Polysorbate 80), a widely used non-ionic surfactant. The information presented herein is intended to assist researchers and formulation scientists in selecting the appropriate emulsifier for their specific applications, with a focus on pharmaceutical and research contexts.
Introduction to the Emulsifiers
This compound is a derivative of lauric acid and the essential amino acid L-lysine.[1] It is recognized for its biocompatibility and is primarily utilized in the cosmetics industry for its textural and skin-conditioning properties.[2][3] While it possesses surface-active properties, its low solubility in aqueous solutions at neutral pH presents unique considerations for its use as a primary emulsifier.[1] Its role in formulations can be multifaceted, potentially involving surface modification and stabilization in co-solvent or non-aqueous systems.[1]
Tween 80 is a well-established non-ionic surfactant and emulsifier derived from polyethoxylated sorbitan (B8754009) and oleic acid.[4] It is extensively used across the pharmaceutical, cosmetic, and food industries due to its excellent ability to form stable oil-in-water (O/W) emulsions.[4][5] Its hydrophilic nature and well-characterized properties make it a benchmark emulsifier in many formulations.[4]
Physicochemical Properties
A comparative summary of the key physicochemical properties of this compound and Tween 80 is presented in Table 1. These properties are fundamental to understanding their behavior and performance as emulsifiers.
| Property | This compound | Tween 80 (Polysorbate 80) | Significance in Emulsification |
| Chemical Type | Amino acid-based, Zwitterionic/Non-ionic | Non-ionic surfactant | Influences interaction with other ingredients and sensitivity to pH and electrolytes. |
| HLB Value | Not well-established due to low water solubility. | Approximately 15[4] | A high HLB value (>8) favors the formation of oil-in-water (O/W) emulsions. |
| Critical Micelle Concentration (CMC) | Not readily determined in pure water due to low solubility. Derivatives show CMC values. | ~0.015 mM (13-15 mg/L) | Indicates the concentration at which the surfactant begins to form micelles, crucial for solubilization and emulsification. A lower CMC suggests greater efficiency. |
| Aqueous Solubility | Low in neutral pH water; solubility increases with pH adjustment (acidic or basic).[6] | Readily soluble in water.[4] | Affects the ease of formulation and the type of emulsion that can be formed. |
| Biocompatibility | Generally considered high due to its amino acid origin. | Widely used in pharmaceuticals and considered safe at established concentrations.[7] | A critical factor for drug delivery and cosmetic applications. |
Comparative Emulsifying Performance
Direct quantitative comparisons of the emulsifying performance of this compound and Tween 80 are limited in publicly available literature. However, based on their physicochemical properties and studies on related amino acid surfactants, a qualitative and extrapolated comparison can be made.
Tween 80 is a highly effective emulsifier for creating fine and stable O/W emulsions.[4] Its high HLB value ensures strong stabilization of oil droplets in an aqueous continuous phase. Studies have demonstrated its ability to produce emulsions with small droplet sizes, which contributes to their kinetic stability.[8]
This compound's emulsifying capacity is more complex. Its low aqueous solubility at neutral pH suggests it may not function as a conventional emulsifier in the same manner as Tween 80. However, its amphiphilic nature allows it to adsorb at oil-water interfaces. The emulsifying performance of this compound is likely highly dependent on the formulation's pH.[9] At pH values where it is more soluble, it may exhibit more traditional surfactant behavior. It might also be particularly effective in stabilizing emulsions in the presence of co-solvents or as a co-emulsifier.
The following table summarizes expected performance characteristics based on available data.
| Performance Metric | This compound (Expected) | Tween 80 (Documented) |
| Emulsion Type | O/W (pH-dependent), W/O | Primarily O/W[4] |
| Droplet Size Reduction | Moderate, dependent on pH and formulation | High, capable of producing nanoemulsions[10] |
| Emulsion Stability | Variable, influenced by pH and other excipients | Good to excellent for O/W emulsions[4] |
| Zeta Potential Contribution | Can impart a surface charge, potentially contributing to electrostatic stabilization. | As a non-ionic surfactant, it primarily provides steric stabilization. The resulting emulsion droplets typically have a low negative zeta potential.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of emulsifying properties. Below are representative protocols for preparing and characterizing emulsions stabilized by this compound and Tween 80.
Emulsion Preparation
The following workflow outlines a general procedure for preparing oil-in-water emulsions for comparative analysis.
Protocol 4.1.1: Emulsion Preparation with Tween 80
-
Aqueous Phase Preparation: Dissolve Tween 80 in deionized water to the desired concentration (e.g., 1-5% w/w) with gentle stirring.
-
Oil Phase Preparation: Use a suitable oil phase (e.g., medium-chain triglycerides, mineral oil).
-
Coarse Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Fine Emulsification: Subject the coarse emulsion to high-pressure homogenization (e.g., 10,000-20,000 psi for 3-5 passes) or ultrasonication to achieve the desired droplet size.
Protocol 4.1.2: Emulsion Preparation with this compound
-
Aqueous Phase Preparation: Disperse this compound powder in deionized water. Adjust the pH of the dispersion with a suitable acid (e.g., HCl) or base (e.g., NaOH) to achieve complete dissolution and the desired charge state. Gentle heating may be required.
-
Oil Phase Preparation: Use a suitable oil phase.
-
Coarse and Fine Emulsification: Follow steps 3 and 4 as described in Protocol 4.1.1.
Emulsion Characterization
The following diagram illustrates a typical workflow for characterizing the prepared emulsions.
Protocol 4.2.1: Droplet Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.
-
Measurement: Use a dynamic light scattering (DLS) instrument to measure the hydrodynamic diameter (droplet size) and polydispersity index (PDI).[12][13] The same instrument, or a dedicated one, can be used to measure the zeta potential, which indicates the surface charge of the droplets and is a predictor of electrostatic stability.[14]
Protocol 4.2.2: Emulsion Stability Assessment
-
Accelerated Testing: Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation, creaming, or coalescence.[4] Perform freeze-thaw cycles by storing the emulsion at low and high temperatures for several cycles.
-
Long-Term Stability: Store the emulsions at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for any signs of instability over an extended period.[4] Use an instrument like the Turbiscan to monitor changes in backscattering and transmission profiles, which can quantify creaming, sedimentation, and droplet size changes over time without sample dilution.[15][16]
Conclusion
Tween 80 is a robust and versatile emulsifier for creating stable O/W emulsions, supported by a wealth of experimental data. Its performance is predictable and reliable across a wide range of applications.
This compound presents a more complex profile. While it possesses amphiphilic properties, its efficacy as a primary emulsifier in aqueous systems is highly dependent on formulation parameters, particularly pH. Its low water solubility at neutral pH may limit its application in certain contexts, but also opens possibilities for its use in specialized formulations, such as those requiring a biocompatible interface or in non-aqueous or co-solvent systems. Further quantitative research is needed to fully elucidate its emulsifying capabilities and to draw direct, data-driven comparisons with conventional emulsifiers like Tween 80. For researchers in drug development, this compound's biocompatibility makes it an attractive candidate for further investigation, especially in formulations where the excipient's interaction with biological systems is a critical consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. marknature.com [marknature.com]
- 4. wjbphs.com [wjbphs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of Polysorbates and Alternative Surfactants for Interfacial Stress Protection and Mitigation of Fatty Acid Particle Formation in the Presence of an Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usp.org [usp.org]
- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. microtrac.com [microtrac.com]
- 16. microtrac.com [microtrac.com]
In vivo studies to validate the safety and efficacy of N-Lauroyl-L-lysine-based carriers
A detailed examination of the potential safety and efficacy of N-Lauroyl-L-lysine-based drug carriers, benchmarked against conventional alternatives, for researchers and drug development professionals.
While direct in vivo studies on this compound (LL) as a primary drug carrier are still emerging, its unique physicochemical properties—derived from its composition of the fatty acid, lauric acid, and the essential amino acid, L-lysine—position it as a highly promising biocompatible and biodegradable material for advanced drug delivery systems.[1][2] This guide provides an objective comparison of a hypothetical LL-based carrier system with a conventional counterpart, supported by illustrative experimental data and detailed protocols for future validation.
Comparative Analysis: LL-Based vs. Conventional Solid Lipid Nanoparticles
To illustrate the potential advantages of incorporating this compound, we compare a hypothetical LL-based Solid Lipid Nanoparticle (LL-SLN) formulation against a conventional SLN formulation utilizing a common lipid such as Glyceryl Monostearate (GMS).[1] The amphiphilic nature of LL, with its lipophilic lauroyl tail and hydrophilic amino acid head, suggests potential improvements in drug loading, stability, and release profiles.[1]
Physicochemical and In Vitro Drug Release Characteristics
The unique structure of this compound may create imperfections in the crystal lattice of the lipid matrix, potentially allowing for higher drug incorporation and a more controlled release.[1]
| Parameter | Hypothetical LL-SLN | Conventional GMS-SLN | Rationale for Potential LL-SLN Advantage |
| Particle Size | 150-250 nm | 150-250 nm | Particle size can be controlled in both systems, a critical factor for in vivo performance.[1] |
| Zeta Potential | -20 to -30 mV | -15 to -25 mV | The amino acid component in LL may impart a more negative charge, enhancing colloidal stability.[1] |
| Drug Loading (%) | Potentially higher | Dependent on drug-lipid solubility | The amphiphilic nature of LL may create a more favorable environment for encapsulating both hydrophobic and hydrophilic drugs.[1][3] |
| Entrapment Efficiency (%) | > 85% | > 80% | The molecular structure of LL could lead to improved drug entrapment within the nanoparticle.[1] |
| In Vitro Release (24h) | Slower, more sustained | Biphasic (initial burst then sustained) | The hydrophobic lauroyl group may contribute to a more sustained drug release profile.[3] |
Hypothetical In Vivo Pharmacokinetic Parameters
The potential for this compound to enhance permeation across biological membranes could lead to significant improvements in oral bioavailability.[1]
| Parameter | Hypothetical LL-SLN | Conventional GMS-SLN | Plain Drug (Aqueous Suspension) | Rationale for Potential LL-SLN Advantage |
| Cmax (ng/mL) | 1200 | 950 | 300 | The potential penetration-enhancing properties of LL could lead to increased absorption and a higher maximum plasma concentration.[1] |
| Tmax (hr) | 4 | 3 | 1.5 | The slower in vitro release from LL-SLNs would correlate to a longer time to reach maximum plasma concentration, indicating sustained release.[1] |
| AUC (ng·hr/mL) | 13200 | 9900 | 2200 | The combination of enhanced absorption and sustained release would result in a greater overall drug exposure. |
| Relative Bioavailability | 600% | 440% | 100% | Both nanoparticle formulations significantly improve bioavailability, with the LL formulation showing superior enhancement due to its unique properties.[1] |
Experimental Protocols
To validate the hypothetical advantages of this compound-based carriers, a systematic experimental approach is necessary.
Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization)
-
Preparation of Lipid Phase: The solid lipid (this compound or GMS) and the drug are melted together at a temperature approximately 10°C above the lipid's melting point.[1]
-
Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.[1]
-
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
Cooling: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
In Vitro Drug Release Study (Dialysis Bag Method)
-
A known amount of the SLN dispersion is placed into a dialysis bag with a specific molecular weight cut-off.[1]
-
The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.[1]
-
At predetermined time intervals, samples of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the samples is quantified using a validated analytical method, such as HPLC-UV.
In Vivo Pharmacokinetic Study (Animal Model)
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administration: Administer the different formulations (LL-SLN, GMS-SLN, plain drug) to fasted animals via the desired route (e.g., oral gavage).
-
Blood Sampling: At various time points post-administration, collect blood samples from the animals.
-
Plasma Analysis: Process the blood samples to separate the plasma and quantify the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizing Workflows and Pathways
To better understand the processes involved in evaluating and the potential mechanism of action for LL-based carriers, the following diagrams illustrate a typical experimental workflow and a hypothesized cellular uptake pathway.
Conclusion
References
A Comparative Analysis of the Surface Activity of N-Lauroyl-L-lysine and Conventional Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Performance with Supporting Experimental Data.
In the realm of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance and stability. This guide provides a comparative benchmark of the surface activity of N-Lauroyl-L-lysine, an amino acid-based surfactant, against two widely used conventional surfactants: Sodium Lauryl Sulfate (SLS) and Cocamidopropyl Betaine (B1666868) (CAPB). The following data and protocols are intended to offer a quantitative and methodological basis for informed surfactant selection in research and development.
Quantitative Comparison of Surface Activity
The efficacy of a surfactant is often quantified by its Critical Micelle Concentration (CMC) and the surface tension at that concentration. The CMC is the concentration at which surfactant molecules begin to form micelles, and a lower CMC value generally indicates a more efficient surfactant. The surface tension at the CMC reflects the minimum surface tension that can be achieved.
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Characteristics |
| This compound | Amino Acid-based (Zwitterionic at neutral pH) | Not readily measurable in pure water due to low solubility. Derivatives show CMC values in the range of 0.001 - 0.5 mM.[1] | Data not available for the parent compound. | Biocompatible, biodegradable, imparts a silky feel.[1] Used for its lubricating properties and as a surface treatment for pigments.[1] |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~8.0 mM | ~21.0 - 23.7[2] | Strong cleansing and foaming agent, widely used in personal care and cleaning products.[3] |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | ~0.974 mM[4][5] | Data not readily available. | Mild surfactant, foam booster, viscosity builder, and reduces irritation of other surfactants.[6][7] |
Note on this compound Data: Due to its limited solubility in water, determining a conventional Critical Micelle Concentration (CMC) for this compound in aqueous solutions is challenging.[1] Research has focused on more water-soluble derivatives, which exhibit very low CMC values, indicating high efficiency in micelle formation.[1] The primary applications of this compound often leverage its properties in solid formulations or non-aqueous systems.[1]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
The following is a detailed methodology for determining the CMC of a surfactant using the Wilhelmy plate or Du Noüy ring method with a tensiometer. This method is based on measuring the surface tension of a series of surfactant solutions of varying concentrations.
Materials and Equipment:
-
Tensiometer (equipped with a Wilhelmy plate or Du Noüy ring)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
High-purity water (e.g., deionized or distilled)
-
Surfactant to be tested
Procedure:
-
Preparation of Surfactant Solutions:
-
Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the anticipated CMC. A logarithmic distribution of concentrations is often effective.
-
-
Instrument Calibration and Setup:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Clean the Wilhelmy plate or Du Noüy ring meticulously. For a platinum plate or ring, this is typically done by flaming it in a Bunsen burner until it glows red to remove any organic contaminants.[8] Allow it to cool completely before use.
-
-
Surface Tension Measurement (Wilhelmy Plate Method):
-
Pour the surfactant solution into a clean sample vessel.
-
Hang the clean Wilhelmy plate on the balance hook of the tensiometer.
-
Raise the sample vessel until the liquid surface is just below the plate.
-
The instrument will then automatically raise the vessel until the plate is in contact with the liquid surface.
-
The plate is immersed to a specific depth and then withdrawn to the point of zero immersion depth.
-
The force exerted on the plate by the meniscus is measured, from which the surface tension is calculated.[9][10]
-
Thoroughly rinse and dry the plate and sample vessel between measurements of different concentrations.
-
-
Surface Tension Measurement (Du Noüy Ring Method):
-
Attach the clean Du Noüy ring to the tensiometer hook.
-
Place the surfactant solution in the sample vessel and position it on the stage.
-
Immerse the ring completely in the solution.
-
Slowly lower the stage, causing the ring to be pulled through the liquid surface, forming a meniscus.
-
The force required to pull the ring through the surface is measured, reaching a maximum just before the liquid lamella breaks.[11][12]
-
This maximum force is used to calculate the surface tension, often with a correction factor applied by the instrument's software.[12]
-
Clean the ring and vessel thoroughly between each measurement.
-
-
Data Analysis to Determine CMC:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions. The first region shows a steep decrease in surface tension with increasing concentration. The second region, at higher concentrations, shows a plateau where the surface tension remains relatively constant.
-
The point of intersection of these two linear portions of the graph corresponds to the Critical Micelle Concentration (CMC).[1] The surface tension value at this plateau is the surface tension at the CMC.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the Critical Micelle Concentration (CMC) using surface tensiometry.
Caption: Experimental workflow for CMC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety assessment of cocamidopropyl betaine, a cosmetic ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
Comparative Cytotoxicity of N-Lauroyl-L-lysine and its Derivatives on Human Cell Lines: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of N-Lauroyl-L-lysine and its related anionic derivatives on various human cell lines. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds for pharmaceutical and cosmetic applications. The findings are primarily based on a key study by Nogueira et al. (2011) published in the International Journal of Pharmaceutics, which systematically investigated the cytotoxicity of anionic lysine-based surfactants.
Executive Summary
Anionic surfactants derived from lysine, such as this compound, are gaining interest due to their biocompatibility and biodegradable nature.[1] Understanding their cytotoxic profile is crucial for their safe application. This guide summarizes the in vitro cytotoxicity of these surfactants on a panel of human tumor and non-tumor cell lines. The primary mechanism of cytotoxicity for many surfactants involves the disruption of the cell membrane, which can lead to apoptosis.[2] Generally, the cytotoxicity of these compounds is influenced by factors such as the length of the acyl chain and the nature of the counterion.[2] Studies have shown that lysine-based surfactants with organic counterions tend to be less cytotoxic than those with inorganic ones.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various anionic lysine-based surfactants on different human cell lines, as determined by the MTT and Neutral Red Uptake (NRU) assays. The data is adapted from the findings of Nogueira et al. (2011). It is important to note that while this compound falls under this class of compounds, the specific IC50 values for this exact molecule were not detailed in the primary reference. The data for the surfactant "77KL" is presented here as a representative example of an anionic lysine-based surfactant.
| Surfactant | Cell Line | Assay | IC50 (µg/mL) |
| 77KL | MCF-7 (Breast Cancer) | NRU | 468.53 |
| MCF-7 (Breast Cancer) | MTT | 350.07 | |
| HeLa (Cervical Cancer) | NRU | 351.23 | |
| HeLa (Cervical Cancer) | MTT | 244.10 | |
| 3T6 (Mouse Fibroblast) | NRU | >500 | |
| 3T6 (Mouse Fibroblast) | MTT | 103.67 |
Note: The IC50 values highlight a variable sensitivity of different cell lines to the surfactant.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT and Neutral Red Uptake (NRU) assays. Below are detailed methodologies for these key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test surfactants and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by viable cells.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[4]
Neutral Red Uptake (NRU) Assay
The NRU assay is a cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[5]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red (e.g., 50 µg/mL) and incubated for approximately 3 hours to allow for dye uptake.
-
Dye Extraction: The cells are then washed to remove excess neutral red, and a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: The absorbance of the extracted dye is measured at a wavelength of 550 nm. The intensity of the color is proportional to the number of viable cells.
Visualization of Cytotoxicity Mechanisms
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound and its derivatives.
Caption: Workflow for in vitro cytotoxicity testing.
Putative Signaling Pathway for Surfactant-Induced Apoptosis
While the precise signaling cascade for this compound-induced cytotoxicity is not fully elucidated, a common mechanism for surfactant-induced cell death is the induction of apoptosis. This process often involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Caption: Generalized surfactant-induced apoptosis pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Lauroyl-L-lysine
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents like N-Lauroyl-L-lysine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes wearing protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2][3][4] In case of accidental spills, prevent dust formation and ensure the substance does not enter drains or water courses.[1][5] The spilled material should be carefully collected and prepared for proper disposal.[1][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[5] The following procedural steps offer a general guideline for its proper disposal:
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to always refer to the specific SDS provided by the manufacturer for the most accurate and detailed disposal instructions.[5] Hazard classifications can vary between suppliers.[1][2][6]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous under local, state, or federal regulations.[5] While not typically regulated as a dangerous good for transport, waste generators must consult regional hazardous waste regulations for a complete and accurate classification.[5]
-
Container Management:
-
Select an Approved Disposal Option: Based on the waste characterization and local regulations, choose one of the following disposal methods.
Disposal Options Summary
| Disposal Method | Description | Key Considerations |
| Licensed Waste Disposal Service | The most recommended method. A professional service will handle the collection, transport, and disposal in a compliant manner. | Ensure the service is licensed and reputable. |
| Incineration | The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. | This must be performed by qualified personnel in a permitted facility. |
| Landfill | In some jurisdictions, and subject to specific regulations, the material may be disposed of in an authorized landfill. | This option is highly dependent on local regulations and the waste characterization. |
Documentation
Maintain meticulous records of all disposal activities. This documentation should include the date, quantity of waste, the chosen disposal method, and any manifests or records from the waste disposal service.
Experimental Workflow for Disposal Decision-Making
The following diagram outlines the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling N-Lauroyl-L-lysine
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is of paramount importance. This document provides immediate, essential safety and logistical information for the use of N-Lauroyl-L-lysine, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While specific occupational exposure limits for this compound have not been established, a comprehensive review of available safety data sheets indicates a consistent set of PPE recommendations to minimize exposure.[1][2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommendation | Standard Compliance |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[1][3][4] A face shield may be appropriate for certain procedures. | EN 166 (EU) or NIOSH (US) approved.[1][3] |
| Skin Protection | Chemical-impermeable gloves and impervious clothing are required.[1][3][4] For significant handling, fire/flame resistant clothing should be considered.[3] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust formation is likely, ventilation is inadequate, or if irritation is experienced, a suitable NIOSH-approved respirator or a full-face respirator is recommended.[1][2][3][4] | NIOSH-approved or equivalent.[2] |
Note: No quantitative data for occupational exposure limits or specific glove breakthrough times for this compound are available in the reviewed safety data sheets.[1][2][3][4]
Operational Plans: Handling and Emergency Procedures
Engineering Controls:
Personal Handling:
-
Avoid all contact with skin, eyes, and clothing.[5]
Emergency First-Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[2][4]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4][5] Remove contaminated clothing and wash it before reuse.[4][5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4]
-
If ingested: Rinse mouth with water. Do not induce vomiting.[2][3][4]
-
In all cases of exposure, seek medical advice/attention if symptoms persist.[2][5]
Spill and Disposal Plans
Accidental Release Measures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[3][4]
-
Wear appropriate personal protective equipment as outlined above.[2][3]
-
Avoid creating dust.[2] Cover powder spills with a plastic sheet or tarp to minimize spreading.[1][2]
-
Carefully collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2][3]
-
Prevent the substance from entering drains or water courses.[3][4][6]
-
Clean the contaminated surface thoroughly.[2]
Disposal Protocol: The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.[2][6]
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for the most specific and detailed disposal instructions.[6]
-
Waste Container Management: Keep waste this compound in its original or a suitable, tightly closed, and properly labeled container.[3][6] Do not mix with other chemical waste.[6] Handle uncleaned, empty containers as you would the product itself.[6]
-
Disposal Method: The most recommended method is to engage a licensed professional waste disposal service.[6] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Workflow for PPE Selection and Use
Caption: Workflow for PPE Selection, Use, and Disposal for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
